ethyl 3-iodo-1H-pyrazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-iodo-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGLIKEVZAURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670400 | |
| Record name | Ethyl 5-iodo-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827316-43-8 | |
| Record name | Ethyl 5-iodo-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-iodo-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate
CAS Number: 827316-43-8
Abstract
This technical guide provides a comprehensive overview of ethyl 3-iodo-1H-pyrazole-4-carboxylate, a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document details the synthesis, physicochemical properties, spectral characterization, and critical applications of this versatile molecule, with a particular focus on its role as a precursor to potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.
Introduction: The Strategic Importance of this compound
This compound is a strategically important intermediate in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The presence of an iodo group at the 3-position and an ethyl carboxylate at the 4-position provides two orthogonal handles for chemical modification. The carbon-iodine bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of diverse molecular complexity. This dual functionality makes this compound a valuable scaffold for the construction of compound libraries for high-throughput screening and the targeted synthesis of complex bioactive molecules.
Synthesis and Mechanism
The most common and efficient synthesis of this compound involves a diazotization-iodination reaction, specifically a Sandmeyer-type reaction, starting from the readily available ethyl 3-amino-1H-pyrazole-4-carboxylate.
Synthetic Protocol: Diazotization-Iodination
This protocol outlines a robust procedure for the synthesis of this compound.
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) in a reaction vessel.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically observed by a change in the color of the solution.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
-
Iodination:
-
In a separate vessel, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
-
Causality of Experimental Choices and Mechanism
The choice of a Sandmeyer-type reaction is predicated on its reliability for converting aromatic and heteroaromatic amines to halides. The diazotization step, carried out in a strong acid at low temperatures, is crucial for the in situ generation of the pyrazolediazonium salt. The acid protonates the amino group, making it a better leaving group, while the low temperature prevents the premature decomposition of the unstable diazonium intermediate.
The subsequent iodination with potassium iodide proceeds via a radical mechanism. The iodide ion acts as a nucleophile, displacing the dinitrogen molecule from the diazonium salt. This reaction is particularly efficient for the synthesis of iodoarenes and iodoheterocycles.
Caption: Synthesis and Application of this compound.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 827316-43-8 | Multiple Chemical Suppliers |
| Molecular Formula | C₆H₇IN₂O₂ | Pharmaffiliates[1] |
| Molecular Weight | 266.04 g/mol | Pharmaffiliates[1] |
| Appearance | White to light yellow powder or crystals | Sigma-Aldrich |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | General observation for similar compounds |
| Storage | Store in a refrigerator. | Sigma-Aldrich |
Spectral Data
-
¹H NMR (400 MHz, CDCl₃) δ: 8.02 (s, 1H, Ar-H), 5.53 (q, J = 6.0 Hz, 1H, NCH), 4.38 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.57 – 3.37 (m, 2H, OCH₂CH₃), 1.67 (d, J = 6.0 Hz, 3H, CHCH₃), 1.40 (t, J = 7.1 Hz, 3H, COOCH₂CH₃), 1.20 (t, J = 7.0 Hz, 3H, CH₂CH₃).[2]
-
¹³C NMR (100 MHz, CDCl₃) δ: 161.7, 131.1, 118.4, 97.5, 88.7, 64.9, 60.5, 22.3, 14.8, 14.3.[2]
-
Mass Spectrometry (MS), m/z (%): 338 (M⁺, 6), 294 (49), 221 (25), 167 (50), 73 (99), 45 (100).[2]
-
High-Resolution Mass Spectrometry (HRMS) (ES): Calculated for [M+Na]⁺ C₁₀H₁₅IN₂NaO₃: 361.0019; Found: 361.0018.[2]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of this compound in drug discovery is as a versatile precursor for the synthesis of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this starting material, is a well-known "privileged scaffold" in medicinal chemistry due to its structural similarity to the adenine core of ATP, allowing it to effectively target the ATP-binding site of various kinases.
Synthesis of Pyrazolo[3,4-d]pyrimidine Core
The synthesis of the pyrazolo[3,4-d]pyrimidine core from this compound typically involves a cyclocondensation reaction. This can be achieved by reacting the pyrazole with a source of formamide or a similar one-carbon unit, which leads to the formation of the fused pyrimidine ring.
Targeting Kinase Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of several important kinases implicated in cancer and inflammatory diseases. These include:
-
Breast Tumor Kinase (BRK/PTK6): BRK is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is implicated in cell proliferation, migration, and invasion.
-
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.
The inhibition of these kinases can disrupt the signaling pathways that drive tumor growth and survival.
Caption: Inhibition of the BRK/PTK6 Signaling Pathway.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
Hazard Identification
Based on available safety data sheets for similar compounds, this compound is expected to have the following GHS hazard classifications:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.
Conclusion
This compound is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the creation of diverse and complex molecular architectures, most notably the pyrazolo[3,4-d]pyrimidine scaffold, which is a cornerstone for the development of novel kinase inhibitors. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for scientists working at the forefront of medicinal chemistry.
References
physical and chemical properties of ethyl 3-iodo-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate
Introduction
This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. As a functionalized pyrazole, this molecule serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures.[1][2] The pyrazole scaffold is a core component in numerous biologically active compounds, and the presence of both an iodo group and an ethyl ester provides two distinct and highly valuable points for chemical modification.[3]
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details its reactivity, outlines general synthetic strategies, and discusses its applications, offering field-proven insights for researchers and drug development professionals.
Molecular Identity and Physical Properties
The fundamental identity of a chemical compound is defined by its structure and core physical characteristics. These properties are critical for its handling, characterization, and application in experimental settings.
1.1. Chemical Structure and Identifiers
-
Systematic Name: this compound
-
Synonyms: 3-Iodo-1H-pyrazole-4-carboxylic acid ethyl ester, Ethyl 3-iodopyrazole-4-carboxylate[4][5]
-
Molecular Formula: C₆H₇IN₂O₂[8]
-
Molecular Weight: 266.04 g/mol [6]
-
SMILES: CCOC(=O)c1c[nH]nc1I[4]
-
InChI Key: GCZGLIKEVZAURZ-UHFFFAOYSA-N
1.2. Physicochemical Data
The physical properties of the compound dictate its state, appearance, and the conditions required for storage and handling. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Physical Form | White to light yellow powder or crystals | |
| Boiling Point | 345.6 ± 22.0 °C (Predicted) | [8] |
| Flash Point | 162.8 ± 22.3 °C (Predicted) | [8] |
| Purity | Typically ≥98% | |
| Storage | 2-8°C, Refrigerator | [6] |
Spectroscopic Characterization
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 15.1, 21.4, 57.32, 64.5, 89.2, 138.4, 155.1.[3]
-
Mass Spectrometry (MS): m/z (%) 311 (9), 267 (11), 223 (2), 73 (100), 45 (80).[3]
-
High-Resolution Mass Spectrometry (HRMS-ES): Calculated for [M+Na]⁺ C₇H₁₀IN₃NaO₃: 333.9659; found 333.9654.[3]
The analysis of these related compounds is a standard practice in synthetic chemistry. The N-H proton of the parent compound would be expected to appear as a broad singlet in the ¹H NMR spectrum, and its absence in the N-protected analog, along with the appearance of signals for the ethoxyethyl group, confirms the successful protection of the pyrazole nitrogen.
Chemical Properties and Reactivity
The synthetic utility of this compound stems from its three primary reactive sites: the pyrazole N-H, the C3-iodo substituent, and the C4-ethyl carboxylate group. This trifunctional nature allows for sequential and regioselective modifications.
3.1. Key Reactive Centers
-
Pyrazole N-H: The proton on the pyrazole nitrogen is acidic and can be deprotonated or participate in reactions such as N-alkylation and N-acylation. For many subsequent reactions, particularly transition metal-catalyzed cross-couplings, this site must be protected to prevent interference.[3] A common and effective method is protection with ethyl vinyl ether in the presence of a catalytic amount of acid like trifluoroacetic acid (TFA).[3]
-
C3-Iodo Group: The iodine atom at the 3-position is an excellent leaving group, making this position ideal for transition metal-catalyzed cross-coupling reactions. This functionality enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery for assembling complex molecular libraries.[1] Reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings are highly effective at this position.[1][3]
-
C4-Ethyl Carboxylate: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also be reduced to an alcohol, further expanding the synthetic possibilities.
3.2. Reaction Pathways and Methodologies
The strategic manipulation of these reactive sites is key to leveraging this building block effectively.
Caption: Logical workflow of synthetic transformations.
Exemplary Protocol: Sonogashira Cross-Coupling
This protocol is based on established methods for coupling N-protected iodopyrazoles.[3] The causality behind N-protection is critical; it prevents the pyrazole from acting as a ligand for the palladium catalyst, which could otherwise poison the reaction.
-
N-H Protection: Dissolve this compound in dichloromethane (CH₂Cl₂). Add a catalytic amount of trifluoroacetic acid (TFA). Cool the mixture and add ethyl vinyl ether portionwise, maintaining a controlled temperature (e.g., 28–33 °C) to manage the exothermic reaction.[3] Monitor the reaction by TLC or GC-MS until completion. Purify the resulting N-protected intermediate.
-
Cross-Coupling Reaction: To a solution of the N-protected iodopyrazole in a suitable solvent (e.g., DMF or an amine like triethylamine), add the terminal alkyne (e.g., phenylacetylene).
-
Catalyst Addition: Add a palladium catalyst (e.g., (PPh₃)₂PdCl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 25-80 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, pour the reaction mixture into a suitable solvent like ethyl acetate and wash with brine. Dry the organic layer, concentrate it, and purify the residue via column chromatography to obtain the desired C3-alkynylated pyrazole.
Synthesis and Availability
This compound is commercially available from various chemical suppliers.[7][8] For researchers requiring a custom synthesis, a general pathway involves the construction of the pyrazole ring followed by regioselective iodination.
Caption: Plausible synthetic route to the title compound.
One established method for forming the pyrazole-4-carboxylate core is the reaction of an appropriate β-keto ester equivalent, such as (ethoxycarbonyl)malondialdehyde, with hydrazine.[9] The subsequent iodination step is a critical transformation. The pyrazole ring is electron-rich and susceptible to electrophilic substitution, typically at the 4-position.[3] To achieve iodination at the 3-position, a strategy involving protection, directed metalation, and then quenching with an iodine source may be required, or by using a starting material that already contains the desired substitution pattern.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile building block for creating novel molecules with potential therapeutic applications.
-
Kinase Inhibitors: The pyrazole scaffold is a well-known "hinge-binding" motif in many kinase inhibitors, which are a major class of cancer therapeutics. The ability to functionalize the C3 and C4 positions allows for the exploration of chemical space to optimize potency and selectivity.[1][10]
-
Agrochemicals: Pyrazole derivatives are also used extensively in agriculture as herbicides and fungicides. This building block provides a convenient starting point for the synthesis of new crop protection agents.[2]
-
Materials Science: Functionalized pyrazoles can be incorporated into polymers or used as ligands in the design of new OLED materials, where their electronic properties can be fine-tuned through substitution.[3]
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is aggregated from available Safety Data Sheets (SDS).
-
GHS Hazard Statements:
-
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]
-
P264: Wash skin thoroughly after handling.[13]
-
P271: Use only outdoors or in a well-ventilated area.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12][13]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12][13]
-
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[12]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator (2-8°C), away from incompatible substances.[6]
References
- 1. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemcd.com [chemcd.com]
- 5. 3-Iodo-1H-pyrazole-4-carboxylic acid ethyl ester | 827316-43-8 [amp.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. angenechemical.com [angenechemical.com]
- 12. aksci.com [aksci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
ethyl 3-iodo-1H-pyrazole-4-carboxylate molecular structure
An In-depth Technical Guide to the Molecular Structure of Ethyl 3-iodo-1H-pyrazole-4-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique molecular architecture, characterized by a planar pyrazole core regioselectively substituted with an iodine atom at the C3 position and an ethyl ester at C4, imparts a distinct reactivity profile. The electron-deficient nature of the pyrazole ring, combined with the labile carbon-iodine bond, makes this molecule an exceptionally versatile substrate for a wide array of palladium- and copper-catalyzed cross-coupling reactions. This guide provides a comprehensive examination of the compound's molecular structure, elucidated through spectroscopic analysis and synthetic rationale. We will explore the strategic synthesis required to achieve the 3-iodo regiochemistry, detail its characteristic spectroscopic signatures, and discuss how its structural features govern its utility in the synthesis of complex, high-value molecules for drug discovery and beyond.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a preeminent scaffold in pharmaceutical development, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a stable, aromatic, and hydrogen-bond-donating/accepting unit, allowing for potent and selective interactions with biological targets such as protein kinases. The functionalization of the pyrazole ring is therefore a cornerstone of modern drug design, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]
Among functionalized pyrazoles, halo-pyrazoles are of paramount importance due to their role as synthetic intermediates.[3] this compound (CAS No. 827316-43-8) emerges as a particularly valuable reagent.[4] The iodine substituent at the C3 position represents the most reactive of the common halogens (I > Br > Cl) in metal-catalyzed cross-coupling reactions, offering a reliable handle for the introduction of carbon, nitrogen, and oxygen-based substituents.[3][5] This guide delves into the foundational molecular structure of this compound, providing the technical understanding necessary for its effective application in research and development.
Synthesis and Regiochemical Control
The synthesis of this compound is a non-trivial challenge that hinges on achieving absolute regiochemical control. Standard electrophilic iodination of the parent ethyl 1H-pyrazole-4-carboxylate scaffold preferentially occurs at the electron-rich C4 position, which is already occupied by the ester.[6][7] Therefore, direct iodination is not a viable route. The synthesis must be designed to specifically install the iodine at the C3 position.
A prevalent and effective strategy involves a multi-step sequence starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, as detailed below. This approach leverages classical diazotization chemistry, a reliable method for converting an amino group into a versatile diazonium salt, which can then be substituted.
Experimental Protocol: Synthesis via Diazotization
-
Diazotization: Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv.) is dissolved in a solution of dilute sulfuric acid or hydrochloric acid and cooled to 0-5 °C in an ice-water bath.[8]
-
Diazo Formation: A solution of sodium nitrite (NaNO₂) (1.1 equiv.) in cold water is added dropwise to the pyrazole solution, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes, resulting in the formation of the intermediate diazonium salt. The causality for this step lies in the generation of a highly reactive electrophile at the N2 position of the pyrazole, which is unstable and used immediately.
-
Iodination (Sandmeyer-type Reaction): A solution of potassium iodide (KI) (1.5 equiv.) in water is added to the cold diazonium salt solution. The mixture is allowed to warm slowly to room temperature and then heated gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. The iodine anion acts as a nucleophile, displacing the N₂ gas to form the stable C-I bond.
-
Work-up and Purification: Upon cooling, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with sodium thiosulfate solution (to quench any remaining iodine), water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.
This synthetic workflow is a prime example of a self-validating protocol; the successful evolution of nitrogen gas in step 3 is a direct indicator of the desired substitution reaction taking place.
Caption: Synthetic workflow for this compound.
Molecular Structure Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While a single-crystal X-ray structure is the ultimate proof, extensive data from analogous pyrazole structures confirm the key geometric features.[9][10] The pyrazole ring is an aromatic, planar five-membered heterocycle.
Spectroscopic Analysis
The following data are based on reported values for closely related N-protected derivatives and established principles of NMR spectroscopy.[11] The N-H proton can broaden adjacent signals and its own signal, and its chemical shift is highly dependent on solvent and concentration.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The most characteristic signal is a singlet for the C5-H proton, typically found in the downfield region (δ 8.0-8.5 ppm). Its singlet nature confirms the 3,4-disubstitution pattern.
-
The ethyl ester group gives rise to a quartet (CH₂) around δ 4.2-4.4 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm, with a typical coupling constant (J) of ~7.1 Hz.
-
The N1-H proton appears as a broad singlet at a variable chemical shift, often far downfield (δ > 10 ppm), and can be confirmed by D₂O exchange.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
C=O (Ester Carbonyl): The ester carbonyl carbon is observed in the typical range of δ 160-165 ppm.
-
C5: This carbon, attached to a proton, appears around δ 138-142 ppm.
-
C4: The carbon bearing the ester group is typically found around δ 108-112 ppm.
-
C3: The carbon atom bonded to the iodine exhibits a significantly shielded (upfield) chemical shift due to the heavy atom effect. It is expected to appear in the range of δ 85-95 ppm. This upfield shift is a key diagnostic feature for iodinated carbons.
-
Ethyl Group: The -CH₂- carbon appears around δ 60-62 ppm, and the -CH₃ carbon is found upfield around δ 14-15 ppm.
-
Data Summary: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH ₃ (Ethyl) | ~1.3 (triplet) | ~14.5 |
| CH ₂ (Ethyl) | ~4.3 (quartet) | ~61.0 |
| C3-I | - | ~90.0 |
| C4-COOEt | - | ~110.0 |
| C5-H | ~8.2 (singlet) | ~140.0 |
| NH | >10 (broad s) | - |
| C =O (Ester) | - | ~162.0 |
-
Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry would show a clear molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 266, corresponding to the molecular weight of C₆H₇IN₂O₂.[4] The isotopic pattern would not be particularly distinctive as iodine is monoisotopic (¹²⁷I).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching vibration for the ester at ~1700-1720 cm⁻¹ and a broad N-H stretching band around 3200-3400 cm⁻¹.
Reactivity and Synthetic Utility
The molecular structure of this compound directly dictates its chemical reactivity. The C-I bond is the most reactive site for metal-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds.[5][12][13]
The general reactivity order for halopyrazoles in palladium-catalyzed reactions is C-I > C-Br > C-Cl, which is a direct consequence of bond dissociation energies.[3] This makes the 3-iodo derivative the substrate of choice for reactions requiring milder conditions or for coupling with less reactive partners. For many of these reactions, prior protection of the pyrazole N-H (e.g., as a Boc or ethoxyethyl ether) is advantageous to prevent catalyst inhibition or undesired side reactions.
Caption: Reactivity of the C-I bond in cross-coupling reactions.
This high reactivity allows for the late-stage functionalization of the pyrazole core, enabling the rapid synthesis of diverse compound libraries for screening in drug discovery programs. The ester at the C4 position can also be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for molecular diversification.
Conclusion
The molecular structure of this compound is a testament to the power of strategic synthesis in creating high-value chemical tools. Its key features—a planar aromatic pyrazole core, a highly reactive C-I bond at the 3-position, and a modifiable ester at the 4-position—make it an indispensable building block for researchers. A thorough understanding of its synthesis, which circumvents the challenges of regioselectivity, and its spectroscopic characteristics is essential for its effective use. This compound will undoubtedly continue to play a crucial role in advancing the fields of medicinal chemistry, agrochemicals, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. sid.ir [sid.ir]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF [slideshare.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Versatile Nucleus with Diverse Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents based on the pyrazole scaffold.
Introduction: The Enduring Prominence of the Pyrazole Core
Pyrazole, first described by Ludwig Knorr in 1883, is a fundamental heterocyclic scaffold that has captivated the attention of medicinal chemists for over a century.[1] Its planarity, aromaticity, and the presence of two nitrogen atoms—one acting as a hydrogen bond donor and the other as an acceptor—endow it with the ability to interact with a wide array of biological targets.[1] This versatility has translated into a remarkable number of clinically approved drugs and a plethora of compounds in various stages of preclinical and clinical development.[2]
The synthetic tractability of the pyrazole ring allows for facile and diverse substitutions at its carbon and nitrogen atoms, enabling the fine-tuning of physicochemical properties and biological activity.[3][4] Modern synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions, have further accelerated the exploration of the chemical space around the pyrazole core.[5]
This guide will explore the major therapeutic areas where pyrazole derivatives have made a significant impact, providing both the theoretical underpinnings of their activity and the practical methodologies for their investigation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazole derivatives have emerged as a privileged scaffold in the design of novel anticancer agents, demonstrating the ability to interfere with various oncogenic pathways.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins that are crucial for cancer cell proliferation, survival, and metastasis.[6][8]
Mechanisms of Anticancer Action
The anticancer effects of pyrazole derivatives are mediated through various mechanisms, including:
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][9] For instance, some derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2.[9]
-
Tubulin Polymerization Inhibition: Certain pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][10]
-
Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and activation of caspases.[11]
-
DNA Intercalation and Topoisomerase Inhibition: Some pyrazoles can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[6][8]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the design of potent anticancer pyrazole derivatives. Key findings include:
-
Substitutions on the pyrazole ring significantly influence anticancer efficacy and selectivity.[6][7]
-
The nature and position of substituents on the aryl rings attached to the pyrazole core are critical for activity. For example, the presence of specific groups can enhance binding to the target protein.[4][9]
-
Hybrid molecules incorporating the pyrazole scaffold with other pharmacophores have shown synergistic or enhanced anticancer activity.[3]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][12][13]
Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 6 | Various | 0.00006 - 0.00025 | Tubulin Polymerization Inhibitor | [6] |
| Compound 43 | MCF7 | 0.25 | PI3 Kinase Inhibitor | [6] |
| Compounds 31 & 32 | A549 | 42.79 & 55.73 | CDK2 Inhibitors | [6] |
| Compounds 53 & 54 | HepG2 | 15.98 & 13.85 | Dual EGFR/VEGFR-2 Inhibitors | [6] |
| 5b | K562, A549 | 0.021, 0.69 | Tubulin Polymerization Inhibitor | [10] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with some, like celecoxib, being widely used in the clinic.[14][15]
Mechanism of Anti-inflammatory Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[14][16] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[15] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[15][17]
Signaling Pathway: COX-2 Mediated Inflammation
Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[18]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by paw edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the pyrazole derivative or the standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | COX-2 IC₅₀ (µM) | In Vivo Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Compound 1 | 0.31 | Rat Paw Edema | 74.3 | - | [15] |
| Compound 9 | 0.26 | Rat Paw Edema | 0.170 (mmol/kg) | - | [15] |
| Compound 5f | 1.50 | - | - | - | [19] |
| Compound 6f | 1.15 | - | - | - | [19] |
| AD 532 | - | Rat Paw Edema | - | Promising results | [2] |
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad range of bacteria and fungi.[20][21][22][23][24]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of pyrazole derivatives are varied and can include:
-
Enzyme Inhibition: Inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[21]
-
Cell Wall Disruption: Some pyrazoles can interfere with the synthesis or integrity of the microbial cell wall.[21]
-
Disruption of Cellular Respiration: Interference with the electron transport chain and other metabolic processes.
Experimental Protocol: Agar Well Diffusion Method
This is a widely used and straightforward method for screening the antimicrobial activity of compounds.[5][25][26][27][28]
Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Seeding the Plates: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[28]
-
Compound Application: Add a known concentration of the pyrazole derivative solution into the wells. Include positive (standard antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Experimental Workflow: Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion antimicrobial assay.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21a | Aspergillus niger | 2.9 - 7.8 | [20] |
| 21a | Staphylococcus aureus | 62.5 - 125 | [20] |
| 21c | Multi-drug resistant bacteria | 0.25 | [22] |
| 23h | Multi-drug resistant bacteria | 0.25 | [22] |
| Imidazo-pyridine pyrazole 18 | E. coli, S. aureus, P. aeruginosa, S. typhimurium | <1 | [29] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Pyrazole derivatives have shown promise as anticonvulsant agents, with some acting on key neurotransmitter systems.[30][31][32]
Mechanism of Anticonvulsant Action
A significant mechanism for the anticonvulsant activity of some pyrazole derivatives is their interaction with the GABA-A receptor .[31] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By positively modulating the GABA-A receptor, these compounds enhance the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, thus suppressing seizure activity.[31]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[33][34][35][36][37]
Principle: Application of a maximal electrical stimulus to the cornea of a rodent induces a characteristic tonic-clonic seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[34]
Step-by-Step Methodology:
-
Animal Preparation: Use mice of a specific strain and weight range.
-
Compound Administration: Administer the pyrazole derivative or a standard anticonvulsant drug (e.g., phenytoin) via a suitable route (e.g., intraperitoneal or oral).
-
Electrode Application: At the time of predicted peak effect of the drug, apply corneal electrodes after administering a topical anesthetic.
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[36]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.
-
Data Analysis: Determine the percentage of animals protected in each group and calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure).
Data Presentation: Anticonvulsant Activity of Pyrazole Derivatives
| Compound ID | Animal Model | ED₅₀ (mg/kg) | Putative Mechanism | Reference |
| 7h | MES & scPTZ (mice) | Potent | - | [30] |
| 3c | PTZ (mice) | - | GABA-A Receptor Modulation | [31] |
| Denzimol | MES (rats) | Potent | - | [36] |
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore its privileged nature. This guide has provided a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties of pyrazole compounds, along with detailed experimental protocols for their evaluation.
Future research in this field will likely focus on:
-
The design and synthesis of novel pyrazole derivatives with enhanced potency and selectivity for their biological targets.
-
The development of multi-target pyrazole derivatives that can address complex diseases with a single molecule.
-
A deeper understanding of the mechanisms of action and the identification of novel biological targets for pyrazole compounds.
-
The application of computational methods, such as molecular docking and QSAR studies, to guide the rational design of new derivatives.
The continued exploration of the chemical space around the pyrazole nucleus holds immense promise for the discovery of next-generation therapeutic agents to address a wide range of human diseases.
References
- 1. researchhub.com [researchhub.com]
- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hereditybio.in [hereditybio.in]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijrar.org [ijrar.org]
- 24. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 25. chemistnotes.com [chemistnotes.com]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. botanyjournals.com [botanyjournals.com]
- 28. m.youtube.com [m.youtube.com]
- 29. benchchem.com [benchchem.com]
- 30. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. brieflands.com [brieflands.com]
- 33. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 34. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 35. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 36. benchchem.com [benchchem.com]
- 37. meliordiscovery.com [meliordiscovery.com]
The Synthetic Cornerstone: A Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate for Advanced Drug Discovery
For the discerning researcher and drug development professional, the strategic selection of molecular building blocks is paramount to the success of a synthesis campaign. Among the pantheon of heterocyclic intermediates, ethyl 3-iodo-1H-pyrazole-4-carboxylate has emerged as a particularly valuable scaffold. Its carefully arranged functionalities—a reactive iodine atom, a nucleophilic nitrogen, and an ester group—offer a trifecta of synthetic handles, enabling the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of this key intermediate, from its fundamental safety and handling protocols to its advanced applications in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Foundational Knowledge: Physicochemical Properties and Identification
A thorough understanding of a reagent's basic properties is the bedrock of its effective and safe utilization in any research endeavor.
| Property | Value | Reference(s) |
| CAS Number | 827316-43-8 | [1][2][3] |
| Molecular Formula | C₆H₇IN₂O₂ | [3] |
| Molecular Weight | 266.04 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | [1] |
| Storage | 2-8°C, Refrigerator, under inert gas | [1][4] |
| InChI Key | GCZGLIKEVZAURZ-UHFFFAOYSA-N | [1] |
Material Safety and Handling: A Prerequisite for Good Science
The responsible handling of any chemical reagent is non-negotiable. The following data, compiled from multiple safety data sheets, provides a comprehensive overview of the hazards and necessary precautions for this compound.
GHS Hazard Identification
Signal Word: Warning[1]
Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures and First Aid
| Precautionary Code | Measure | First Aid Response |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | If on Skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | If in Eyes: Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| P270 | Do not eat, drink or smoke when using this product. | If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
Handling, Storage, and Spill Management
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid formation of dust and aerosols. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][4]
-
Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal. Do not let the product enter drains.
Synthesis and Characterization: Crafting the Building Block
Proposed Synthetic Protocol: Iodination
This protocol is based on established methods for the iodination of electron-rich heterocyclic systems.[5]
Figure 1: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of acetic acid and water, add elemental iodine (I₂, ~1.1 eq).
-
Initiation: Add a catalytic amount of sulfuric acid, followed by the portion-wise addition of periodic acid (H₅IO₆, ~0.4 eq) to the stirred suspension. The periodic acid serves as an oxidant to regenerate the electrophilic iodine species in situ.
-
Reaction: Heat the mixture to 50-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, quench the reaction by pouring it into a cold, aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the pure this compound.
Spectroscopic Characterization
While the full spectral data for the title compound is not widely published, data for its immediate N-protected derivative, ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate (11a) , provides valuable insight into the expected chemical shifts.[6]
-
¹³C NMR (100 MHz, CDCl₃) δ: 14.3, 14.8, 22.3, 60.5, 64.9, 88.7, 97.5, 118.4, 131.1, 161.7.[6]
-
HRMS (ES) calculated for [M+Na]⁺ C₁₀H₁₅IN₂NaO₃: 361.0019; found 361.0018.[6]
The absence of the N-H proton signal and the appearance of signals corresponding to the ethoxyethyl protecting group are the key differences expected compared to the title compound.
Synthetic Utility: A Versatile Hub for Molecular Diversification
The true power of this compound lies in its capacity for controlled, regioselective functionalization. The C-I bond is primed for transition-metal-catalyzed cross-coupling reactions, while the pyrazole N-H offers a site for alkylation or protection, preventing interference in subsequent steps.
N-H Protection and Cross-Coupling Strategy
A common and highly effective strategy involves the initial protection of the pyrazole N-H. This is crucial as the acidic proton can interfere with many organometallic reagents used in cross-coupling reactions. The ethoxyethyl (EtOEt) group is a suitable choice, being easily installed and removed under mild acidic conditions.[6]
Figure 2: Strategic workflow for the functionalization of this compound.
Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds. The iodopyrazole is an excellent substrate for this reaction, allowing for the introduction of various alkyne moieties, which are themselves versatile functional groups for further elaboration.[6][7]
Exemplary Protocol: Coupling with Phenylacetylene [6]
-
Setup: To a flask containing the N-protected this compound (1.0 eq), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a suitable solvent such as triethylamine or a mixture of THF/triethylamine.
-
Addition: Add phenylacetylene (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until TLC/LC-MS indicates complete consumption of the starting material.
-
Workup & Purification: After completion, the reaction is typically filtered through celite, concentrated, and purified via column chromatography to yield the 3-alkynylpyrazole product.
References
- 1. This compound | 827316-43-8 [sigmaaldrich.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Sciforum : Event management platform [sciforum.net]
A Technical Guide to the Diverse Applications of Substituted 1H-Pyrazole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Abstract
The 1H-pyrazole core, a five-membered diazole heterocycle, is unequivocally a "privileged scaffold" in modern chemical science, particularly in the realm of medicinal chemistry.[1][2][3] Its unique structural and electronic properties, combined with the synthetic accessibility of its derivatives, have enabled its incorporation into a vast array of biologically active agents. This guide provides a technical overview of the potential applications of substituted 1H-pyrazole compounds, moving beyond a simple catalog of activities. We will dissect the mechanistic underpinnings of their function in key therapeutic areas, explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide validated experimental protocols for their synthesis and evaluation. The narrative is structured to deliver field-proven insights into their roles as anti-inflammatory, anticancer, and neurological agents, with additional discussion on their utility in agrochemical and material sciences.
The 1H-Pyrazole Core: A Privileged Scaffold in Chemical Science
The pyrazole ring consists of three carbon atoms and two adjacent nitrogen atoms. This arrangement imparts a unique combination of chemical properties. The presence of both a pyridine-like nitrogen (sp2 hybridized, lone pair in a p-orbital contributing to the aromatic system) and a pyrrole-like nitrogen (sp2 hybridized, lone pair in an sp2 orbital) allows for diverse intermolecular interactions, including hydrogen bonding as both a donor and acceptor. This versatility is fundamental to its ability to bind to a wide range of biological targets.[4][5] Furthermore, the scaffold is metabolically stable and the N1, C3, C4, and C5 positions are readily amenable to substitution, allowing for precise tuning of steric, electronic, and pharmacokinetic properties.[1] This synthetic tractability has cemented its status as a cornerstone for library synthesis and lead optimization campaigns.
Medicinal Chemistry Applications: A Cornerstone of Modern Therapeutics
The pyrazole moiety is present in numerous marketed drugs, proving its pharmacological potential across diverse therapeutic categories.[2][5]
Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
The most prominent application of pyrazole derivatives in medicine is in the management of inflammation. This is exemplified by the blockbuster drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[6][7][8]
Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9][10] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[8][9] Non-selective NSAIDs like ibuprofen inhibit both isoforms, leading to the common side effect of gastrointestinal distress.[8]
Diaryl-substituted pyrazoles, like Celecoxib, achieve their selectivity by exploiting structural differences in the active sites of the COX isoforms. The active site of COX-2 is larger and possesses a hydrophilic side pocket. The polar sulfonamide side chain of Celecoxib binds to this specific pocket, leading to potent and selective inhibition of COX-2 while largely sparing COX-1 at therapeutic doses.[8][9] This targeted inhibition reduces the synthesis of pro-inflammatory prostaglandins without compromising the protective functions of COX-1.[6][7][10]
Caption: Selective inhibition of COX-2 by Celecoxib.
Structure-Activity Relationship (SAR) Insights: Studies have consistently shown that for potent COX-2 inhibition, a 1,5-diaryl-substituted pyrazole scaffold is optimal.
-
N1-substituent: A para-sulfonamide or methylsulfonyl phenyl group is critical for binding to the hydrophilic side pocket of COX-2, conferring selectivity.
-
C5-substituent: A para-tolyl or similar substituted phenyl ring enhances binding affinity.
-
C3-substituent: A trifluoromethyl group at the C3 position increases potency.[6]
Anticancer Agents: Targeting Multiple Hallmarks of Cancer
Substituted pyrazoles have emerged as a versatile scaffold for the development of novel anticancer agents, targeting various pathways involved in tumor proliferation and survival.[11][12] Their mechanisms are diverse, ranging from enzyme inhibition to the disruption of protein-protein interactions.
Key Mechanisms and Targets:
-
Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, which are often dysregulated in cancer. For instance, pyrazole derivatives have been developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death.[13] Other targets include epidermal growth factor receptor (EGFR) and B-Raf proto-oncogene (BRAF).[12]
-
Tubulin Polymerization Inhibition: Some pyrazole-fused curcumin analogues have been shown to inhibit microtubule assembly, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[14][15]
-
Induction of Apoptosis: Pyrazole-benzimidazole hybrids have demonstrated the ability to induce apoptosis in cancer cells by collapsing the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.[16]
Caption: Workflow for anticancer evaluation of pyrazoles.
Quantitative Data Summary:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Benzimidazole Hybrid (9) | MCF-7 (Breast) | 1.12 | [16] |
| Pyrazole-Benzimidazole Hybrid (17) | A549 (Lung) | 0.83 | [16] |
| Pyrazolyl Analogue (5e) | HCT-116 (Colon) | 3.6 | [17] |
| Benzofuropyrazole (4a) | K562 (Leukemia) | 0.26 | [18] |
| Pyrazole-fused Curcumin (7h) | MDA-MB-231 (Breast) | 2.43 | [14][15] |
| Pyrazole-based Complex (L2) | CFPAC-1 (Pancreatic) | 61.7 | [4] |
Neurological Applications: Cannabinoid Receptor Modulation
Substituted pyrazoles are crucial in neuroscience research, particularly as antagonists for the cannabinoid CB1 receptor.[19][20] These compounds are valuable tools for studying the endocannabinoid system and have therapeutic potential.
Structure-Activity Relationship (SAR) Insights: The development of potent and selective CB1 antagonists like SR141716A has defined clear SAR principles for this class.[19][20]
-
C5 Position: A para-substituted phenyl ring is essential for high affinity. Potency often follows the order I > Br > Cl > F.[19]
-
C3 Position: A carboxamido group, particularly with a piperidinyl substituent, is optimal for potent antagonism.[19][21]
-
N1 Position: A 2,4-dichlorophenyl group is a key requirement for high antagonistic activity at the CB1 receptor.[19][20][21]
Antimicrobial and Antiviral Applications
The pyrazole scaffold is also a component of numerous compounds with significant antimicrobial and antiviral activity.[2][22][23] Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, various fungal strains, and viruses like HIV-1.[24][25] The broad-spectrum activity is attributed to the scaffold's ability to be functionalized with various pharmacophores that can target different microbial pathways.[26][27]
Agrochemical Applications
Beyond medicine, pyrazole derivatives have found significant use in agriculture as potent herbicides, insecticides, and fungicides.[24][28] The mode of action often involves the inhibition of essential enzymes in pests or weeds that are not present in crops or mammals, providing a degree of selectivity. The ability to systematically modify substituents on the pyrazole ring allows for the optimization of properties like soil half-life, water solubility, and target specificity, which are critical for agrochemical development.
Experimental Protocols
The trustworthiness of any chemical guide rests on reproducible, self-validating methodologies. Below are foundational protocols for the synthesis and evaluation of substituted 1H-pyrazole compounds.
Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt/Knorr Condensation
This two-step protocol is a classic and reliable method for generating a diverse library of pyrazole derivatives.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Reagents: Substituted acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), ethanol, aqueous NaOH (e.g., 10-20%).
-
Procedure:
-
Dissolve the acetophenone and benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add the aqueous NaOH solution dropwise while maintaining the temperature. The addition of a base is critical as it deprotonates the α-carbon of the ketone, generating the enolate nucleophile required for the condensation.
-
Stir the reaction mixture vigorously for 2-4 hours at room temperature. Monitor reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid product, wash with cold water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated ketone (chalcone).
-
Step 2: Pyrazole Formation (Cyclocondensation)
-
Reagents: Synthesized chalcone (1.0 eq), hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine hydrochloride) (1.1 eq), glacial acetic acid or ethanol.
-
Procedure:
-
Dissolve the chalcone in glacial acetic acid or ethanol in a round-bottom flask. The choice of solvent can influence reaction rates and regioselectivity.[29] Acetic acid often serves as both solvent and catalyst.
-
Add the hydrazine derivative to the solution.
-
Reflux the mixture for 4-8 hours, monitoring by TLC. The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude pyrazole by recrystallization or column chromatography.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
-
Caption: General workflow for pyrazole synthesis.
Protocol: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.[17]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4 °C for 1 hour. This step cross-links proteins, fixing the cells to the plate.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Future Outlook and Conclusion
The substituted 1H-pyrazole scaffold continues to be a source of significant innovation in chemistry and pharmacology. Its proven success in targeting a wide range of biological molecules ensures its place in future drug discovery programs. Emerging research is focused on developing pyrazole-based PROTACs (Proteolysis Targeting Chimeras), covalent inhibitors, and dual-target agents to overcome drug resistance and improve therapeutic outcomes. The synthetic versatility of the pyrazole core, coupled with advanced computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics and functional materials with unprecedented precision and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. study.com [study.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 28. researchgate.net [researchgate.net]
- 29. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 3-iodo-1H-pyrazole-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility in constructing complex molecular architectures, particularly through cross-coupling reactions, is well-documented.[2] However, a comprehensive understanding of its solubility in common laboratory solvents is essential for its effective handling, reaction optimization, purification, and formulation. This guide provides a detailed examination of the predicted solubility profile of this compound, methodologies for its empirical determination, and the underlying physicochemical principles that govern its behavior in solution.
Introduction: The Significance of this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many biologically active molecules.[1] The presence of an iodine atom at the 3-position makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2] This reactivity allows for the facile introduction of diverse functional groups, enabling the rapid generation of compound libraries for drug discovery.[2] Furthermore, the pyrazole core itself is a key pharmacophore in numerous therapeutic agents.
Given its role as a synthetic intermediate, understanding the solubility of this compound is of paramount importance for:
-
Reaction Kinetics: Ensuring the compound is sufficiently dissolved to participate effectively in chemical reactions.
-
Purification: Selecting appropriate solvents for crystallization, precipitation, and chromatographic separation.
-
Formulation: Developing suitable solvent systems for screening and in vitro/in vivo studies.
-
Handling and Storage: Proper storage conditions to maintain its stability in a solid or dissolved state.[3][4]
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₆H₇IN₂O₂ | [4] |
| Molecular Weight | 266.04 g/mol | [4] |
| Appearance | White to light yellow powder or crystals | [3] |
| Key Functional Groups | Pyrazole ring, Ethyl ester, Iodo substituent | - |
| Hydrogen Bond Donors | 1 (N-H of the pyrazole ring) | [5] (related compound) |
| Hydrogen Bond Acceptors | 4 (N in pyrazole, C=O and O-Et of the ester) | [6] (related compound) |
Based on its structure, this compound can be characterized as a moderately polar molecule. The pyrazole ring with its N-H group and the ester functionality contribute to its polarity and allow for hydrogen bonding. The iodine atom and the ethyl group add some nonpolar character.
Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good solubility due to the potential for hydrogen bonding with the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to moderate solubility is anticipated, as these solvents can engage in dipole-dipole interactions and accept hydrogen bonds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Likely to have poor solubility due to the significant polarity mismatch.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected, as these solvents can dissolve a range of moderately polar compounds.
-
Aqueous Solutions: The compound is predicted to be sparingly soluble in water. Its solubility in aqueous buffers will be pH-dependent due to the acidic nature of the pyrazole N-H proton. In basic aqueous solutions (e.g., 5% NaOH), solubility is expected to increase due to the formation of a more polar salt.
Experimental Determination of Solubility
Qualitative Solubility Assessment
This method provides a rapid screening of suitable solvents and is based on the general principle of dissolving a small amount of solute in a given volume of solvent.[7][8]
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the test solvent in 0.25 mL increments.
-
After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.[8]
-
Visually inspect the solution for the complete disappearance of solid particles.
-
Classify the solubility as:
-
Soluble: Completely dissolves in ≤ 1 mL of solvent.
-
Sparingly Soluble: A portion of the solid dissolves.
-
Insoluble: No visible dissolution of the solid.
-
A logical flow for this qualitative assessment is presented in the following diagram:
Caption: Qualitative solubility testing workflow.
Quantitative Solubility Determination (Equilibrium Method)
This method determines the thermodynamic equilibrium solubility of the compound in a given solvent at a specific temperature.
Protocol:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each test solvent in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (compatible with the solvent) is recommended.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
-
The solubility is expressed in units such as mg/mL or mol/L.
The experimental workflow for this quantitative assessment is depicted below:
Caption: Quantitative equilibrium solubility workflow.
Summary of Expected Solubility in Common Solvents
The following table summarizes the predicted and likely empirically determined solubility of this compound in a range of common laboratory solvents. Researchers should use this as a starting point and confirm with experimental data.
Table 2: Predicted Solubility Profile
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding capability with the pyrazole N-H and ester group. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond accepting ability. |
| Acetonitrile, Acetone | Moderate to High | Good polarity match. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Suitable for compounds of intermediate polarity. |
| Chloroform | Moderate | Similar to DCM. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Can act as a hydrogen bond acceptor. |
| Diethyl Ether | Low to Moderate | Lower polarity compared to THF. | |
| Nonpolar Aromatic | Toluene | Low | Significant polarity mismatch. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Large polarity mismatch. |
| Aqueous | Water | Sparingly Soluble | Limited by the nonpolar regions of the molecule. |
| 5% aq. NaOH | Soluble | Deprotonation of the pyrazole N-H to form a soluble salt.[9] | |
| 5% aq. HCl | Sparingly Soluble | No basic functional groups to protonate and enhance solubility.[9] |
Conclusion and Recommendations
This compound is a moderately polar compound whose solubility is dictated by its ability to participate in hydrogen bonding and dipole-dipole interactions. It is anticipated to be highly soluble in polar aprotic and protic solvents, moderately soluble in chlorinated solvents, and sparingly soluble in nonpolar and aqueous media. The solubility in aqueous base is expected to be enhanced due to salt formation.
For researchers and drug development professionals, it is strongly recommended to perform at least a qualitative solubility assessment in a range of solvents to guide reaction setup and purification strategies. For applications requiring precise concentration control, such as quantitative screening or formulation development, a thorough quantitative solubility determination is essential. The protocols provided in this guide offer a robust framework for obtaining this critical data.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 3. This compound | 827316-43-8 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
Core Directive on the Storage and Handling of Ethyl 3-iodo-1H-pyrazole-4-carboxylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Purity in Synthesis
Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its pyrazole core is a privileged scaffold found in numerous bioactive molecules, while the strategically placed iodine and ethyl ester functionalities serve as versatile handles for diversification through cross-coupling reactions and other transformations[1][2]. The iodine atom, in particular, enhances reactivity, making it a valuable intermediate for constructing complex molecular architectures[1].
However, the very feature that imparts this synthetic utility—the carbon-iodine (C-I) bond—is also the compound's primary liability. The stability of aryl iodides is a well-documented concern, with improper storage leading to degradation that can compromise experimental outcomes, generate misleading biological data, and consume valuable resources. This guide provides a comprehensive, technically grounded framework for the optimal storage and handling of this reagent, ensuring its integrity from the stock container to the reaction flask.
Chemical and Physical Profile
A foundational understanding of the compound's properties is essential for its correct handling.
| Property | Value | Source(s) |
| CAS Number | 827316-43-8 | [3][4] |
| Molecular Formula | C₆H₇IN₂O₂ | [3] |
| Molecular Weight | 266.04 g/mol | [3] |
| Appearance | White to light yellow/yellow powder or crystals | [2] |
| Purity (Typical) | ≥98% | |
| Predicted Boiling Point | 345.6 ± 22.0 °C | [5] |
| Predicted Density | 1.935 ± 0.06 g/cm³ | [5] |
The Core Principle of Stability: Managing the Carbon-Iodine Bond
The pyrazole ring itself is a robust, aromatic heterocycle[1][6]. The principal vulnerability of this compound lies in the lability of the C-I bond. Degradation primarily occurs via de-iodination , a process that cleaves this bond and liberates elemental iodine (I₂). The appearance of elemental iodine is responsible for the characteristic yellow-to-brown discoloration of degraded aryl iodide samples[6].
This degradation can be initiated or accelerated by several factors:
-
Light Exposure: Aryl iodides are frequently photosensitive. The energy from UV or even ambient light can be sufficient to induce homolytic cleavage of the C-I bond, initiating a radical degradation pathway[6].
-
Thermal Stress: Elevated temperatures increase the kinetic energy of the molecule, accelerating the rate of decomposition reactions, including de-iodination[6].
-
Oxidative Stress: The presence of air and oxidizing impurities can promote the oxidation of the iodide, facilitating its loss from the pyrazole ring[7].
Understanding these triggers is paramount to designing a self-validating storage and handling protocol.
Recommended Storage Protocols
To ensure the long-term stability and integrity of solid this compound, a multi-faceted approach is required. The following conditions are derived from vendor recommendations and the general chemistry of aryl iodides.
Temperature
Refrigeration is the cornerstone of preservation.
-
Causality: Storing the compound in a refrigerator significantly reduces the rate of thermally induced degradation. This low-temperature environment minimizes the molecule's vibrational energy, thereby increasing the stability of the C-I bond.
Atmosphere
Exclusion of reactive atmospheric components is critical.
-
Optimal Condition: Under an inert atmosphere (Argon or Nitrogen) .[5]
-
Causality: Replacing the air in the storage container with an inert gas like argon or nitrogen serves two purposes. First, it displaces molecular oxygen, a key player in oxidative degradation pathways. Second, it displaces atmospheric moisture, which could potentially participate in hydrolytic side reactions, although the pyrazole ring is generally stable[6]. The container must be tightly sealed to maintain this inert environment[8][9].
Light
Protection from photochemical degradation is non-negotiable.
-
Optimal Condition: Complete protection from light .
-
Causality: As aryl iodides can be light-sensitive, storage in an amber glass vial or a clear vial wrapped securely in aluminum foil is essential to prevent photochemical cleavage of the C-I bond[6].
Summary of Storage Conditions
| Parameter | Optimal Condition | Acceptable (Short-Term) | Rationale |
| Temperature | 2°C – 8°C | Cool, dry place | Slows kinetic degradation[6] |
| Atmosphere | Inert Gas (Ar, N₂) | Tightly sealed container | Prevents oxidative degradation[5][7] |
| Light | Amber vial / Foil wrap | Kept in a dark cupboard | Prevents photochemical cleavage[6] |
Experimental Workflow: Preserving Integrity During Handling
A pristine compound can be quickly compromised by improper handling. The following step-by-step protocol ensures that the reagent's integrity is maintained up to the point of use.
Protocol for Handling Solid Compound:
-
Equilibration: Before opening, remove the container from the refrigerator and allow it to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Visual Inspection: Once equilibrated, inspect the material. It should be a white to pale yellow crystalline solid. Significant yellow or brown discoloration is a primary indicator of degradation (I₂ formation) and may warrant acquiring a fresh batch[6].
-
Inert Atmosphere Handling: If possible, perform weighing and aliquoting in a glove box or under a gentle stream of inert gas to minimize exposure to air and moisture.
-
Minimize Light Exposure: Conduct these operations under subdued laboratory lighting. Avoid direct sunlight or strong overhead lights.
-
Secure Sealing: After dispensing the required amount, purge the container headspace with inert gas before tightly resealing the cap. Use paraffin film for an extra layer of security.
-
Prompt Return to Storage: Immediately return the container to the recommended 2°C – 8°C storage conditions.
Visualization of the Handling and Storage Workflow
The following diagram illustrates the decision-making process for ensuring the chemical integrity of this compound.
Caption: Decision workflow for storage and handling of the title compound.
Safety and Hazard Management
This compound is a chemical reagent that must be handled with appropriate care.
GHS Hazard Information
The compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
-
Signal Word: Warning
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against airborne powder and splashes[8] |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier[10] |
| Body Protection | Standard laboratory coat | Prevents skin contact[8] |
| Respiratory | Use in a well-ventilated area or fume hood | Avoids inhalation of irritating dust[8][9] |
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention[8][9].
-
In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention[8][9].
-
If inhaled: Move the person into fresh air. If breathing is difficult, seek medical attention[8][9].
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[11][12].
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 3-Iodo-1H-pyrazole-4-carboxylic acid ethyl ester | 827316-43-8 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Potassium iodide - Wikipedia [en.wikipedia.org]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. calibrechem.com [calibrechem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. angenechemical.com [angenechemical.com]
Methodological & Application
Synthesis Protocol for Ethyl 3-iodo-1H-pyrazole-4-carboxylate: An In-Depth Technical Guide
Introduction: The Significance of Ethyl 3-iodo-1H-pyrazole-4-carboxylate in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing as a critical structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The targeted functionalization of the pyrazole ring is paramount for modulating the pharmacological profile of these molecules.
This compound is a highly valuable, functionalized pyrazole derivative that serves as a versatile building block in the synthesis of complex molecular architectures. The presence of the iodine atom at the 3-position provides a reactive handle for a wide array of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse substituents and the exploration of novel chemical space.[2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Principles and Mechanistic Insights: The Iodination of the Pyrazole Ring
The synthesis of this compound is achieved through the electrophilic iodination of its precursor, ethyl 1H-pyrazole-4-carboxylate. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the regioselectivity of this reaction is a critical consideration. Generally, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position due to its higher electron density.
To achieve iodination at the C3 position, a careful selection of reagents and reaction conditions is necessary. One common strategy involves the use of molecular iodine (I₂) in the presence of a mild oxidizing agent. The oxidizing agent, such as ceric ammonium nitrate (CAN) or hydrogen peroxide, generates a more electrophilic iodine species in situ, which can then react with the pyrazole ring. While direct iodination of ethyl 1H-pyrazole-4-carboxylate at the C3 position is not extensively documented, the principles of electrophilic aromatic substitution on pyrazoles suggest that with appropriate directing groups or reaction conditions, C3 functionalization is achievable.
An alternative and often more selective method for the iodination of electron-rich heterocycles is the use of N-iodosuccinimide (NIS).[4] NIS is a mild and efficient source of electrophilic iodine, and its reactivity can be tuned by the choice of solvent and the presence of acid catalysts.
This guide will focus on a plausible and scientifically sound protocol utilizing N-iodosuccinimide for the regioselective synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Starting Material)
This protocol outlines the synthesis of the precursor molecule, ethyl 1H-pyrazole-4-carboxylate, a crucial first step in the overall synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl glyoxalate (50% in toluene) | Reagent | Sigma-Aldrich |
| N,N-Dimethylformamide dimethyl acetal | Reagent | Sigma-Aldrich |
| Hydrazine hydrate | Reagent | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Sodium sulfate | Anhydrous | VWR |
| Silica gel | 60 Å, 230-400 mesh | VWR |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl glyoxalate (10.2 g, 0.1 mol) and N,N-dimethylformamide dimethyl acetal (11.9 g, 0.1 mol).
-
Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, remove the volatile components under reduced pressure. To the resulting crude enamine, add ethanol (100 mL) followed by the dropwise addition of hydrazine hydrate (5.0 g, 0.1 mol) at 0 °C (ice bath).
-
Cyclization: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20-50%) to afford ethyl 1H-pyrazole-4-carboxylate as a white to off-white solid.
Part 2: Synthesis of this compound
This section details the critical iodination step to produce the target compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 1H-pyrazole-4-carboxylate | Synthesized in Part 1 | - |
| N-Iodosuccinimide (NIS) | Reagent | Sigma-Aldrich |
| Acetonitrile | Anhydrous | Fisher Scientific |
| Dichloromethane | Anhydrous | Fisher Scientific |
| Saturated sodium thiosulfate solution | - | VWR |
| Brine | - | VWR |
| Anhydrous sodium sulfate | - | VWR |
| Silica gel | 60 Å, 230-400 mesh | VWR |
Step-by-Step Protocol:
-
Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10 mmol) in anhydrous acetonitrile (50 mL) in a 100 mL round-bottom flask, add N-iodosuccinimide (2.47 g, 11 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (50 mL) and wash with saturated sodium thiosulfate solution (2 x 20 mL) to quench any remaining iodine, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10-40%) to yield this compound as a white to pale yellow solid.
Data Presentation
Quantitative Data Summary:
| Parameter | Value |
| Starting Material (Ethyl 1H-pyrazole-4-carboxylate) | |
| Molecular Weight | 140.14 g/mol |
| Amount Used | 1.40 g (10 mmol) |
| Reagent (N-Iodosuccinimide) | |
| Molecular Weight | 224.98 g/mol |
| Amount Used | 2.47 g (11 mmol) |
| Product (this compound) | |
| Molecular Weight | 266.04 g/mol |
| Theoretical Yield | 2.66 g |
| Expected Yield | 70-85% |
| Appearance | White to pale yellow solid |
| Melting Point | 135-138 °C |
Visualization of Experimental Workflow
Caption: Workflow for the two-part synthesis of this compound.
Results and Discussion: Characterization and Troubleshooting
The successful synthesis of this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show the disappearance of the proton signal at the 3-position of the pyrazole ring and the appearance of a characteristic downfield shift of the remaining ring proton. ¹³C NMR will show a signal for the carbon atom bearing the iodine, typically in the range of 60-90 ppm.
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated mass of the product (266.04 g/mol ).
-
Melting Point: The purified product should exhibit a sharp melting point in the expected range.
Potential Issues and Troubleshooting:
-
Low Yield in Part 1: Incomplete reaction or side product formation during the synthesis of the starting material can lead to low yields. Ensure anhydrous conditions and monitor the reaction closely by TLC.
-
Formation of the 4-iodo Isomer: The formation of the undesired ethyl 4-iodo-1H-pyrazole-4-carboxylate isomer is a possibility. The regioselectivity can be influenced by the solvent and temperature. If significant amounts of the 4-iodo isomer are formed, optimization of the reaction conditions (e.g., lower temperature, different solvent) may be necessary.
-
Purification Challenges: The product and any unreacted starting material or isomeric byproducts may have similar polarities, making chromatographic separation difficult. Careful selection of the eluent system and a long silica gel column can improve separation.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound, a key building block in contemporary drug discovery and development. By following the outlined protocols, researchers can reliably produce this valuable intermediate for their synthetic endeavors. The provided mechanistic insights and troubleshooting tips aim to facilitate a smooth and successful execution of this synthesis.
References
using ethyl 3-iodo-1H-pyrazole-4-carboxylate in Suzuki coupling reactions
Application Note & Protocol
Strategic C-C Bond Formation: Employing Ethyl 3-Iodo-1H-Pyrazole-4-Carboxylate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] The strategic functionalization of this heterocycle is paramount for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[4][5] This guide provides a comprehensive overview and detailed protocols for the application of this compound as a key building block in Suzuki coupling reactions. We will delve into the reaction mechanism, optimization of critical parameters, step-by-step experimental procedures, and troubleshooting, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Significance of Pyrazole Functionalization
The pyrazole nucleus is a "privileged scaffold" in drug discovery, present in FDA-approved drugs like Celecoxib (an anti-inflammatory), Rimonabant, and Difenamizole.[3][6] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][7] The ability to precisely install diverse aryl and heteroaryl substituents onto the pyrazole ring is crucial for exploring structure-activity relationships (SAR).
This compound is an excellent substrate for this purpose. The iodo-substituent at the 3-position provides high reactivity in the oxidative addition step of the Suzuki-Miyaura catalytic cycle, following the general halide reactivity trend of I > Br > Cl.[8] The ethyl carboxylate at the 4-position offers a handle for further synthetic modifications, such as amidation, to build molecular complexity. This document serves as a practical guide to leveraging this versatile building block.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or its ester derivative.[9][10] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][10]
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the this compound, inserting itself into the carbon-iodine bond. This forms a new organopalladium(II) intermediate.[4]
-
Transmetalation : This is the ligand exchange step where the organic group from the boronic acid is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base.[11] The base activates the boronic acid by forming a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the aryl/heteroaryl group to the palladium center.[12][13]
-
Reductive Elimination : The two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Optimizing Reaction Parameters
The success of the Suzuki coupling hinges on the careful selection of several key components. For a substrate like this compound, which contains an N-H acidic proton and an ester group, certain considerations are critical.
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a Pd(0) source and can often be used directly.[14] Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) pre-catalysts, respectively, that require a phosphine ligand to form the active catalytic species.[11] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | For heteroaryl halides, electron-rich and bulky phosphine ligands like SPhos or XPhos often improve catalytic activity and product yields, especially with less reactive halides (bromides/chlorides).[5][15] For the highly reactive iodo-pyrazole, PPh₃ is often sufficient. |
| Boronic Acid/Ester | Aryl & Heteroaryl Boronic Acids, Pinacol Boronate Esters | Boronic acids are common, but their pinacol esters can offer greater stability, reduced homocoupling, and are less prone to protodeboronation, which can be an issue at higher temperatures.[16][17] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are often preferred for heteroaromatic substrates.[5][18] They are strong enough to facilitate boronate formation but generally do not cause hydrolysis of the ethyl ester, a risk with stronger bases like NaOH or KOH.[11] An aqueous solution of the base is typically required.[8] |
| Solvent System | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O | A biphasic solvent system is standard.[9][19] The organic solvent (dioxane, DME, toluene) solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base.[8] The ratio is typically between 3:1 and 5:1 (organic:water). |
| Temperature | 80 - 110 °C (Conventional), 100 - 140 °C (Microwave) | As an iodo-substituted heterocycle, the reaction is often efficient at moderate temperatures (80-100 °C).[9][20] Microwave irradiation can dramatically reduce reaction times from hours to minutes.[14][21] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Conventional Heating Method
This protocol provides a general procedure for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (degassed, typically 4:1 v/v)
-
Schlenk flask or round-bottom flask with condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (e.g., 280 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the pure ethyl 3-aryl-1H-pyrazole-4-carboxylate product.
Protocol 2: Microwave-Assisted Method
This protocol offers a significant reduction in reaction time, ideal for rapid library synthesis.
Materials:
-
Same as Protocol 1, plus a microwave reaction vial with a stir bar.
Procedure:
-
To a 10 mL microwave vial, add this compound (e.g., 140 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), the base (e.g., Cs₂CO₃, 407 mg, 1.25 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 17.5 mg, 0.015 mmol).
-
Add the solvent system (e.g., 3 mL of 1,2-dimethoxyethane (DME) and 1 mL of water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Perform the work-up and purification as described in steps 8-10 of the conventional heating protocol.[14][21]
Figure 2: General Experimental Workflow for Suzuki Coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) catalyst oxidized by air. Inefficient Base: Base is not strong enough or not sufficiently soluble. Low Temperature: Reaction requires more thermal energy. | Ensure catalyst is handled under an inert atmosphere; test catalyst on a known reaction.[8] Switch to a stronger or more soluble base (K₂CO₃ → K₃PO₄ → Cs₂CO₃); ensure base is finely powdered.[8] Incrementally increase the reaction temperature by 10-20 °C. |
| Dehalogenation of Starting Material | Protodeboronation of Boronic Acid: The boronic acid is being replaced by a proton before it can transmetalate. Hydride Sources: Presence of impurities that can act as hydride donors. | Use a boronic ester instead of the acid.[19] Use anhydrous, high-purity solvents. A change in phosphine ligand may also help mitigate this side reaction.[8] A study on aminopyrazoles found that bromo and chloro derivatives were less prone to dehalogenation than iodo-pyrazoles.[22] |
| Homocoupling of Boronic Acid | Oxygen in Headspace: Oxygen can promote oxidative homocoupling. High Catalyst Loading/Temperature: Can favor side reactions. | Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas.[23] Reduce catalyst loading or reaction temperature once optimal conditions are found. |
| Hydrolysis of Ethyl Ester | Base is too strong: Use of hydroxides (NaOH, KOH) or extended reaction times at high temperatures. | Use carbonate or phosphate bases (K₂CO₃, K₃PO₄).[11] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. |
Applications and Importance of Products
The ethyl 3-aryl-1H-pyrazole-4-carboxylate products synthesized via this methodology are highly valuable intermediates in drug discovery. The aryl group introduced at the 3-position can be tailored to target specific biological receptors, while the ester at the 4-position can be converted into amides, acids, or alcohols to further explore the chemical space and improve pharmacokinetic properties. These scaffolds are frequently found in molecules designed as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3] The ability to rapidly generate a library of these compounds using the described Suzuki protocols is a powerful tool for accelerating the hit-to-lead optimization process in modern medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scbt.com [scbt.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application and Protocol Guide: Strategic N-H Bond Protection of 3-Iodo-1H-Pyrazoles in Complex Synthesis
Introduction: The Critical Role of N-H Protection for 3-Iodo-1H-Pyrazoles
3-Iodo-1H-pyrazoles are invaluable building blocks in medicinal chemistry and materials science. The presence of the iodine atom at the C3 position provides a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. However, the acidic proton on the pyrazole nitrogen (N-H) can interfere with these transformations. The N-H bond can be deprotonated by bases used in cross-coupling reactions, leading to the formation of pyrazolate anions which can act as competing nucleophiles or ligands for the metal catalyst, ultimately resulting in side reactions and reduced yields.[1][2][3] Therefore, the strategic protection of the pyrazole N-H bond is a critical step to ensure the desired reactivity at the C-I bond. This guide provides a comprehensive overview of common N-H protection strategies for 3-iodo-1H-pyrazoles, detailing the rationale behind the choice of protecting groups and providing robust protocols for their installation and removal.
Navigating the Landscape of Pyrazole N-H Protecting Groups
The ideal protecting group for a 3-iodo-1H-pyrazole should be easy to introduce in high yield, stable to the conditions of subsequent reactions (e.g., organometallic cross-coupling), and readily removable under mild conditions that do not affect other functional groups in the molecule. Several protecting groups have been successfully employed for pyrazoles, each with its own set of advantages and limitations.
Common Protecting Groups for 3-Iodo-1H-Pyrazoles
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc | - Stable to a wide range of non-acidic conditions.[4] - Easily introduced.[4][5] - Cleaved under acidic conditions.[4] | - Can be unstable in the presence of some organometallic reagents.[3] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM | - Stable to both acidic and basic conditions.[6] - Robust during many catalytic arylations.[7] - Removable with fluoride ions or strong acid.[6][7] | - Introduction and removal conditions might not be compatible with all substrates. |
| EtOEt (1-Ethoxyethyl) | EtOEt | - Easily introduced using ethyl vinyl ether.[1][2] - Stable to basic and organometallic conditions.[3] - Readily cleaved under mild acidic conditions.[8] | - Forms a chiral center upon introduction. |
| Trityl (Triphenylmethyl) | Tr | - Bulky group that can offer steric shielding.[9][10] - Stable to basic conditions. - Cleaved under mild acidic conditions.[9][11] | - Can be challenging to introduce on sterically hindered pyrazoles. |
Strategic Selection of a Protecting Group
The choice of the protecting group is dictated by the overall synthetic strategy. The following workflow illustrates the decision-making process:
Caption: Decision workflow for protecting group selection in 3-iodo-1H-pyrazole synthesis.
Experimental Protocols
Boc Protection of 3-Iodo-1H-Pyrazole
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and is particularly effective for pyrazoles due to its stability under various reaction conditions.[4]
Rationale: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of (Boc)₂O. The use of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates the deprotonation of the pyrazole N-H, increasing its nucleophilicity.[4][5]
Caption: Workflow for the Boc protection of 3-iodo-1H-pyrazole.
Protocol:
-
Preparation: To a solution of 3-iodo-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate (1.1 equiv).
-
Base Addition: Add triethylamine (1.2 equiv) or a catalytic amount of 4-dimethylaminopyridine (0.1 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Boc-3-iodopyrazole.
Deprotection of N-Boc-3-iodopyrazole
The Boc group is typically removed under acidic conditions. A novel method using sodium borohydride in ethanol has also been reported for the selective deprotection of N-Boc pyrazoles.[12]
Protocol (Acidic Conditions):
-
Reaction: Dissolve the N-Boc-3-iodopyrazole (1.0 equiv) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0 °C.
-
Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 3-iodo-1H-pyrazole.
Protocol (Mild Basic Conditions): [12]
-
Reaction: To a solution of N-Boc-3-iodopyrazole (1.0 equiv) in ethanol (0.1 M), add sodium borohydride (1.5 equiv) in portions at room temperature.
-
Monitoring: Stir the mixture for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected 3-iodo-1H-pyrazole.
SEM Protection of 3-Iodo-1H-Pyrazole
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group, stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.[6][7]
Rationale: The SEM group is introduced by alkylating the pyrazole nitrogen with SEM-chloride in the presence of a strong base like sodium hydride (NaH).[6] The base deprotonates the pyrazole N-H to form the pyrazolate anion, which then acts as a nucleophile, displacing the chloride from SEM-Cl.
Caption: Workflow for the SEM protection of 3-iodo-1H-pyrazole.
Protocol:
-
Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere, add a solution of 3-iodo-1H-pyrazole (1.0 equiv) in anhydrous THF dropwise.
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
SEM-Cl Addition: Add SEM-chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate (3 x 30 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-SEM-3-iodopyrazole.
Deprotection of N-SEM-3-iodopyrazole
The SEM group can be removed under acidic conditions or by using a fluoride source.
Protocol (Fluoride-mediated):
-
Reaction: Dissolve the N-SEM-3-iodopyrazole (1.0 equiv) in THF (0.1 M) and add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 equiv).
-
Monitoring: Heat the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into water.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected 3-iodo-1H-pyrazole.
Trityl Protection of 3-Iodo-1H-Pyrazole
The bulky trityl group can be advantageous in directing regioselectivity in subsequent reactions.
Rationale: The trityl group is introduced via an Sₙ1-type reaction of the pyrazole with trityl chloride in the presence of a non-nucleophilic base like triethylamine.[10] The base scavenges the HCl generated during the reaction.
Protocol:
-
Preparation: To a solution of 3-iodo-1H-pyrazole (1.0 equiv) in anhydrous pyridine or DCM containing triethylamine (1.5 equiv), add trityl chloride (1.1 equiv) portion-wise at room temperature.[10][11]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl (if DCM is the solvent), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography to give N-trityl-3-iodopyrazole.
Deprotection of N-Trityl-3-iodopyrazole
The trityl group is readily cleaved under mild acidic conditions due to the stability of the trityl cation.[9][11]
Protocol:
-
Reaction: Dissolve the N-trityl-3-iodopyrazole in a mixture of dichloromethane and an acid such as formic acid or a dilute solution of trifluoroacetic acid at room temperature.[9][11]
-
Monitoring: Stir for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 3-iodo-1H-pyrazole.
Conclusion
The successful functionalization of 3-iodo-1H-pyrazoles is highly dependent on the judicious choice and application of an N-H protecting group. This guide provides a framework for selecting an appropriate protecting group based on the planned synthetic route and offers detailed, reliable protocols for the protection and deprotection of this important class of heterocyclic compounds. By understanding the principles behind each protection strategy, researchers can minimize side reactions, improve yields, and streamline the synthesis of complex molecules for applications in drug discovery and materials science.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. japsonline.com [japsonline.com]
- 6. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. arkat-usa.org [arkat-usa.org]
The Versatile Virtuoso: Ethyl 3-iodo-1H-pyrazole-4-carboxylate as a Strategic Building Block for Advanced Heterocyclic Synthesis
Introduction: The Strategic Importance of the Functionalized Pyrazole Core
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure."[1] Its prevalence in a multitude of FDA-approved drugs, agrochemicals, and functional materials underscores its unique ability to engage with biological targets through various non-covalent interactions.[2][3][4] Molecules incorporating the pyrazole ring exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][5] A significant portion of modern targeted therapies, particularly protein kinase inhibitors, feature a pyrazole core that acts as a crucial hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the enzyme.[1][6][7]
Ethyl 3-iodo-1H-pyrazole-4-carboxylate emerges as a particularly valuable building block due to its trifecta of reactive sites: the C3-iodide, the N1-H, and the C4-ester. The carbon-iodine bond is an exceptionally versatile handle for palladium- and copper-catalyzed cross-coupling reactions, allowing for the strategic introduction of aryl, heteroaryl, alkynyl, and amino moieties. The adjacent ester group can be further manipulated, and the pyrazole nitrogen offers a site for alkylation or can participate in cyclization reactions. This application note provides an in-depth guide to leveraging this powerful building block, detailing field-proven protocols for key transformations and explaining the underlying mechanistic principles that govern their success.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 827316-43-8 | [8] |
| Molecular Formula | C₆H₇IN₂O₂ | [8] |
| Molecular Weight | 266.04 g/mol | [9] |
| Physical Form | White to light yellow powder or crystals | [8] |
| Purity | Typically ≥98% | [8] |
| Storage | Store in a refrigerator, protected from light. | [8] |
| Safety | Warning: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8] |
Expert Insight: Due to its potential for light sensitivity and the importance of maintaining its high purity for catalytic reactions, it is recommended to store this compound under an inert atmosphere (Argon or Nitrogen) and handle it in a fume hood, wearing appropriate personal protective equipment (PPE).
Application I: C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a cornerstone of synthetic chemistry for the formation of C(sp²)-C(sp) bonds, creating substituted alkynes that are themselves versatile intermediates. The C3-iodide of our pyrazole building block is an excellent substrate for this transformation.
Causality and Mechanistic Insight
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper(I).[10][11]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the C-I bond of the pyrazole, forming a Pd(II)-pyrazolyl complex. This is the rate-determining step, and the high reactivity of the C-I bond makes it ideal for this reaction, often allowing for milder conditions compared to bromides or chlorides.[10]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the Cu(I) salt (typically CuI) in the presence of an amine base to form a copper(I) acetylide intermediate. The amine base is crucial as it deprotonates the alkyne, increasing its nucleophilicity.
-
Transmetalation & Reductive Elimination: The copper acetylide then transmetalates with the Pd(II)-pyrazolyl complex. The resulting diorganopalladium(II) species is unstable and rapidly undergoes reductive elimination to yield the final 3-alkynylpyrazole product and regenerate the active Pd(0) catalyst.
The choice of an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is strategic; it serves not only as a base to deprotonate the alkyne but also as a solvent and a scavenger for the HI generated, preventing side reactions.[12]
Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Detailed Protocol: Synthesis of Ethyl 3-(phenylethynyl)-1H-pyrazole-4-carboxylate
This protocol is adapted from established procedures for the Sonogashira coupling of substituted 3-iodo-1H-pyrazoles.[13]
Materials:
-
This compound (1.0 mmol, 266 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg)
-
Triethylamine (TEA) (3.0 mmol, 304 mg, 420 µL)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add the anhydrous, degassed DMF, followed by triethylamine. Stir the resulting suspension for 5 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive alkynes, the mixture may be heated to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 2-6 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired product.
Application II: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[14][15]
Causality and Mechanistic Insight
The catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][16]
-
Oxidative Addition: The active Pd(0) catalyst adds to the C-I bond of the pyrazole, forming a Pd(II) intermediate. The choice of a pre-catalyst or an in-situ generated catalyst from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand is common.
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base.[16] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its aryl/heteroaryl group to the electrophilic Pd(II) center. The choice of base can significantly impact reaction efficiency and must be matched with the substrate and solvent.
-
Reductive Elimination: The resulting diorganopalladium(II) complex collapses, forming the C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Expert Insight: For electron-deficient heterocycles like pyrazoles, dehalogenation (replacement of iodine with hydrogen) can be a competing side reaction.[17] Using a robust catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos), can favor the desired cross-coupling pathway over dehalogenation.[18]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of Ethyl 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
This protocol is adapted from established procedures for Suzuki couplings on iodopyrazole substrates.[14][15][19]
Materials:
-
This compound (1.0 mmol, 266 mg)
-
Pyridine-4-boronic acid (1.2 mmol, 147 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: In a Schlenk tube or microwave vial, combine this compound, pyridine-4-boronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the 1,4-dioxane and water. The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. For microwave-assisted synthesis, irradiate at 120 °C for 15-30 minutes.[14]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to obtain the title compound.
Application III: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, providing access to arylamines and their heteroaromatic analogs.[20][21] This reaction is particularly crucial for synthesizing 3-aminopyrazole derivatives, which are key components of many kinase inhibitors.[5]
Causality and Mechanistic Insight
The Buchwald-Hartwig amination also follows a catalytic cycle similar to other cross-coupling reactions.[20][21]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the pyrazole C-I bond.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical; weaker bases are often insufficient to promote this step, especially with less acidic amines.
-
Reductive Elimination: This is typically the rate-limiting step. The palladium-amido complex undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, DavePhos) is essential.[13][22] These ligands accelerate the reductive elimination step and prevent the formation of catalytically inactive palladium-amine complexes, a common issue with nitrogen-containing heterocycles.[20]
Expert Insight: The N1-H of the pyrazole substrate is acidic and can potentially interfere with the reaction. While the reaction can sometimes proceed without protection, N-protection (e.g., with a Boc or Trityl group) can prevent side reactions and improve yields, although this adds extra steps to the synthesis.[22] For direct amination, using a strong base like sodium tert-butoxide is often necessary to deprotonate both the pyrazole N-H and the incoming amine nucleophile effectively.
Pathway to Fused Heterocycles
Caption: Multi-step synthesis of a fused heterocycle from the title compound.
Detailed Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate Derivatives
This protocol is a representative procedure based on established methods for the amination of halo-heterocycles.[22][23]
Materials:
-
This compound (1.0 mmol, 266 mg)
-
Amine (e.g., Benzylamine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous, degassed Toluene or 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this process three times.
-
Reagent Addition: Under a positive flow of argon, add the this compound, the amine, and the anhydrous, degassed solvent.
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 100-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired 3-aminopyrazole derivative.
Conclusion and Future Outlook
This compound is a high-value, versatile building block that provides a reliable entry point into a diverse range of complex heterocyclic systems. The protocols detailed herein for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions serve as robust starting points for researchers in drug discovery and materials science. By understanding the mechanistic underpinnings of these transformations, scientists can rationally troubleshoot and optimize conditions to construct novel molecular architectures. The products derived from this building block, particularly substituted 3-aryl and 3-aminopyrazoles, are key intermediates for the synthesis of kinase inhibitors and other biologically active compounds, ensuring its continued importance in the development of next-generation therapeutics.[9][24][25]
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. rroij.com [rroij.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. research.rug.nl [research.rug.nl]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 25. researchgate.net [researchgate.net]
Experimental Procedure for N-Alkylation of Pyrazole Carboxylates: A Guide to Regiocontrol and Synthesis
An Application Note for Researchers and Drug Development Professionals
Abstract
The N-alkylation of pyrazole scaffolds is a cornerstone reaction in medicinal chemistry and materials science, pivotal for synthesizing a diverse array of biologically active molecules. Pyrazole carboxylates, in particular, serve as versatile building blocks for therapeutics, including kinase inhibitors and anti-tumor agents.[1][2] A persistent challenge in their functionalization is controlling the regioselectivity of the alkylation on the unsymmetrical pyrazole ring, which typically yields a mixture of N1 and N2 constitutional isomers. This guide provides a detailed examination of the principles governing this reaction and offers robust, field-proven protocols for achieving desired regiochemical outcomes. We will explore classical base-mediated alkylations, modern acid-catalyzed alternatives, and specialized techniques like phase-transfer catalysis, complete with step-by-step methodologies, optimization strategies, and troubleshooting advice.
The Core Challenge: Understanding Regioselectivity
The two nitrogen atoms in an unsymmetrical pyrazole ring, such as a pyrazole-3-carboxylate or pyrazole-5-carboxylate, are not equivalent. The deprotonation of the N-H proton generates a pyrazolate anion where the negative charge is delocalized across both nitrogen atoms.[3] Consequently, alkylation can occur at either nitrogen, leading to N1 or N2 isomers. The final product ratio is a delicate interplay of steric, electronic, and reaction-condition-dependent factors.
-
Steric Hindrance : This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. For a 3-substituted pyrazole, the N1 position is less encumbered, while for a 5-substituted pyrazole, the N2 position is favored. The bulkiness of both the pyrazole substituents and the incoming electrophile is critical.[1][4]
-
Electronic Effects : Electron-withdrawing groups, like carboxylates, decrease the electron density at the adjacent nitrogen, potentially favoring alkylation at the more distant, more nucleophilic nitrogen.
-
Reaction Conditions : The choice of base, its counter-ion, the solvent, and the temperature can significantly alter the N1/N2 ratio.[3][5] Hard cations (like Li⁺) tend to coordinate with the more electronegative nitrogen (N2), potentially directing alkylation there, whereas softer cations (like Cs⁺) or reactions under phase-transfer conditions may favor alkylation at the sterically more accessible site.
Below is a diagram illustrating the factors that influence the regioselective N-alkylation of a generic pyrazole carboxylate.
Caption: Factors influencing N1 vs. N2 regioselectivity in pyrazole alkylation.
Experimental Protocols
A generalized workflow for pyrazole N-alkylation involves reagent selection, reaction execution, and product isolation and analysis.
Caption: General experimental workflow for N-alkylation of pyrazoles.
Protocol 1: Classical Base-Mediated N-Alkylation
This is the most widely used method, relying on deprotonation of the pyrazole followed by nucleophilic attack on an alkyl halide or equivalent electrophile.[6] The choice of base is critical for both yield and regioselectivity.
Materials:
-
Pyrazole carboxylate (e.g., ethyl 1H-pyrazole-3-carboxylate) (1.0 eq)
-
Base: K₂CO₃ (1.5–2.0 eq), Cs₂CO₃ (1.5 eq), or NaH (60% in oil, 1.1–1.2 eq)
-
Alkylating Agent (e.g., benzyl bromide, ethyl iodide) (1.0–1.2 eq)
-
Anhydrous Solvent: DMF, Acetone, or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Detailed Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add the pyrazole carboxylate (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of 0.1–0.5 M).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution. If using NaH, cool the solution to 0 °C before adding the NaH portion-wise.
-
Stir the mixture at room temperature (or 0 °C for NaH) for 20–40 minutes to ensure complete formation of the pyrazolate salt.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature. This can range from room temperature to 80 °C, depending on the reactivity of the electrophile. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. If using NaH, carefully quench with a few drops of water or isopropanol. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 regioisomers. The relative polarity of the isomers can vary, but often the more linear N1 isomer may be less polar. Characterization by NMR is essential to confirm the structures.[7]
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This modern alternative avoids the use of strong bases and is particularly effective for generating N-alkyl pyrazoles from benzylic, phenethyl, and benzhydryl alcohols.[1][4][8] The reaction proceeds by converting an alcohol into a trichloroacetimidate, which then serves as the electrophile in an acid-catalyzed substitution.
Materials:
-
Pyrazole carboxylate (1.0 eq)
-
Alkyl trichloroacetimidate (e.g., phenethyl trichloroacetimidate) (1.2 eq)
-
Brønsted Acid Catalyst (e.g., Camphorsulfonic acid, CSA) (10–20 mol%)
-
Anhydrous Solvent: 1,2-Dichloroethane (DCE)
-
Round-bottom flask, reflux condenser, inert atmosphere setup
Detailed Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add the pyrazole carboxylate (1.0 eq), the alkyl trichloroacetimidate (1.2 eq), and the acid catalyst (e.g., CSA, 0.2 eq).
-
Add anhydrous DCE and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 83 °C) and stir for 4–24 hours. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the regioisomers. This method often shows a strong steric bias, favoring alkylation at the less hindered nitrogen.[1][4]
Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)
PTC is a green, efficient, and scalable technique that is highly effective for N-alkylation. It facilitates the reaction between a solid base (like KOH or K₂CO₃) and the organic-soluble pyrazole by using a phase-transfer catalyst to shuttle the pyrazolate anion into the organic phase.[9][10] This method can often be run in non-polar solvents or even neat.[9]
Materials:
-
Pyrazole carboxylate (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Solid Base: Powdered KOH or K₂CO₃ (3.0–5.0 eq)
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (5–10 mol%)
-
Solvent (optional, e.g., Toluene, Acetonitrile) or solvent-free
Detailed Methodology:
-
To a round-bottom flask, add the pyrazole carboxylate (1.0 eq), powdered base (e.g., K₂CO₃, 3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Add the alkyl halide (1.1 eq) and solvent (if used). For a solvent-free reaction, simply mix the solid and liquid reagents.[9]
-
Stir the heterogeneous mixture vigorously at a temperature between room temperature and 80 °C. Vigorous stirring is crucial for efficient phase transfer.
-
Monitor the reaction by TLC or LC-MS. PTC reactions are often significantly faster than conventional methods.
-
Work-up: Upon completion, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Data Summary and Optimization
The choice of reaction conditions dictates the outcome. The following table summarizes typical conditions and expected regioselectivity based on literature precedents.
| Method | Pyrazole Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Base-Mediated | Ethyl 1H-pyrazole-3-carboxylate | Various Alkyl Halides | K₂CO₃ | DMSO | RT | N1 favored | Good | [11] |
| Base-Mediated | 3-(Trifluoromethyl)pyrazole | Ethyl Iodoacetate | K₂CO₃ | MeCN | Reflux | 1:1 | Moderate | [3][12] |
| Base-Mediated | 3-(Trifluoromethyl)pyrazole | Ethyl Iodoacetate | NaH | MeCN | RT | N2 favored | Good | [3] |
| Acid-Catalyzed | 4-Chloropyrazole | Phenethyl Trichloroacetimidate | CSA (20 mol%) | DCE | Reflux | N/A | 77 | [1][8] |
| Acid-Catalyzed | 3-Methyl-5-phenylpyrazole | Phenethyl Trichloroacetimidate | CSA (20 mol%) | DCE | Reflux | 2.5:1 (N1:N2) | 56 (total) | [1] |
| PTC | 3,5-Dimethylpyrazole | 1-Bromobutane | KOH | [BMIM][BF₄] | 80 | N/A | High | [13] |
| Michael Add. | Ethyl 1H-pyrazole-4-carboxylate | Ethyl Acrylate | K₂CO₃ | MeCN | 80 | >99:1 (N1:N2) | 90 | [14][15] |
Troubleshooting and Final Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous, especially when using NaH. Increase the reaction temperature or time if the starting material is consumed slowly. Check the quality of the alkylating agent.
-
Poor Regioselectivity: This is the most common issue. To favor the sterically less hindered isomer (often N1 for 3-carboxylates), use a bulky base or a PTC method. To favor the electronically preferred isomer, a change in the base's counter-ion (e.g., from K⁺ to Na⁺) may be effective.[3] Computational analysis can sometimes predict the favored isomer.[5][16]
-
No Reaction: The electrophile may not be reactive enough. Consider converting an alkyl bromide to a more reactive iodide in situ with catalytic NaI (Finkelstein reaction). For unreactive pyrazoles, a stronger base like NaH or KHMDS may be required.
-
Isomer Separation: Separating N1 and N2 isomers can be challenging. Careful optimization of the solvent system for column chromatography is essential. If separation is impossible, consider a synthetic strategy that builds the ring with the desired substitution pattern already in place.[2]
-
Structure Confirmation: Unambiguous assignment of the N1 and N2 isomers is critical. 2D NMR techniques, particularly NOESY, are invaluable. A NOESY correlation between the protons of the N-alkyl group and the proton at the C5 position confirms an N1-substituted isomer, while a correlation to the C3 proton indicates an N2 isomer.
By carefully selecting the appropriate methodology and optimizing reaction conditions, researchers can effectively control the N-alkylation of pyrazole carboxylates to access the desired regioisomers for applications in drug discovery and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Comprehensive NMR Characterization of Ethyl 3-iodo-1H-pyrazole-4-carboxylate: A Guide to Structural Verification
An Application Note for Researchers and Drug Development Professionals
Abstract
Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its utility in synthesizing more complex molecular architectures via cross-coupling reactions. Unambiguous structural characterization of this intermediate is critical to ensure the integrity of subsequent synthetic steps. This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. We present optimized protocols for sample preparation and data acquisition, a thorough analysis of the expected spectral features, and field-proven insights into data interpretation and validation.
Introduction: The Importance of Structural Integrity
The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The iodo-substituted derivative, this compound, serves as a versatile precursor, enabling the introduction of diverse functional groups at the C3 position. Given the potential for isomeric impurities arising from synthesis, definitive structural confirmation is paramount. NMR spectroscopy is the gold standard for this purpose, providing precise, atom-level information about the molecular framework.[1] This guide explains the causality behind experimental choices to ensure reproducible and high-quality NMR data for this specific molecule.
Molecular Structure and Atom Numbering
A clear assignment of NMR signals requires a standardized numbering system for the atoms in the molecule. The structure and IUPAC numbering for this compound are shown below.
Figure 1: Molecular structure and numbering of this compound.
Experimental Protocols: From Sample to Spectrum
The quality of NMR spectra is fundamentally dependent on proper sample preparation and data acquisition.[2] The following protocols are optimized for this class of heterocyclic compounds.
Protocol 1: NMR Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3] Higher concentrations are needed for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.
-
Chloroform-d (CDCl₃): An excellent choice for routine characterization, offering good solubility and clean spectral windows.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Recommended if the N-H proton signal is of particular interest. DMSO-d₆ is a hydrogen bond acceptor, which slows down the proton exchange rate, resulting in a sharper and more easily identifiable N-H peak.[4]
-
-
Dissolution & Transfer: Gently swirl or vortex the vial to ensure complete dissolution. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Suspended solids will degrade spectral resolution.
-
Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm (0.6-0.7 mL) to position the sample correctly within the spectrometer's detection coil.[2]
Protocol 2: NMR Data Acquisition (General Parameters)
The following are general starting parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} | Rationale |
| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing throughput. |
| Acquisition Time | 2-4 s | 1-2 s | Ensures adequate data points for good resolution. |
| Relaxation Delay (d1) | 1-2 s | 2-5 s | Longer delay for ¹³C ensures quaternary carbons (like C=O, C3, C4) fully relax. |
| Number of Scans | 8-16 | 1024-4096 | Signal averaging is required to achieve sufficient signal-to-noise for the insensitive ¹³C nucleus. |
| Temperature | 298 K | 298 K | Standard ambient temperature for reproducibility. |
Spectral Analysis and Interpretation
The combination of ¹H and ¹³C NMR data provides a complete picture of the molecular structure. The spectra discussed below are based on data reported in Chloroform-d.[6]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by four distinct signals.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Interpretation |
| N-H | ~11.0 - 13.0 | Broad Singlet (br s) | 1H | N/A | The N-H proton of a pyrazole is acidic. Its chemical shift is highly variable and depends on concentration and solvent.[7] The signal is often broad due to quadrupole effects from the adjacent ¹⁴N and chemical exchange. |
| H5 | ~8.02 | Singlet (s) | 1H | N/A | This is the sole proton on the pyrazole ring. Its singlet multiplicity confirms that the adjacent C3 and C4 positions are substituted. |
| -OCH₂CH₃ | ~4.38 | Quartet (q) | 2H | ~7.1 | The methylene protons are split into a quartet by the three adjacent methyl protons (n+1=4). The downfield shift is due to the adjacent electron-withdrawing oxygen atom. |
| -OCH₂CH₃ | ~1.40 | Triplet (t) | 3H | ~7.1 | The methyl protons are split into a triplet by the two adjacent methylene protons (n+1=3). Note the reciprocal coupling constant with the methylene quartet, confirming their connectivity.[8] |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum displays all six unique carbon atoms in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) | Interpretation |
| C6 (C=O) | ~161.7 | The ester carbonyl carbon is the most deshielded and appears furthest downfield. |
| C5 | ~131.1 | The C-H carbon of the pyrazole ring. Its chemical shift is typical for an sp² carbon in this environment. |
| C4 | ~118.4 | The sp² carbon bearing the carboxylate group. |
| C3 | ~97.5 | The carbon atom bonded to iodine. The "heavy atom effect" of iodine causes a significant upfield shift compared to a C-H or C-C substituted pyrazole carbon. This is a key diagnostic signal for confirming the position of the iodine. |
| C7 (-OCH₂CH₃) | ~60.5 | The methylene carbon of the ethyl group, shifted downfield by the attached oxygen. |
| C8 (-OCH₂CH₃) | ~14.3 | The terminal methyl carbon, appearing in the typical upfield aliphatic region. |
Data Interpretation Workflow
The process of confirming the structure of this compound follows a logical workflow, integrating both ¹H and ¹³C NMR data.
Figure 2: Logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Trustworthiness: Self-Validating Systems and Troubleshooting
To ensure the trustworthiness of the analysis, every protocol should act as a self-validating system.
-
Confirming the N-H Proton: If the broad N-H signal is ambiguous or overlaps with other peaks, a simple D₂O exchange experiment can be performed. Add a single drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish, thereby confirming its identity.[9]
-
Solvent Effects: If signals in the ¹H spectrum are poorly resolved, re-running the sample in a different solvent like benzene-d₆ can be diagnostic. The anisotropic effect of the benzene ring will induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS), which can resolve overlapping signals.[10]
-
Purity Assessment: The integration of the ¹H NMR signals should correspond to the proton count for the molecule. The presence of unexpected signals may indicate impurities (e.g., residual solvents, starting materials). The integration of these impurity peaks relative to the analyte signals can be used for semi-quantitative assessment of purity.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a unique and definitive fingerprint for its structural verification. The key diagnostic features are the singlet for the H5 proton in the ¹H spectrum and the significant upfield shift of the C3 carbon in the ¹³C spectrum due to the heavy atom effect of iodine. By following the detailed protocols and interpretation guidelines presented in this note, researchers and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the quality and success of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. thieme-connect.de [thieme-connect.de]
Application Note: Asymmetric Organocatalysis in the Synthesis of Chiral Bioactive Molecules
Introduction: The Central Role of Chirality in Drug Development
In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological function. A significant majority of therapeutic agents are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These enantiomers, while chemically identical in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, the ability to selectively synthesize a single, desired enantiomer of a drug molecule is a cornerstone of modern pharmaceutical development.[1]
Asymmetric organocatalysis has emerged as the third pillar of asymmetric synthesis, standing alongside well-established metal-based and enzymatic catalysis.[2][3] This field, recognized with the 2021 Nobel Prize in Chemistry, utilizes small, purely organic molecules to catalyze chemical reactions with high stereoselectivity.[1] The advantages of organocatalysts are numerous; they are generally non-toxic, inexpensive, and stable to air and moisture, which simplifies handling and makes them amenable to environmentally friendly reaction conditions.[4][5]
This application note provides researchers, scientists, and drug development professionals with a detailed guide to the principles and practical application of asymmetric organocatalysis. We will explore the core mechanistic concepts and present a detailed case study and protocol for the synthesis of a key precursor to the antiviral drug Oseltamivir (Tamiflu®), showcasing the power and practicality of this transformative technology.
Part 1: The Principle of Asymmetric Organocatalysis
Organocatalysis achieves stereocontrol through various modes of activation. Two of the most powerful and widely used modes are enamine catalysis and iminium ion catalysis , often facilitated by chiral secondary amines like proline and its derivatives.[6]
-
Enamine Catalysis: In this mode, a chiral secondary amine catalyst reversibly reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate.[7][8] This enamine is significantly more reactive than the corresponding enolate and is stereochemically directed by the chiral catalyst. It can then attack an electrophile (e.g., another aldehyde in an aldol reaction) from a specific face, leading to the formation of a new carbon-carbon bond with high enantioselectivity.[8][9] The catalyst is then regenerated upon hydrolysis.[7]
-
Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the chiral secondary amine catalyst forms a transient iminium ion.[10][11] This process lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), activating the system towards nucleophilic attack at the β-position (e.g., in a Michael addition).[11] The chiral catalyst shields one face of the molecule, directing the incoming nucleophile to the other, thus controlling the stereochemical outcome.[6]
These two modes can often be combined in powerful cascade reactions, rapidly building molecular complexity from simple starting materials.[6][12]
Core Mechanism: Proline-Catalyzed Asymmetric Aldol Reaction
The (S)-proline-catalyzed intermolecular aldol reaction is a classic example of enamine catalysis.[9][13] The carboxylic acid moiety of proline plays a crucial role, acting as an intramolecular Brønsted acid/base cocatalyst to facilitate the key bond-forming step within a highly organized, chair-like transition state.[8][14]
Part 2: Case Study & Protocol: Organocatalytic Synthesis of a Key Oseltamivir Precursor
Oseltamivir (Tamiflu®) is a crucial antiviral medication for the treatment of influenza.[15] Its complex stereochemistry makes it a challenging synthetic target and an excellent benchmark for new synthetic methodologies.[16] In 2009, Hayashi and coworkers reported a highly efficient synthesis featuring an organocatalytic asymmetric Michael addition as the key stereochemistry-defining step.[17] This approach dramatically streamlined the synthesis, proceeding in just three one-pot operations with a 57% overall yield.[15]
Experimental Workflow
The overall process involves the initial catalyst-controlled conjugate addition, followed by a domino reaction sequence to construct the core carbocyclic ring, and subsequent functional group manipulations.
Detailed Protocol: Asymmetric Michael Addition (Step 1)
This protocol details the crucial organocatalytic step that establishes the initial two stereocenters of the molecule.
Materials:
-
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)acetaldehyde (Substrate 1)
-
(E)-1-Nitro-3-pentene (Substrate 2)
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst)
-
Benzoic Acid (Co-catalyst)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware, stirring plate, and cooling bath
Procedure:
-
Reactor Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of Argon, add the (S)-diphenylprolinol silyl ether catalyst (0.2 equiv.) and benzoic acid (0.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (10 mL) to dissolve the catalyst and co-catalyst.
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Substrate Addition:
-
Slowly add the (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)acetaldehyde (1.2 equiv.) to the cooled catalyst solution.
-
Stir for 10 minutes.
-
Add the (E)-1-Nitro-3-pentene (1.0 equiv.) dropwise over 5 minutes.
-
-
Reaction Monitoring: Stir the reaction at -20 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (nitroalkene) is consumed.
-
Work-up (Illustrative):
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl (20 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically of high purity and can often be carried forward to the next step without chromatographic purification. If required, purify by flash column chromatography on silica gel.
Data Summary
The power of this organocatalytic approach lies in its exceptional stereocontrol and efficiency. The following table summarizes typical results for the key steps as reported in the literature.
| Step / Operation | Key Transformation | Yield | Stereoselectivity | Reference |
| One-Pot Op. 1 | Michael Addition / Domino HWE | 80-85% | 99% ee, >20:1 dr | ,[17] |
| One-Pot Op. 2 | Curtius Rearrangement | ~95% | Stereospecific | ,[15] |
| One-Pot Op. 3 | Nitro Reduction / Elimination | ~82% | Stereospecific | [15] |
| Overall | 3 One-Pot Operations | ~57% | >99% ee | [18] |
Table 1: Summary of yields and selectivity in the Hayashi synthesis of Oseltamivir.
Part 3: Validation and Troubleshooting
Self-Validating System: Determination of Enantiomeric Excess (ee)
Confirming the stereochemical outcome of an asymmetric reaction is critical. The enantiomeric excess (% ee) of the product must be rigorously determined. The gold standard for this analysis is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[19][20]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in the mobile phase (e.g., a mixture of n-hexane and isopropanol). Filter the sample through a 0.45 µm syringe filter.[21]
-
Standard Preparation: Prepare a ~1 mg/mL solution of the corresponding racemic material (synthesized using a non-chiral catalyst, e.g., neat triethylamine) to identify the retention times of both enantiomers.[21]
-
Chromatographic Conditions (Typical):
-
Analysis: Inject the racemic standard to determine the retention times for both enantiomers and ensure adequate separation (Resolution > 1.5). Inject the chiral sample.
-
Calculation: Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers. Calculate the % ee using the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Catalyst degradation. - Improper work-up. | - Increase reaction time or catalyst loading. - Ensure use of anhydrous solvents and inert atmosphere. - Optimize quenching and extraction procedures. |
| Low Enantioselectivity (ee) | - Non-chiral background reaction. - Incorrect reaction temperature. - Impurities in starting materials (e.g., acid). - Inappropriate catalyst or solvent. | - Lower the reaction temperature. - Re-purify starting materials. Acidic impurities can protonate the enamine intermediate, leading to a non-selective pathway.[23] - Screen different catalysts or solvents; solvent polarity can significantly impact the transition state.[14][23] |
| Poor Diastereoselectivity (dr) | - Transition state energetics are not sufficiently different. | - Modify the catalyst structure to increase steric demand. - Lower the reaction temperature to amplify small energy differences between transition states. |
Table 2: Common issues and troubleshooting strategies in organocatalytic reactions.
Conclusion
Asymmetric organocatalysis represents a paradigm shift in the synthesis of complex, biologically active molecules. Its operational simplicity, low toxicity, and high selectivity make it an invaluable tool for both academic research and industrial-scale drug manufacturing.[2][24] As demonstrated by the elegant synthesis of the Oseltamivir core, organocatalysis enables the development of highly efficient, atom-economical synthetic routes that can significantly shorten the path to life-saving medicines.[1][3] The continued development of novel organocatalysts and their application in innovative cascade reactions promises to further accelerate the discovery and development of the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Organocatalysis at the Service of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Applications of asymmetric organocatalysis in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 17. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. uma.es [uma.es]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. heraldopenaccess.us [heraldopenaccess.us]
- 23. benchchem.com [benchchem.com]
- 24. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Strategic Deployment of Ethyl 3-Iodo-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry
Abstract
This technical guide offers a comprehensive exploration of ethyl 3-iodo-1H-pyrazole-4-carboxylate, a pivotal heterocyclic building block in contemporary drug discovery. We dissect its synthetic utility, focusing on the strategic implementation of palladium-catalyzed cross-coupling reactions—namely Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations—which leverage the reactive carbon-iodine bond at the C3-position. This document provides medicinal chemists, researchers, and drug development professionals with detailed, field-proven experimental protocols, mechanistic insights, and tabulated data for comparative analysis. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as a valuable resource for constructing diverse molecular libraries and accelerating the development of novel therapeutics, particularly in oncology and immunology.[1][2]
Introduction: The Pyrazole Scaffold and the Advantage of the C3-Iodo Handle
The pyrazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor allow for potent and selective interactions with a wide range of biological targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[2][4][5][6]
The strategic value of This compound (CAS 827316-43-8) lies in its pre-installed, highly versatile synthetic handle: the iodine atom at the 3-position.[7][8][9][10] The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, readily undergoing oxidative addition to a Pd(0) catalyst even under mild conditions.[11] This reactivity makes the molecule an ideal electrophilic partner for forging new carbon-carbon and carbon-nitrogen bonds, enabling the systematic and efficient exploration of chemical space around the pyrazole core. The ethyl ester at the 4-position provides an additional, orthogonal site for subsequent chemical modification, such as hydrolysis and amide bond formation, further expanding molecular diversity.
Core Chemistry: Strategic Diversification via Cross-Coupling Reactions
The primary utility of this compound is as a substrate in transition metal-catalyzed cross-coupling reactions. For many of these transformations, particularly those involving sensitive organometallic reagents or basic conditions, protection of the pyrazole N-H is necessary to prevent side reactions or catalyst inhibition. Common protecting groups include tert-butyloxycarbonyl (Boc) or 1-(ethoxyethyl) (EtOEt), which can be installed under standard conditions and removed later in the synthetic sequence.[12][13]
Sonogashira Coupling: Synthesis of 3-Alkynyl-Pyrazoles
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between the C3-position of the pyrazole and a terminal alkyne.[1] This transformation is instrumental for synthesizing conjugated systems and introducing rigid, linear linkers into a molecule, often used to probe deep into enzyme active sites. The reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.[14] The Pd(0) catalyst undergoes oxidative addition with the iodo-pyrazole, while the copper(I) salt activates the terminal alkyne to form a copper acetylide, which then engages in transmetalation with the palladium complex.[14]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Table 1: Representative Conditions for Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | DMF | 25-50 | >90[1][15] |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | DIPEA | THF | 60 | 85-95[14] |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N | Toluene | 80 | ~90 |
| Propargyl Alcohol | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | K₂CO₃ | DMF/H₂O | 50 | 75-85 |
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl-Pyrazoles
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in medicinal chemistry, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[16] Reacting this compound with an organoboron reagent provides direct access to 3-(hetero)aryl pyrazoles, a key scaffold in many kinase inhibitors.[1][17][18] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation.[19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | >90[1][19] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 80 | >95[11] |
| Pyridine-3-boronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DME | 90 | 70-85[16] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~90 |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-Pyrazoles
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for installing functionalities that can serve as key hydrogen bond donors or acceptors for target engagement.[20][21] This reaction allows for the coupling of the iodo-pyrazole with a wide variety of primary and secondary amines, anilines, and even ammonia equivalents.[20][22] The choice of phosphine ligand is crucial for success and is dependent on the steric and electronic properties of the amine coupling partner.[21] For substrates like this compound, protection of the pyrazole N-H is often mandatory to prevent competitive N-arylation.[23]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | >90 |
| Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90[20] |
| Benzylamine | Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%) | K₃PO₄ | t-BuOH | 90 | ~85 |
| Piperidine | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | K₂CO₃ | Xylene | 130 | ~75[24] |
Workflow in a Medicinal Chemistry Campaign
The strategic use of this compound allows for a divergent and efficient approach to library synthesis. A typical workflow involves an initial protection step, followed by diversification via cross-coupling, and concluding with deprotection and/or modification of the ester.
Caption: General workflow for library synthesis.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: General Procedure for Sonogashira Coupling[1][15]
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-protected this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF, 5 mL) and a suitable base (e.g., triethylamine or DIPEA, 3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 10 minutes.
-
Reaction: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe. Heat the reaction mixture to the desired temperature (typically 50–80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl pyrazole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[11][19]
-
Setup: In a sealable reaction vessel, combine the N-protected this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst system like Pd(OAc)₂/SPhos, 2-5 mol%).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane:H₂O, 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vessel and heat the reaction to the required temperature (80–120 °C) with vigorous stirring for 2–18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Extraction & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[23]
-
Setup: To an oven-dried, sealable reaction tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add the N-protected this compound (1.0 equiv.) and the solid base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Add the amine coupling partner (1.1-1.3 equiv.).
-
Reaction: Heat the mixture to the specified temperature (90-110 °C) until the starting material is consumed as determined by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 3-amino pyrazole derivative.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its true potential is unlocked through a profound understanding of modern cross-coupling chemistry. The protocols and data presented herein provide a robust foundation for researchers to efficiently synthesize diverse libraries of pyrazole-containing compounds. By leveraging the strategic placement of the iodo and ester functionalities, chemists can rapidly assemble complex molecules with tailored properties, significantly accelerating the journey from hit identification to lead optimization in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent applications of pyrazole and its substituted analogs | Semantic Scholar [semanticscholar.org]
- 7. This compound | 827316-43-8 [sigmaaldrich.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. usbio.net [usbio.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. benchchem.com [benchchem.com]
- 17. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 18. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-iodo-1H-pyrazole-4-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of Ethyl 3-iodo-1H-pyrazole-4-carboxylate. This pyrazole derivative is a crucial building block in medicinal chemistry and drug development, serving as a versatile intermediate for introducing the pyrazole scaffold into larger molecules, often via cross-coupling reactions. The most common and reliable synthetic route involves the diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type iodination. While the reaction is well-established, achieving a high, consistent yield requires careful control over several critical parameters. This guide is designed to provide researchers with in-depth troubleshooting advice and answers to frequently asked questions, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
A1: The synthesis is a two-step, one-pot process starting from ethyl 3-amino-1H-pyrazole-4-carboxylate.
-
Diazotization: The primary amino group of the starting material is converted into a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions (typically H₂SO₄ or HCl) at low temperatures (0–5 °C).
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas (N₂) to form the final product.
Q2: What is the underlying mechanism of this reaction?
A2: The reaction is a variation of the Sandmeyer reaction. It proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] After the formation of the aryl diazonium salt, the reaction is initiated by a single electron transfer. In the case of iodination, iodide (I⁻) is a sufficiently strong reducing agent to transfer an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This aryl radical then abstracts an iodine atom from another iodide source to form the final product.[2]
Below is a diagram illustrating the key mechanistic steps.
Caption: Reaction mechanism for the synthesis of this compound.
Q3: Why is a copper(I) catalyst, typical for Sandmeyer reactions, not required for iodination?
A3: While classic Sandmeyer reactions for chlorination or bromination require a copper(I) salt (e.g., CuCl, CuBr) to catalyze the single-electron transfer, iodination is an exception.[3] The iodide ion (I⁻) is a stronger reducing agent than chloride or bromide and can reduce the diazonium salt to the corresponding aryl radical without the need for a copper(I) catalyst.[2] Therefore, simply using an aqueous solution of potassium iodide (KI) is sufficient to promote the reaction effectively.[4]
Q4: What are the most critical safety precautions for this reaction?
A4: The primary hazard is the diazonium salt intermediate. Aryl diazonium salts can be explosive when isolated and dry. Therefore, they should never be isolated and must be kept in a cold solution (0–5 °C) and used immediately after preparation. A sudden, uncontrolled temperature increase can lead to vigorous decomposition and release of nitrogen gas, causing a dangerous pressure buildup. Always use a reliable cooling bath and monitor the reaction temperature closely, especially during the addition of sodium nitrite.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem: My overall yield is low or inconsistent.
This is the most common issue, and it can be traced back to several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for diagnosing low product yield.
Problem: The reaction mixture turns dark brown or black, and I isolate a tar-like substance.
-
Potential Cause: This indicates the decomposition of the diazonium salt and subsequent side reactions, such as azo-coupling. This is almost always caused by the reaction temperature rising above the critical 0–5 °C range.
-
Recommended Solution:
-
Aggressive Cooling: Ensure your reaction flask is well-submerged in a properly maintained ice-salt or ice-water bath.
-
Slow Reagent Addition: The aqueous solution of sodium nitrite must be added dropwise, very slowly, with vigorous stirring to dissipate localized heat. The addition should take at least 20-30 minutes.
-
Pre-cool Reagents: Pre-cool the sodium nitrite and potassium iodide solutions in an ice bath before addition.
-
Problem: My starting material, ethyl 3-amino-1H-pyrazole-4-carboxylate, is not fully consumed (verified by TLC/LC-MS).
-
Potential Cause 1: Incomplete Diazotization. The amount of sodium nitrite was insufficient, or it decomposed before reacting.
-
Recommended Solution 1: Use a slight excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents). Ensure the NaNO₂ is fresh and has been stored correctly.
-
Potential Cause 2: Insufficient Acid. The amino group must be fully protonated to react and form the diazonium salt.
-
Recommended Solution 2: Ensure a sufficient excess of acid is used. The starting material should be fully dissolved in the acidic solution before cooling begins.
Problem: The final product is contaminated with a purple or brown color.
-
Potential Cause: This is likely due to the presence of elemental iodine (I₂), which is formed by the oxidation of iodide.
-
Recommended Solution: During the work-up, after filtering the crude product, wash the solid with a cold, dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the I₂ back to colorless I⁻. Follow this with a wash of cold deionized water to remove the thiosulfate salts.
Key Synthesis Parameters and Their Impact
To achieve optimal results, the following parameters must be carefully controlled.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Temperature | 0–5 °C | Critical. Prevents decomposition of the unstable diazonium salt. Higher temperatures lead to tar formation and drastically reduced yield. |
| NaNO₂ Stoichiometry | 1.05–1.1 equivalents | Ensures complete diazotization of the starting amine. Insufficient amounts will leave unreacted starting material. |
| KI Stoichiometry | ≥1.5 equivalents | A stoichiometric excess drives the substitution reaction to completion and ensures a sufficient concentration of iodide. |
| Acid | H₂SO₄ or HCl | Catalyzes the formation of the diazotizing agent (nitrous acid) and ensures the amine is fully protonated, preventing side reactions. |
| Rate of Addition | Slow, dropwise | Prevents localized heat spikes during the exothermic diazotization step, which is crucial for maintaining low temperatures. |
| Reaction Time | 30-60 min (Diazotization) 2-12 h (Iodination) | Allows for complete formation of the diazonium salt before the iodination step. The subsequent iodination may require several hours to go to completion. |
Detailed Experimental Protocol
This protocol is a validated starting point for the synthesis.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).
-
Dissolution: To the flask, slowly add a solution of concentrated H₂SO₄ in water while stirring. Continue stirring until all the solid has dissolved completely.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C. Ensure the internal temperature is stable between 0 and 5 °C.
-
Diazotization: Prepare a solution of NaNO₂ (1.05 eq) in cold deionized water. Add this solution dropwise to the reaction flask via the dropping funnel over 30 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Stirring: After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 45 minutes. The solution should be a pale yellow.
-
Iodination: In a separate beaker, dissolve KI (1.5 eq) in a minimal amount of deionized water and cool it in an ice bath.
-
Addition: Slowly add the cold diazonium salt solution to the stirred KI solution. You will observe the evolution of nitrogen gas and the formation of a precipitate. (Note: Adding the diazonium salt to the KI solution is often preferred for better temperature control).
-
Reaction Completion: Allow the mixture to slowly warm to room temperature and continue stirring for at least 4 hours or overnight.
-
Work-up:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Wash the cake with a cold, dilute solution of Na₂S₂O₃ until the purple color of iodine is no longer observed in the filtrate.
-
Wash the cake again with cold deionized water to remove residual salts.
-
-
Drying & Purification: Dry the off-white to pale yellow solid under vacuum. The product can be further purified by recrystallization from ethanol or an n-hexane/ethyl acetate mixture to yield this compound as crystalline solid.[7]
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of Ethyl 3-iodo-1H-pyrazole-4-carboxylate
Welcome to the technical support center for ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS 827316-43-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps, such as cross-coupling reactions.[1] This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during your purification workflow. The underlying principle for any purification is to exploit the differences in physicochemical properties between the desired compound and its impurities.
Question 1: My TLC analysis of the crude product shows multiple spots. What are they, and how can I achieve separation?
Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. For the synthesis of this compound, these impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like ethyl 3-amino-1H-pyrazole-4-carboxylate or the iodinating agent.
-
Regioisomers: In pyrazole synthesis, the formation of isomers (e.g., ethyl 5-iodo-1H-pyrazole-4-carboxylate) is a common challenge. These often have very similar polarities, making separation difficult.
-
Byproducts: Side reactions can generate various impurities that must be removed.
Causality & Solution: The most robust method for separating compounds with different polarities is silica gel column chromatography.[2] The stationary phase (silica gel) is highly polar, and compounds are separated based on their differential adsorption as a mobile phase (solvent) is passed through the column.
-
Step 1: Identify the Impurities (Co-spotting). On a single TLC plate, spot your crude reaction mixture, the starting material(s), and a co-spot (crude mixture and starting material in the same lane). This will confirm if one of the impurity spots corresponds to unreacted starting material.[2]
-
Step 2: Optimize the Mobile Phase. The key to a successful separation is selecting the right solvent system. The goal is to find a system that gives your target compound an Rf value of approximately 0.3-0.4, with maximum separation from all other spots.[2] Start with a low-polarity mixture and gradually increase the polarity.
-
Step 3: Execute Column Chromatography. Once an optimal solvent system is found, perform column chromatography. A gradient elution (gradually increasing the solvent polarity during the run) can be particularly effective for separating a wide range of impurities.[1]
Question 2: My purified product is a persistent yellow oil or a waxy solid instead of the expected crystals. What's wrong?
Answer: The desired product, this compound, is typically a white to light yellow powder or crystalline solid. If your product is an oil or low-melting solid, it is almost certainly due to the presence of impurities or residual solvent.
Causality & Solution: Impurities disrupt the crystal lattice formation of the pure compound, leading to a lower melting point or preventing solidification altogether. Residual solvents can act as a plasticizer, resulting in an oily appearance.
-
Solution A: High-Vacuum Drying. First, ensure all volatile solvents are removed. After initial concentration on a rotary evaporator, connect the flask to a high-vacuum line for several hours. Gentle heating can be applied if the compound is known to be thermally stable.
-
Solution B: Recrystallization. This is a powerful technique for removing small amounts of impurities from a solid. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities in the mother liquor. A documented solvent system for a similar compound is a mixture of n-hexane and ethyl acetate.[1]
-
Solution C: Trituration. If recrystallization is difficult, try trituration. Add a solvent in which your product is poorly soluble but the oily impurities are soluble. Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away. Hexane is a good first choice for this.
Question 3: My final product has a distinct color (e.g., yellow, brown). How can I decolorize it?
Answer: A colored product suggests the presence of trace, often highly conjugated, impurities that absorb visible light. While they may be present in very small quantities, they can be problematic for downstream applications and analytical characterization.
Causality & Solution: These colored impurities can often be removed by adsorption onto activated carbon or by ensuring they remain in solution during recrystallization.
-
Solution A: Activated Charcoal Treatment. Dissolve the colored product in a suitable organic solvent (e.g., ethyl acetate). Add a very small amount of activated charcoal (typically 1-2% by weight) and stir the mixture at room temperature for 10-15 minutes. The colored impurities adsorb onto the large surface area of the charcoal. Remove the charcoal by filtering the mixture through a pad of Celite®. Recover the product by removing the solvent. Caution: Using too much charcoal or for too long can lead to loss of the desired product.
-
Solution B: Silica Gel Plug. Dissolve your compound in a minimal amount of a relatively non-polar solvent (like dichloromethane) and pass it through a short column ("plug") of silica gel. The highly polar colored impurities are often strongly retained on the silica, while your less polar product elutes quickly.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound? A1: The two most effective and commonly cited methods are silica gel column chromatography and recrystallization.[1][2] Column chromatography offers the highest resolution for removing a variety of impurities.[3] Recrystallization is excellent for removing minor impurities from an already solid product and can be more scalable.[1]
Q2: What are some typical solvent systems for column chromatography? A2: The choice of solvent depends on the specific impurities present. However, a combination of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is standard.
| Solvent System | Typical Ratio (v/v) | Notes | Reference |
| Ethyl Acetate / n-Hexane | Gradient (e.g., 5% to 40% EtOAc) | A versatile system for separating a wide range of polarities. Start with low polarity and increase to elute the product. | [1][3] |
| Dichloromethane / Ethyl Acetate | 95:5 to 80:20 | Useful for compounds that may have poor solubility in hexane-based systems. | [4] |
Q3: What are the physical and storage properties of pure this compound? A3: According to supplier data, the pure compound has the following properties:
-
Physical Form: White to light yellow to yellow powder or crystals.
-
Purity: Typically ≥98%.
-
Storage: Recommended storage is in a refrigerator.
Visualized Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of your crude product.
Caption: Troubleshooting workflow for purification.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a standard procedure for purifying this compound on a multi-gram scale.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of the crude material in ethyl acetate.
-
On a silica gel TLC plate, spot the crude material.
-
Develop plates in various ethyl acetate/hexane solvent mixtures (e.g., 10:90, 20:80, 30:70).
-
Identify a solvent system that provides good separation and an Rf value of ~0.3 for the desired product.
-
-
Column Packing:
-
Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure (or gravity), ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity solvent system.
-
Collect fractions in a systematic manner (e.g., in test tubes).
-
If using a gradient, gradually increase the percentage of ethyl acetate to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine all fractions that show a single, clean spot corresponding to the product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the resulting solid under high vacuum to remove any trace solvent, yielding the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is mostly pure (>90%) and solid.
-
Solvent Selection:
-
Based on literature, a mixture of n-hexane and ethyl acetate is a good starting point.[1]
-
Place a small amount of crude product in a test tube. Add a few drops of ethyl acetate to dissolve it, then add n-hexane dropwise until the solution becomes cloudy. This confirms the solvent/anti-solvent relationship.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (ethyl acetate) and heat the mixture gently (e.g., in a warm water bath) until the solid completely dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins at room temperature, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold n-hexane to remove any residual mother liquor.
-
Dry the crystals in a vacuum oven or under high vacuum to obtain the pure, crystalline product.
-
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Pyrazole Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole substrates. Pyrazoles are a cornerstone moiety in medicinal chemistry and materials science, but their successful incorporation via Suzuki coupling is often challenging. The inherent electronic properties and coordinating ability of the pyrazole ring can lead to catalyst inhibition, low yields, and a host of side reactions.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals who encounter issues with these specific couplings. It moves beyond generic advice to provide in-depth, mechanistically-grounded solutions to common failure modes in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Section 1: Catalyst, Ligand, and Precatalyst Issues
Q1: My reaction shows no conversion, and the starting materials are recovered. Why is my catalyst not working?
This is the most common failure mode and is frequently due to catalyst poisoning or inhibition by the pyrazole substrate itself. The nitrogen atoms in the pyrazole ring, particularly an unprotected N-H group, can act as ligands, coordinating strongly to the palladium center.[3] This coordination can either deactivate the catalyst entirely or inhibit crucial steps in the catalytic cycle, such as oxidative addition.[1][2]
Causality: The pKa of the pyrazole N-H is a key factor; more acidic pyrazoles tend to be more inhibitory as they can form stable N-azolyl palladium complexes, effectively taking the catalyst out of the active cycle.[2]
Troubleshooting Steps:
-
Switch to a More Robust Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they do not provide sufficient steric bulk to prevent the pyrazole from coordinating to the palladium.[1] The solution is to employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.
-
Utilize a Modern Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst. Precatalysts like XPhos Pd G2 or SPhos Pd G2 are designed for stability and ensure efficient generation of the active monoligated Pd(0) species, which is crucial for challenging substrates.[1][4]
-
Protect the Pyrazole Nitrogen: If possible, protecting the pyrazole N-H with a group like Boc can mitigate catalyst inhibition.[4] However, be aware that some protecting groups can be cleaved under the basic reaction conditions.[4]
Diagram: Catalyst Inhibition by Pyrazole
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Sonogashira Coupling Reaction: Technical Support and Troubleshooting Guide
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during a Sonogashira coupling reaction, providing explanations for the underlying causes and offering step-by-step solutions.
Problem 1: Low or No Product Yield
Q: My Sonogashira reaction is giving me a very low yield or no product at all. What are the most critical factors to investigate?
A: A low or non-existent yield in a Sonogashira coupling can be attributed to several factors, primarily revolving around the activity of the catalyst, the quality of your reagents, and the reaction environment. A systematic approach is crucial for pinpointing the issue.
Initial Checks:
-
Catalyst Activity: The primary suspect in a failed reaction is often the palladium catalyst. Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the copper(I) co-catalyst (typically CuI) are active and have not degraded.[1] Use fresh catalysts whenever possible.
-
Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed version, is sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which consumes your starting material.[1][2][3][4][5] It is critical to degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reagent Purity: Impurities in your aryl/vinyl halide or alkyne can poison the catalyst. Ensure your starting materials are of high purity. If necessary, purify them before use.
Troubleshooting Steps:
-
Palladium Catalyst: If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[2] This reduction can be facilitated by amines or phosphine ligands present in the reaction mixture. If you suspect a problem with catalyst activation, consider using a Pd(0) source directly, such as Pd(PPh₃)₄.
-
Copper Co-catalyst: Copper(I) iodide is light-sensitive and can degrade over time. A fresh, off-white or light tan powder is ideal. If your CuI is discolored (green or brown), it may be oxidized and inactive.
-
Ligands: The choice of phosphine ligand can significantly impact the reaction. Electron-rich and bulky phosphine ligands can increase the rate of the oxidative addition step.[6] For challenging substrates, consider switching to more specialized ligands like XPhos or SPhos.
Problem 2: Formation of a Black Precipitate (Palladium Black)
Q: I'm observing a black precipitate forming in my reaction flask. What is it, and how can I prevent it?
A: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[1] Its formation indicates decomposition of the active palladium catalyst, which is a common cause of low yields.
Causes and Solutions:
-
High Temperature: While some substrates require heating, excessively high temperatures can promote catalyst decomposition.[7] If you are heating your reaction, try running it at a lower temperature for a longer period.
-
Solvent Choice: The choice of solvent can influence catalyst stability. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[8] Consider switching to a different solvent such as DMF, toluene, or an amine as the solvent.[2][9]
-
Ligand Dissociation: The phosphine ligand stabilizes the palladium center. If the ligand dissociates, the unprotected palladium can aggregate and precipitate. Using a higher ligand-to-palladium ratio or employing more strongly binding chelating phosphine ligands can mitigate this.
-
Impurities: As mentioned earlier, impurities in the reagents or solvent can lead to catalyst decomposition. Ensure all components of your reaction are of high purity.
Problem 3: Significant Formation of Homocoupled Alkyne (Glaser Coupling Product)
Q: My main byproduct is the homocoupled dimer of my starting alkyne. How can I suppress this side reaction?
A: The formation of a homocoupled alkyne (e.g., a diyne) is a classic side reaction in Sonogashira couplings, known as the Glaser coupling.[2][4][5] This is an oxidative coupling of the terminal alkyne, and it is primarily promoted by the copper co-catalyst in the presence of oxygen.[1][2][10]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction setup is thoroughly purged with an inert gas, and use properly degassed solvents. Techniques like freeze-pump-thaw cycles are highly effective for removing dissolved oxygen.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[2][3][4][11][12][13][14] While the reaction may be slower, it completely eliminates the primary pathway for Glaser coupling.[4] These reactions often require a different set of optimized conditions, such as a specific amine base or a higher reaction temperature.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Use of a Reducing Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce the amount of homocoupling byproduct.[10][15]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects and underlying principles of the Sonogashira coupling.
Q1: What is the role of each component in the Sonogashira reaction?
A: Understanding the function of each reagent is key to effective optimization:
-
Palladium Catalyst: The palladium complex is the heart of the catalytic cycle, facilitating the oxidative addition of the aryl/vinyl halide and the subsequent reductive elimination of the final product.[2][6]
-
Copper(I) Co-catalyst: The copper(I) salt acts as a co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate.[2][16][17][18] This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[2][16][17][18] The use of copper generally allows for milder reaction conditions (e.g., lower temperatures).[2][19]
-
Base: A base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne, making it nucleophilic enough to react with the copper(I) salt.[1][2][7] The base also neutralizes the hydrogen halide that is formed as a byproduct during the reaction.[2]
-
Ligand: Phosphine ligands (e.g., triphenylphosphine) are used to stabilize the palladium catalyst, prevent its decomposition, and modulate its reactivity.[6] The electronic and steric properties of the ligand can be tuned to optimize the reaction for specific substrates.[6][20][21]
-
Solvent: The solvent solubilizes the reactants and catalysts and can influence the reaction rate and outcome.[22] Common solvents include THF, DMF, toluene, and amines.
Q2: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A: The reactivity of the aryl or vinyl halide is a critical factor. The general trend for the leaving group (X) is:
Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require heating.[1][2] Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems to achieve good yields.[23]
Q3: How do I choose the right base for my reaction?
A: The choice of base depends on the specific reaction conditions and substrates.
| Base Type | Examples | Characteristics & Use Cases |
| Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Diisopropylamine (DIPA) | Most common; can often serve as both base and solvent.[1][2][9] |
| Inorganic Bases | K₂CO₃, Cs₂CO₃ | Used in some protocols, particularly in copper-free systems or with sensitive substrates. |
| Stronger, Non-nucleophilic Bases | DBU | Can be effective for less reactive substrates.[9] |
Q4: Can I run a Sonogashira coupling in water or under aerobic conditions?
A: While traditional Sonogashira couplings require anhydrous and anaerobic conditions, modern advancements have led to the development of protocols that can be performed in water and even in the presence of air.[2][24][25] These "green chemistry" approaches often utilize specialized water-soluble ligands or surfactants to facilitate the reaction in an aqueous medium.[19] Running the reaction under air is generally more successful for copper-free systems to avoid Glaser coupling.[24][25]
Experimental Protocols
General Procedure for a Copper-Catalyzed Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed solvent (e.g., THF or DMF) and the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC/LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Sonogashira Coupling
The Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common problems in Sonogashira coupling reactions.
Caption: A workflow for troubleshooting Sonogashira coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. books.lucp.net [books.lucp.net]
- 23. researchgate.net [researchgate.net]
- 24. DSpace [repository.kaust.edu.sa]
- 25. DSpace [repository.kaust.edu.sa]
Technical Support Center: Preventing Isomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis, with a specific focus on controlling and preventing the formation of unwanted isomers. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, but their synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds, often leads to mixtures of regioisomers, complicating purification and reducing yields.[1][2][3] This resource provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the reaction mechanisms to empower you to achieve highly regioselective outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis?
A1: In pyrazole synthesis, particularly the widely used Knorr synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can result in two different constitutional isomers, known as regioisomers.[1][2] This occurs because the substituted hydrazine has two distinct nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound.[2][4] This leads to two possible orientations of the substituent on the pyrazole nitrogen relative to the substituents at positions 3 and 5 of the pyrazole ring.
Q2: Why is controlling regioselectivity so important in my synthesis?
A2: Controlling which regioisomer is formed is crucial for several reasons. Often, only one of the two possible isomers exhibits the desired biological activity or material property.[5] Synthesizing a mixture of isomers necessitates challenging and often costly separation processes, which can significantly lower the overall yield of the target molecule.[2][6] Therefore, a highly regioselective synthesis is more efficient, economical, and essential for producing pure, active compounds for downstream applications.
Q3: What are the primary factors that influence which isomer is formed?
A3: The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[2]
-
Steric Hindrance: The size of the substituents on both the dicarbonyl compound and the hydrazine. A bulky group can physically block the approach of the nucleophile, directing the attack to the less hindered carbonyl group.[1][2]
-
Reaction Conditions: This is often the most influential and tunable factor. Solvent polarity, temperature, and pH can dramatically alter the reaction pathway and the resulting isomer ratio.[2][3] For instance, acidic conditions can change the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity observed under neutral conditions.[2][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges and provides a systematic approach to resolving them.
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is a common issue when standard reaction conditions, such as using ethanol as a solvent at room temperature, are employed.[7] The similar reactivity of the two carbonyl groups leads to poor selectivity.
Solution Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Solvent Modification (High Impact):
-
Rationale: The solvent can significantly influence the reaction pathway. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in pyrazole formation.[6][8] These solvents can stabilize intermediates through hydrogen bonding, amplifying the subtle electronic differences between the two carbonyl groups.
-
Action: Replace ethanol with TFE or HFIP. Studies have shown that HFIP, in particular, can lead to isomer ratios exceeding 97:3 in favor of the desired product.[8]
-
-
pH Control:
-
Rationale: The pH of the reaction medium affects the protonation state of both the dicarbonyl compound and the hydrazine, altering their reactivity.[2] In some cases, using the hydrochloride salt of the hydrazine instead of the free base can completely reverse the regioselectivity.[5]
-
Action: Add a catalytic amount of a weak acid like acetic acid or a stronger acid like p-toluenesulfonic acid (TsOH) to the reaction mixture.[9][10] Alternatively, perform the reaction using the hydrazine hydrochloride salt.[5]
-
-
Temperature Adjustment:
-
Rationale: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy.
-
Action: Run the reaction at room temperature or even 0 °C instead of refluxing. Monitor the reaction progress over a longer period.
-
Problem 2: The major isomer I'm isolating is the undesired one. How can I reverse the selectivity?
This indicates that the inherent electronic and steric factors of your substrates, under the current conditions, favor the formation of the unwanted product.
Solution Strategies:
-
Leverage pH and Hydrazine Form:
-
Rationale: As demonstrated in recent studies, switching from a free hydrazine base to its hydrochloride salt can invert the regiochemical outcome.[5] This is attributed to a change in the reaction mechanism, where the protonated hydrazine may exhibit different nucleophilicity and steric profiles.
-
Action: If you are using a free hydrazine (e.g., phenylhydrazine), switch to its hydrochloride salt (phenylhydrazine hydrochloride) and observe the effect on the isomer ratio.
-
-
Employ a Protecting Group Strategy:
-
Rationale: A more involved but highly effective method is to temporarily block one of the carbonyl groups, forcing the hydrazine to react at the desired position. This is a classic strategy for achieving complete regiocontrol.
-
Action:
-
Selectively protect one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., as a ketal).
-
Perform the cyclization reaction with the hydrazine.
-
Deprotect the carbonyl group to yield the desired pyrazole isomer.
-
-
-
Thermal Isomerization of a Protected Intermediate:
-
Rationale: In some cases, it is possible to isomerize a protected pyrazole intermediate. For instance, N-tetrahydropyranyl (THP) protected pyrazoles can undergo thermal isomerization, converting a 5-substituted isomer to the more stable 3-substituted isomer.[11][12]
-
Action: Protect the initial pyrazole mixture with a group like THP, separate the protected isomers (which may be easier than separating the final products), and then heat the undesired protected isomer to potentially convert it to the desired one before deprotection.[11][13]
-
Key Experimental Protocols for Regiocontrolled Pyrazole Synthesis
Protocol 1: High Regioselectivity using Fluorinated Alcohols
This protocol is adapted from methodologies that have demonstrated excellent regiocontrol in the synthesis of N-substituted pyrazoles.[6][8]
Objective: To synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity, favoring the isomer where the N1-substituent is adjacent to the less sterically hindered or more electronically favorable position.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione)
-
Substituted hydrazine (e.g., methylhydrazine)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (approx. 0.2 M concentration).
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.
-
Upon completion, remove the HFIP solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the isomeric purity.
Expected Outcome: This method has been shown to yield isomer ratios as high as 99:1 in favor of one regioisomer, a significant improvement over traditional solvents like ethanol.[8]
Protocol 2: Regiocontrol via Hydrazine Salt Selection
This protocol is based on the finding that the form of the hydrazine reactant (free base vs. salt) can dictate the regiochemical outcome.[5]
Objective: To selectively synthesize either the 1,3- or 1,5-regioisomer of a carboxyalkyl-substituted pyrazole by choosing between the free hydrazine and its hydrochloride salt.
Materials:
-
Trichloromethyl enone (as a 1,3-dicarbonyl surrogate)
-
Arylhydrazine (free base)
-
Arylhydrazine hydrochloride (salt)
-
Methanol (MeOH)
Procedure for 1,5-Regioisomer (using free base):
-
Dissolve the trichloromethyl enone (1.0 eq) in methanol (approx. 0.1 M).
-
Add the arylhydrazine free base (1.2 eq) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction as appropriate and purify the product. This pathway should yield the 1,5-regioisomer as the major product.[5]
Procedure for 1,3-Regioisomer (using hydrochloride salt):
-
Dissolve the trichloromethyl enone (1.0 eq) in methanol (approx. 0.1 M).
-
Add the arylhydrazine hydrochloride salt (1.2 eq) to the solution.
-
Stir the mixture at room temperature until completion.
-
Work up and purify the product. This pathway is expected to exclusively provide the 1,3-regioisomer.[5]
Data Summary Table:
| Hydrazine Form | Solvent | Major Product | Typical Isomer Ratio |
| Arylhydrazine (free base) | MeOH | 1,5-Regioisomer | > 85:15 |
| Arylhydrazine HCl | MeOH | 1,3-Regioisomer | > 97:3 |
Data adapted from studies on trichloromethyl enones.[5]
Mechanism Deep Dive: The Knorr Pyrazole Synthesis
The classical Knorr synthesis proceeds via a condensation-cyclization mechanism.[1][9] Understanding the competing pathways is key to controlling the outcome.
Caption: Competing pathways in the Knorr pyrazole synthesis.
The initial step is the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons.[4] The regioselectivity is determined at this stage.
-
Pathway A vs. Pathway B: The relative rates (k1 vs. k2) of the initial attack determine the product ratio. These rates are influenced by the steric accessibility and the electrophilicity of the two carbonyl carbons.
-
Role of the Hydrazine Substituent (R'): The electronic nature of R' influences the relative nucleophilicity of the two nitrogen atoms. For methylhydrazine, the NH2 group is more nucleophilic, whereas for phenylhydrazine, the substituted NH group is more nucleophilic.
-
Cyclization and Dehydration: Following the initial hydrazone formation, intramolecular cyclization occurs by the attack of the second nitrogen atom on the remaining carbonyl group, forming a hemiaminal-like intermediate.[3] Subsequent dehydration yields the aromatic pyrazole ring.[4][9]
Analytical Characterization of Pyrazole Isomers
Unambiguous identification of the resulting regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is invaluable for distinguishing isomers. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation between the N-substituent's protons (e.g., N-CH₃) and the carbons of the pyrazole ring (C3 and C5), one can definitively determine the connectivity.[14] For example, a correlation from the N-CH₃ protons to C5 confirms the 1,5-disubstituted pattern, while a correlation to C3 would indicate the 1,3-isomer.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. An NOE between the protons of the N-substituent and the protons of the substituent at the C5 position is indicative of the 1,5-regioisomer.[14][15]
-
¹³C NMR Chemical Shifts: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the substitution pattern. The carbon bearing a substituent at position 3 is typically more deshielded (appears at a higher ppm) than a substituted carbon at position 5.[16]
By applying the principles and protocols outlined in this guide, researchers can gain precise control over pyrazole synthesis, leading to more efficient, higher-yielding, and predictable outcomes in their drug discovery and materials science endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Managing Exothermic Reactions in Pyrazole N-H Protection
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are actively working with pyrazole scaffolds. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to manage one of the most critical safety and quality aspects of pyrazole modification: the exothermic nature of N-H protection reactions.
An uncontrolled exotherm can compromise reaction yield, generate impurities, and in severe cases, lead to a runaway reaction with significant safety implications. This guide, structured in a question-and-answer format, addresses common issues and provides troubleshooting strategies grounded in mechanistic principles and field-proven experience.
Part 1: Frequently Asked Questions - Understanding and Anticipating the Hazard
This section focuses on the fundamental principles governing the exothermicity of pyrazole protection reactions. Understanding why a reaction generates heat is the first step toward controlling it.
Q1: From a chemical principles standpoint, why is the N-H protection of pyrazoles often exothermic?
A: The exothermicity arises from a combination of thermodynamic and kinetic factors centered on the pyrazole ring's nucleophilicity and the electrophilicity of the protecting group reagent.
-
Nucleophilicity of the Pyrazole Nitrogen: The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-H) and a pyridine-type nitrogen. The deprotonated pyrazole anion is a potent nucleophile. Even the neutral pyrazole is sufficiently nucleophilic to react with strong electrophiles. This inherent reactivity means the initial bond-forming step is often rapid.
-
Thermodynamic Favorability: The reaction involves the formation of a stable new bond (e.g., N-C, N-S) at the expense of a less stable bond in the electrophilic reagent (e.g., the acyl-oxygen bond in an anhydride). This net conversion to a more stable energetic state releases energy in the form of heat (ΔH < 0).
-
Activation Energy: Many protection reactions, especially with highly reactive reagents like anhydrides or sulfonyl chlorides, have a relatively low activation energy. Once initiated, they can proceed quickly, leading to a rapid accumulation of heat if not properly managed.
Q2: Which common N-H protection strategies for pyrazoles carry the highest risk of a dangerous exotherm?
A: While nearly all protection reactions are exothermic to some degree, some classes of reagents are significantly more hazardous than others. The risk generally correlates with the reactivity of the electrophile.
| Protecting Group Class | Common Reagent(s) | Associated Thermal Risk | Mechanistic Rationale |
| Carbamates | Di-tert-butyl dicarbonate (Boc₂O) | High | The reaction, often catalyzed by a base like DMAP or DIPEA, is very fast.[1] The release of CO₂ and tert-butanol (or isobutylene) are thermodynamically favorable byproducts. |
| Acyl Groups | Acetic anhydride, Benzoyl chloride | High | Acid chlorides and anhydrides are highly potent electrophiles. The reaction is rapid and often requires cooling from the outset. |
| Sulfonyl Groups | Tosyl chloride (TsCl), Mesyl chloride (MsCl) | Moderate to High | Sulfonyl chlorides are strong electrophiles. The reaction is typically run in the presence of a base, and the neutralization of the HCl byproduct also contributes to the exotherm. |
| Michael Addition | α,β-unsaturated esters/ketones | Moderate | The conjugate addition of a pyrazole is a common C-N bond-forming strategy.[2][3][4] While often controllable, the reaction can accelerate unexpectedly, especially with highly activated Michael acceptors. |
| Alkylation | Alkyl halides (e.g., Benzyl bromide), Trichloroacetimidates | Low to Moderate | N-alkylation is generally an Sₙ2-type reaction.[5] Its rate is highly dependent on the substrate and conditions, but it is often less violently exothermic than acylation reactions. |
Q3: My PI is concerned about a "runaway reaction." What are the specific consequences of an uncontrolled exotherm?
A: A runaway reaction occurs when the rate of heat generation exceeds the rate of heat removal. This creates a dangerous feedback loop where the increasing temperature further accelerates the reaction rate. The primary consequences are:
-
Safety Hazards:
-
Solvent Boiling: The reaction temperature can rapidly exceed the boiling point of the solvent, leading to a sudden and violent release of flammable and potentially toxic vapors.[6]
-
Pressure Buildup: In a closed or inadequately vented system, vapor generation can cause catastrophic over-pressurization.
-
Reagent/Product Decomposition: At elevated temperatures, reagents or the desired product can decompose, sometimes generating gas or forming hazardous byproducts.
-
-
Process and Quality Failures:
-
Impurity Formation: Higher temperatures can activate alternative reaction pathways, leading to the formation of side products (e.g., di-acylation, rearrangement) that complicate purification.
-
Product Degradation: The target molecule itself may not be stable at the peak temperature of the exotherm, leading to significant yield loss.
-
Poor Regioselectivity: In cases where a pyrazole has multiple reactive sites, higher temperatures can erode the kinetic control needed to achieve the desired regioisomer.
-
Part 2: Proactive Control Strategies - Designing Safety into Your Protocol
Effective management of exotherms begins at the planning stage. The choices of solvent, reagent addition strategy, and concentration are your primary tools for ensuring a safe and successful reaction.
Q4: How can my choice of solvent help me manage a potentially vigorous reaction?
A: The solvent is not merely a medium for the reaction; it is a critical component of your thermal management system.[7] Its primary role is to act as a heat sink, absorbing the energy released by the reaction.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature increase. Water is excellent in this regard, though not always suitable as a reaction solvent.
-
Boiling Point: A solvent with a higher boiling point provides a larger operating window before boiling becomes a risk. However, this can be a double-edged sword; if a reaction runs away, it can reach a much higher, more dangerous temperature before the safety valve of boiling begins.
-
Thermal Conductivity: Higher thermal conductivity allows for more efficient heat transfer from the reaction mixture to the walls of the reactor and into the cooling bath.
-
Reaction Rate Influence: The polarity of the solvent can dramatically affect the reaction rate.[8][9] A solvent that stabilizes the transition state of the rate-determining step will accelerate the reaction and, consequently, the rate of heat generation. It is crucial to consider this during solvent selection.
Here is a comparative table of common laboratory solvents:
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Dielectric Constant (Polarity) | Notes |
| Toluene | 111 | 1.72 | 2.4 | Good for moderate temperature control; provides a decent operating window. |
| Acetonitrile (ACN) | 82 | 2.23 | 37.5 | High polarity can accelerate reactions. Lower boiling point acts as a safety release but offers a smaller window. |
| Dichloromethane (DCM) | 40 | 1.21 | 9.1 | Very low boiling point; useful for reactions near room temp but has limited capacity to absorb large exotherms. |
| Tetrahydrofuran (THF) | 66 | 1.97 | 7.6 | Common ethereal solvent. Its lower boiling point must be considered for highly exothermic processes. |
| N,N-Dimethylformamide (DMF) | 153 | 2.18 | 36.7 | High boiling point and polar. Can be difficult to remove but offers a wide temperature range. |
Q5: What is the most reliable method for adding reagents to prevent a temperature spike?
A: The core principle is controlled addition . Never add a reactive reagent all at once, especially on scale.
-
Slow, Dropwise Addition: This is the most basic and essential technique. Use an addition funnel for liquids or add solids in small portions over time.
-
Syringe Pump: For precise and consistent control over addition rates, a syringe pump is the gold standard. This is highly recommended for scaling up reactions with known thermal hazards.
-
Subsurface Addition: Introducing the reagent below the surface of the reaction mixture ensures it reacts immediately and locally, where it can be dissipated by the bulk solvent, rather than accumulating on the surface.
-
Reverse Addition: In some cases, adding the pyrazole solution to the protecting group reagent (often diluted in more solvent) can be beneficial, as the reactive species is never present in high concentration.
Q6: I'm running a reaction in an ice bath. Is that sufficient?
A: An ice/water bath (0 °C) is a good starting point, but its effectiveness is limited. You must actively monitor the internal temperature of the reaction with a thermocouple.
-
Internal vs. External Temperature: The temperature inside your flask can be significantly higher than the bath temperature, especially with viscous mixtures or poor stirring. Always monitor the internal temperature.
-
Cooling Bath Capacity: An ice bath can be overwhelmed by a rapid exotherm. If you anticipate a strong exotherm, use a more robust cooling system from the start.
-
Salt/Ice Bath: NaCl/ice can reach ~ -20 °C.
-
Dry Ice/Acetone (or Isopropanol): Can reach -78 °C. This provides a much larger temperature gradient for efficient heat removal.
-
-
Stirring: Vigorous stirring is non-negotiable. It ensures homogenous temperature distribution and efficient heat transfer to the flask walls.
Part 3: Troubleshooting Guide - When Things Go Wrong
Even with careful planning, unexpected events can occur. This section provides a framework for diagnosing and responding to common exothermic events.
Scenario 1: "I'm adding my Boc-anhydride solution dropwise at 0 °C, but the internal temperature is already climbing to 15 °C."
-
Immediate Actions:
-
STOP ADDITION IMMEDIATELY.
-
If safe to do so, add a small amount of pre-chilled solvent to dilute the mixture and help absorb heat.
-
Prepare a dry ice/acetone bath for more aggressive cooling.
-
-
Root Cause Analysis & Corrective Action:
-
Addition Rate Too Fast: Your "dropwise" addition is still too rapid for the system's cooling capacity.
-
Solution: Use a syringe pump for the next attempt to enforce a slower, more controlled addition rate.
-
-
Concentration Too High: A highly concentrated reaction generates more heat per unit volume, overwhelming the cooling system.
-
Solution: Reduce the initial concentration by 50% and try again. While this increases solvent usage, safety and control are paramount.
-
-
Inadequate Cooling: An ice bath is not sufficient for this reaction at this scale.
-
Solution: Start the reaction at a lower temperature (e.g., -20 °C or lower) to provide a larger thermal buffer.
-
-
Workflow for Exotherm Control Strategy
The following diagram illustrates a decision-making process for planning your experiment.
References
- 1. japsonline.com [japsonline.com]
- 2. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael Addition [organic-chemistry.org]
- 4. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Ethyl 3-iodo-1H-pyrazole-4-carboxylate
Welcome to the technical support center for ethyl 3-iodo-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the purity of this important synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the highest quality of your material for successful downstream applications.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The presence of the iodo-group at the 3-position and the carboxylate at the 4-position of the pyrazole ring allows for diverse chemical modifications, such as cross-coupling reactions.[1][2] However, achieving high purity of this compound can be challenging due to potential side reactions during its synthesis and its susceptibility to degradation under certain conditions. This guide provides a structured approach to identifying and resolving common purity issues.
Troubleshooting Guide: Addressing Low Purity
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis and purification of this compound.
Question 1: My crude product is a dark oil or discolored solid, and the purity by NMR/LC-MS is significantly lower than expected. What are the likely causes?
Answer:
Low purity and discoloration in the crude product often point to several potential issues during the synthesis, particularly if you are employing a Sandmeyer-type reaction from ethyl 3-amino-1H-pyrazole-4-carboxylate.[3][4][5]
Potential Causes & Explanations:
-
Incomplete Diazotization: The conversion of the starting amine to the diazonium salt is a critical step.[6] If this reaction is incomplete, you will have residual starting material in your crude product. This can be caused by incorrect stoichiometry of sodium nitrite, inadequate temperature control (diazotization is typically performed at low temperatures, 0-5 °C), or a non-homogenous reaction mixture.
-
Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive intermediates.[3][4] If the subsequent iodination step is not efficient, the diazonium salt can undergo side reactions, such as coupling with other aromatic species present in the reaction mixture, leading to the formation of colored azo-compound impurities.
-
Decomposition of the Product: this compound can be sensitive to light and heat. Prolonged reaction times at elevated temperatures or exposure to strong light can lead to decomposition, often characterized by the release of iodine and the formation of dark, tarry byproducts.
-
Residual Copper Salts: If you are using a copper catalyst in your Sandmeyer reaction, residual copper salts can contaminate your product and may need to be removed during workup.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Question 2: I've identified the starting material, ethyl 3-amino-1H-pyrazole-4-carboxylate, as a major impurity. How can I improve the conversion?
Answer:
The presence of the starting amine indicates an incomplete reaction. Here’s how to address this:
-
Temperature Control: Ensure the diazotization reaction is maintained at 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt before it can react with the iodide source.
-
Reagent Stoichiometry and Purity:
-
Use a slight excess (1.1-1.2 equivalents) of sodium nitrite to ensure complete conversion of the amine.
-
Ensure your sodium nitrite and iodide source (e.g., potassium iodide) are of high purity and dry.
-
-
Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine. This maintains a low concentration of nitrous acid and minimizes side reactions. Similarly, the addition of the diazonium salt solution to the iodide solution should be controlled.
Question 3: My purified product still shows minor impurities. What are the best methods for final purification?
Answer:
For achieving high purity (>98%), a combination of purification techniques is often necessary.[7]
1. Recrystallization:
Recrystallization is an effective method for removing small amounts of impurities.[1]
-
Recommended Solvent Systems:
-
Hexane/Ethyl Acetate[1]
-
Toluene/Hexane
-
Ethanol/Water
-
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of the hot solvent system (e.g., a mixture of ethyl acetate and hexane).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
2. Column Chromatography:
If recrystallization is not sufficient, column chromatography is the next step.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of pure this compound?
Pure this compound is a white to light yellow powder or crystalline solid.[7] It is generally stable when stored in a cool, dark, and dry place. Exposure to light and air can cause slow decomposition, leading to discoloration (often turning yellow or brown) due to the liberation of iodine. For long-term storage, it is recommended to keep it in a refrigerator under an inert atmosphere (e.g., argon or nitrogen).[7]
Q2: What are the key analytical techniques to assess the purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for detecting trace impurities and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis with a suitable reference standard.
Q3: Can you provide a general synthetic scheme for this compound?
A common synthetic route is the Sandmeyer reaction starting from ethyl 3-amino-1H-pyrazole-4-carboxylate.
Caption: Synthetic pathway via Sandmeyer reaction.
This reaction involves the diazotization of the amino group followed by displacement with iodide.[3][4][6]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 827316-43-8 [sigmaaldrich.com]
avoiding migration of ethoxyethyl protecting group in pyrazole synthesis
Topic: Troubleshooting and Preventing Ethoxyethyl (EE) Protecting Group Migration in Pyrazole Synthesis
For: Researchers, Scientists, and Drug Development Professionals From: Dr. Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the migration of the 1-(1-ethoxyethyl) (EE) protecting group during the synthesis and functionalization of pyrazoles. Our goal is to equip you with the foundational knowledge and practical strategies to ensure the regiochemical integrity of your compounds.
Introduction: The Challenge of the Migrating Acetal
The ethoxyethyl (EE) group is a valuable acetal-type protecting group for the N-H bond of pyrazoles, prized for its ease of installation and mild acidic cleavage conditions.[1][2] However, its utility is often compromised by an undesired 1,2-migration between the two adjacent nitrogen atoms of the pyrazole ring. This isomerization leads to mixtures of N1 and N2 protected regioisomers, creating significant challenges in product purification, reducing yields, and potentially leading to ambiguous structure-activity relationships in drug discovery programs.[3]
This guide will dissect the underlying mechanisms of this migration, explain the thermodynamic and kinetic principles at play, and provide clear, actionable protocols to control the regiochemical outcome of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've observed a mixture of two pyrazole isomers after my reaction. Why is my ethoxyethyl (EE) group migrating?
A1: The migration of the EE group is an acid-catalyzed equilibrium process. The core issue lies in the inherent nature of the EE group as an acetal, which is labile under acidic conditions.[4] Even trace amounts of acid, which can be present in reagents, on glassware, or generated during the reaction, can catalyze an equilibrium between the N1- and N2-protected isomers.
The Mechanism: The migration is not a direct intramolecular hop. Instead, it proceeds through an elimination-addition mechanism :
-
Protonation: An acid source (H⁺) protonates one of the oxygen atoms of the EE acetal.
-
Elimination: The protonated group is eliminated as ethanol, and the pyrazole nitrogen bond cleaves to form a resonance-stabilized pyrazolium cation and ethyl vinyl ether.
-
Re-Addition: The ethyl vinyl ether can then be attacked by either nitrogen atom of the pyrazole. This re-addition establishes an equilibrium between the starting isomer and its migrated counterpart.
This process allows the system to eventually settle at a thermodynamic minimum, which may not be the isomer you started with.[3]
Caption: Acid-catalyzed migration of the EE group via an elimination-addition pathway.
Q2: Why does one isomer form initially, but then convert to the other over time or with heat? (Kinetic vs. Thermodynamic Control)
A2: This is a classic case of kinetic versus thermodynamic control. [5][6][7]
-
Kinetic Product: This is the isomer that forms fastest. During the initial protection of the pyrazole, the EE group will preferentially add to the nitrogen that is more accessible or more nucleophilic under the reaction conditions. This is often the less sterically hindered nitrogen.[8] If the reaction is performed at a low temperature and for a short duration, the kinetic product can often be isolated as the major product.
-
Thermodynamic Product: This is the isomer that is the most stable. The stability of the N1 vs. N2 isomer is determined by the electronic and steric properties of the other substituents on the pyrazole ring.[9][10] For example, a bulky substituent at the C5 position will often make the N1-protected isomer less stable due to steric clash, thus favoring the N2-protected isomer as the thermodynamic product.
When conditions allow for the equilibrium described in Q1 (i.e., presence of acid, elevated temperature), the initially formed kinetic product can revert to the pyrazole and ethyl vinyl ether, and then re-form as the more stable thermodynamic product. Over time, the reaction mixture will become enriched in the most stable isomer.[11][12]
Caption: Reaction pathways for kinetic vs. thermodynamic product formation.
Q3: How can I prevent the EE group from migrating during a subsequent reaction, like a Sonogashira coupling?
A3: The key is to suppress the acid-catalyzed equilibrium. This involves careful control of your reaction conditions to stay on the "kinetic" side of the energy profile.
| Parameter | Condition to AVOID Migration (Kinetic Control) | Condition that PROMOTES Migration (Thermodynamic Control) |
| Temperature | Keep the reaction as cool as possible (e.g., room temperature or 0 °C if feasible).[13] | Elevated temperatures (e.g., > 50-80 °C) provide the energy to overcome the activation barrier for equilibration.[14] |
| pH / Base | Use a non-acidic, non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is anhydrous and pure.[13][15] | Presence of Brønsted or Lewis acids, even in catalytic amounts. Amine hydrohalide salts (e.g., Et₃N·HCl) formed in situ can be acidic enough to cause migration. |
| Solvent | Use high-quality, anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene).[13] | Protic solvents (e.g., alcohols) can facilitate proton transfer. Some lower-quality solvent grades may contain acidic impurities. |
| Reaction Time | Monitor the reaction closely (TLC, LC-MS) and work up as soon as the starting material is consumed. | Extended reaction times allow the system to reach thermodynamic equilibrium. |
| Reagents | Use high-purity reagents. Ensure terminal alkynes are free of acidic impurities. Use fresh, high-quality palladium catalysts. | Older reagents or catalysts may have degraded to form acidic species. |
Experimental Protocol: Migration-Suppressed Sonogashira Coupling
This protocol for the Sonogashira coupling of a 1-(1-ethoxyethyl)-4-iodopyrazole is designed to minimize the risk of EE group migration by maintaining neutral, anhydrous conditions and moderate temperature.
Materials:
-
1-(1-ethoxyethyl)-4-iodopyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Anhydrous, degassed triethylamine (TEA) or THF
-
Flame-dried Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Reagent Addition: Add the 1-(1-ethoxyethyl)-4-iodopyrazole substrate (1.0 equiv).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of substrate) followed by anhydrous triethylamine (3.0 equiv). Stir the mixture for 5 minutes at room temperature. Critical Step: Using a pure, dry amine base is essential to avoid introducing acidic species.[15]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 30-60 minutes. If the reaction is sluggish, it may be gently warmed to 40-50°C, but avoid excessive heat.[13] Note: Higher temperatures dramatically increase the risk of migration.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product immediately via flash column chromatography on silica gel.
Caption: Workflow for a migration-suppressed Sonogashira coupling reaction.
Q4: I've tried everything, and the migration still occurs. What are my other options?
A4: If EE group migration remains problematic for your specific substrate, consider an alternative protecting group. The choice depends on the downstream reaction conditions you plan to employ.
-
Tetrahydropyranyl (THP) Group: Like EE, THP is an acetal that is installed under acidic conditions and removed with aqueous acid. It can also be subject to migration under similar conditions, but its different steric profile may alter the thermodynamic equilibrium point, potentially favoring your desired isomer.[16]
-
2,4,6-Trimethylbenzoyl or p-Tosyl Groups: These are more robust protecting groups. However, their removal requires harsher conditions (e.g., strong base or acid), which may not be compatible with other functional groups in your molecule.[1]
-
Boc Group (tert-Butoxycarbonyl): A common protecting group for N-heterocycles, it is stable to many conditions but is typically removed with strong acid (e.g., TFA).
When in doubt, performing a small-scale screen of protecting groups is a prudent strategy to identify the optimal choice for your synthetic route.
References
- 1. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions of Iodo-Pyrazoles
Welcome to the technical support center for alternative cross-coupling strategies involving iodo-pyrazoles. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to move beyond traditional palladium catalysts and troubleshoot the unique challenges presented by these important heterocyclic building blocks. Pyrazoles are a cornerstone of modern pharmaceuticals, and developing robust, cost-effective, and sustainable methods for their functionalization is a critical objective.[1]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and solve common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the selection and implementation of alternative catalyst systems for iodo-pyrazole couplings.
Question: Why should I consider an alternative to palladium for my iodo-pyrazole cross-coupling?
Answer: While palladium catalysis is a powerful and well-established tool, there are compelling reasons to explore alternatives, particularly in a drug development context:
-
Cost and Availability: Palladium is a precious metal with high and volatile costs. First-row transition metals like nickel, copper, and iron are significantly more earth-abundant and cost-effective, which is a major advantage for large-scale synthesis.[2][3]
-
Toxicity and Regulatory Concerns: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA. Alternative metals often have more favorable toxicity profiles and higher permissible exposure limits, simplifying downstream purification.
-
Unique Reactivity: Alternative metal catalysts can offer complementary or unique reactivity. For instance, nickel catalysts are particularly effective for forming C(sp³)–C bonds and can operate via different mechanistic pathways (e.g., radical mechanisms), sometimes succeeding where palladium fails.[4][5] Similarly, copper is historically the catalyst of choice for Ullmann-type C-N and C-O couplings.[6]
-
Sustainability: Shifting to earth-abundant metals is a key aspect of green chemistry, reducing reliance on scarce resources.[2][3]
Question: What are the main classes of alternative catalysts for iodo-pyrazole coupling?
Answer: The primary alternatives to palladium fall into three main categories:
-
Copper-Based Catalysts: Often utilizing simple copper(I) salts like CuI, these systems are particularly effective for C-N (amination), C-O (etherification), and C-S (thioetherification) bond formation.[1][7] They often require a ligand, such as a phenanthroline or a diamine, to stabilize the copper center and facilitate the catalytic cycle.[1][7]
-
Nickel-Based Catalysts: Nickel catalysis has seen a major resurgence for C-C, C-N, and C-O couplings.[4] Simple nickel(II) salts (e.g., NiCl₂) combined with ligands are common. The choice of ligand, from simple phosphines to N-heterocyclic carbenes (NHCs) or specialized bisphosphines, is critical and dictates the catalyst's reactivity and scope.[8][9]
-
Iron-Based Catalysts: Iron is an attractive, non-toxic, and extremely low-cost option.[3] Iron-catalyzed cross-couplings are an active area of research, though mechanisms can be complex and may involve radical pathways or high-valent iron species.[10][11][12]
-
Metallaphotoredox Catalysis: This modern approach combines a visible-light photoredox catalyst (often an organic dye or an iridium/ruthenium complex) with a nickel co-catalyst.[13][14] Light is used to generate reactive radical intermediates under exceptionally mild conditions, enabling transformations that are difficult under thermal conditions.[13][15]
Question: I have an unsymmetrical pyrazole. How do I control N-arylation regioselectivity (N1 vs. N2)?
Answer: This is a critical challenge in pyrazole chemistry. Regioselectivity is often governed by a combination of steric and electronic factors on the pyrazole ring, as well as the catalytic system. With copper catalysis, for example, the choice of ligand can be used to "tune" the metallotautomers of the pyrazole-copper intermediate, thereby directing arylation to either the N1 or N2 position.[16][17] Mechanistic studies suggest that steric hindrance on the pyrazole ring often directs the incoming aryl group to the less hindered nitrogen atom. Careful screening of ligands, bases, and solvents is essential to optimize selectivity for your specific substrate.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental failures.
Issue 1: My reaction shows no conversion, or the yield is extremely low.
Question: I've assembled my copper-catalyzed N-arylation of 4-iodo-pyrazole, but I only recover starting material. What should I check first?
Answer: A complete lack of reactivity in a copper-catalyzed reaction often points to fundamental issues with the reaction setup or catalyst activity. Follow this diagnostic workflow:
Causality Explained:
-
Inert Atmosphere & Purity: While copper catalysts are generally more tolerant than palladium, the active Cu(I) species can be sensitive to air and moisture. Oxygen can oxidize Cu(I) to inactive Cu(II). Water can hydrolyze the base and interfere with the catalytic cycle. Ensure solvents are properly degassed and reagents are dry.[18]
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in forming the active copper-nucleophile species. The solubility and strength of the base are critical. For N-H couplings, a base strong enough to deprotonate the pyrazole is required. Insoluble bases like K₂CO₃ can sometimes lead to slow reactions due to mass transfer limitations; a stronger, more soluble base like KOtBu or Cs₂CO₃ may be necessary.[1]
-
Ligand Role: In many modern copper-catalyzed protocols, a ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) is essential.[1] It stabilizes the copper center, prevents aggregation into inactive species, and modulates its reactivity to promote the desired coupling over side reactions. Running the reaction "ligand-free" may not work unless validated by a specific literature procedure.
-
Temperature: Ullmann-type couplings, the mechanistic basis for these reactions, are often thermally demanding.[6] If you are running the reaction at 80 °C, it may simply be too slow. Many procedures call for temperatures of 110-140 °C.[1] Microwave irradiation can be an effective way to safely reach these temperatures and dramatically reduce reaction times.[1][19]
Issue 2: My reaction is producing a significant amount of dehalogenated pyrazole.
Question: I'm attempting a Nickel-catalyzed Suzuki coupling with my 3-iodo-pyrazole, but I'm seeing a lot of the corresponding 3-H-pyrazole byproduct. How can I fix this?
Answer: Dehalogenation (or hydrodehalogenation) is a notorious side reaction, especially with electron-rich heteroaryl iodides.[20] Studies have shown that in Suzuki reactions of aminopyrazoles, iodo-derivatives are more prone to dehalogenation than their bromo or chloro counterparts.[21] This side reaction occurs when the heteroaryl-metal intermediate (HetAr-Ni-I) reacts with a proton source instead of the boronic acid coupling partner.
Strategies to Minimize Dehalogenation:
-
Rigorously Exclude Proton Sources:
-
Water: This is the most common culprit. Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and dry your base (e.g., K₃PO₄) in an oven before use.
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, releasing water in the process.[22] Use high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
-
Optimize the Base:
-
Excessively strong bases or those containing water (e.g., aqueous K₂CO₃) can accelerate dehalogenation. A weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ under anhydrous conditions is often a better choice.
-
-
Modulate the Catalyst System:
-
Ligand Choice: The electronic and steric properties of the ligand on the nickel center are crucial.[8][23] A more electron-donating and bulky ligand can accelerate the rate of reductive elimination (the product-forming step), which can outcompete the dehalogenation pathway.[8] Screen different phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs).
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired cross-coupling.[18]
-
-
Change the Coupling Partner Stoichiometry:
-
Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help ensure that the transmetalation step is fast and efficient, pushing the catalytic cycle forward before dehalogenation can occur.
-
Issue 3: I'm observing significant homocoupling of my boronic acid.
Question: In my Suzuki reaction, I'm forming a large amount of biaryl byproduct from my boronic acid. My TLC plate is a mess. What's causing this?
Answer: The formation of a biaryl byproduct (Ar-Ar) from the boronic acid (Ar-B(OH)₂) is known as homocoupling. This side reaction is often promoted by the presence of oxygen and/or Pd(II) species (or other metal(II) species) in the reaction mixture.[22][24]
Troubleshooting & Optimization:
-
Improve Degassing: This is the most critical factor. Oxygen can oxidize the active M(0) catalyst to M(II), which can then participate in an oxidative homocoupling pathway.[22] Standard sparging with nitrogen or argon may not be sufficient. For highly sensitive reactions, use three freeze-pump-thaw cycles on your solvent to rigorously remove all dissolved oxygen.[18]
-
Use a Precatalyst: Starting with a metal(II) source like NiCl₂ or Pd(OAc)₂ requires an in situ reduction to the active M(0) state. If this reduction is slow or incomplete, the residual M(II) can promote homocoupling. Using a well-defined M(0) source or a modern precatalyst designed for clean and efficient generation of the active catalyst can significantly reduce this side reaction.[25]
-
Control Temperature: High temperatures can sometimes accelerate catalyst decomposition and the formation of species that promote homocoupling.[18] Try running the reaction at the lowest temperature that still allows for efficient conversion.
-
Additives: In some palladium-catalyzed systems, the addition of a small amount of a reducing agent can help maintain the catalyst in its active Pd(0) state.[18] However, this should be approached with caution as it can promote dehalogenation.
Part 3: Comparative Data & Protocols
Table 1: Comparison of Alternative Catalyst Systems for Iodo-Pyrazole Coupling
| Catalyst System | Typical Reaction | Advantages | Disadvantages & Common Issues |
| Copper (e.g., CuI) | C-N, C-O, C-S (Ullmann-type) | Low cost, excellent for heteroatom coupling, tolerant of many functional groups.[6][7] | Often requires high temperatures (>100°C), can require high catalyst/ligand loading (up to 20 mol%).[1] Regioselectivity can be an issue. |
| Nickel (e.g., NiCl₂/ligand) | C-C (Suzuki, Negishi), C-N (Buchwald-Hartwig) | Earth-abundant, cost-effective, unique reactivity for challenging substrates.[2][4] | Air- and moisture-sensitive, mechanisms can be complex (radical pathways), ligand screening is often required.[5][26] |
| Iron (e.g., FeCl₃) | C-C (Kumada-type) | Extremely low cost, low toxicity, sustainable.[3] | Substrate scope can be limited, often requires Grignard reagents (low functional group tolerance), mechanisms are complex and under investigation.[11][12] |
| Photoredox/Nickel Dual Catalysis | C-N, C-O, C-C | Extremely mild conditions (room temp), high functional group tolerance, unique activation modes.[13][14] | Requires specialized photochemical equipment, photocatalysts can be expensive (though organic dyes are emerging).[13] Hydrodehalogenation can be a competing pathway.[27] |
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation
This protocol is a representative starting point based on literature procedures.[1][7] Optimization for your specific substrates is required.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the iodo-pyrazole (1.0 equiv), CuI (0.1 - 0.2 equiv), and the chosen ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 0.1 - 0.2 equiv).
-
Reagents: Add the aryl coupling partner (if solid, 1.2-1.5 equiv) and the base (e.g., K₂CO₃ or KOtBu, 2.0 equiv).
-
Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve ~0.2 M concentration) via syringe. If the coupling partner is a liquid, add it at this stage.
-
Reaction: Place the vial in a preheated oil bath or aluminum heating block at the desired temperature (start by screening 110-130 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the iodo-pyrazole is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Photoredox/Nickel Dual-Catalyzed C-N Coupling
This protocol is a representative starting point based on literature procedures.[13][14][15] Optimization is required.
-
Setup: In a glovebox or under a rigorous inert atmosphere, add the iodo-pyrazole (1.0 equiv), the amine nucleophile (1.2 equiv), a nickel precatalyst (e.g., NiCl₂·glyme, 0.05 equiv), a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 0.06 equiv), the photocatalyst (e.g., an organic dye, 0.01-0.02 equiv), and the base (e.g., an organic base like DBU, 2.0 equiv) to a reaction vial with a stir bar.
-
Solvent: Add anhydrous, degassed solvent (e.g., DMF or DMA).
-
Reaction: Seal the vial tightly. Remove from the glovebox and place it in the photochemical reactor equipped with a fan for cooling. Irradiate with the appropriate wavelength light (e.g., blue LEDs) while stirring vigorously.
-
Monitoring & Workup: Monitor and work up the reaction as described in Protocol 1.
References
- 1. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 5. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. New insights into the mechanism of iron-catalyzed cross-coupling reactions. | Semantic Scholar [semanticscholar.org]
- 11. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 18. benchchem.com [benchchem.com]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Yoneda Labs [yonedalabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Spectral Data Validation of Ethyl 3-iodo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds and functional materials, the unambiguous structural confirmation of intermediates is paramount. Ethyl 3-iodo-1H-pyrazole-4-carboxylate serves as a critical building block in medicinal chemistry, and its purity and structural integrity directly impact the outcome of subsequent reactions and the biological activity of the final products. This guide provides an in-depth comparison and validation of the spectral data for this compound, offering a robust framework for its characterization.
The Imperative of Rigorous Spectral Validation
The substitution pattern on the pyrazole ring can be ambiguous without careful spectral analysis. The potential for isomeric impurities, such as ethyl 5-iodo-1H-pyrazole-4-carboxylate, necessitates a multi-technique approach to validation. Misinterpretation of spectral data can lead to the synthesis of incorrect target molecules, wasting valuable time and resources. This guide emphasizes a self-validating system of protocols to ensure the highest confidence in the assigned structure.
Comparative Spectral Analysis
A thorough validation of this compound relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Below, we compare the expected spectral features with literature-reported data and highlight key differentiators from potential isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is the first line of inquiry for structural elucidation. The key diagnostic signals for this compound are the pyrazole ring proton, the ethyl ester protons, and the NH proton.
Expected ¹H NMR Signals (in DMSO-d₆):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| CH₃ (Ethyl) | ~1.30 | Triplet | 3H | ~7.1 | Coupling to the adjacent CH₂ group. |
| CH₂ (Ethyl) | ~4.25 | Quartet | 2H | ~7.1 | Coupling to the adjacent CH₃ group. |
| C₅-H (Pyrazole) | ~8.30 | Singlet | 1H | - | The proton at the 5-position of the pyrazole ring. |
| N-H (Pyrazole) | ~13.80 | Broad Singlet | 1H | - | The acidic proton on the pyrazole nitrogen. |
Comparison with Potential Isomers:
Another potential starting material or byproduct is ethyl 3-amino-1H-pyrazole-4-carboxylate. The ¹H NMR spectrum of this compound would show a singlet for the C₅-H proton around 8.61 ppm and a broad singlet for the NH₂ protons.[1] The absence of the amino protons and the specific shift of the pyrazole proton are key to confirming the iodo-substitution.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides crucial information about the carbon framework of the molecule.
Expected ¹³C NMR Signals (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| CH₃ (Ethyl) | ~14.5 | Typical for an ethyl ester methyl group. |
| CH₂ (Ethyl) | ~60.0 | Typical for an ethyl ester methylene group. |
| C₃ (Iodo-substituted) | ~89.0 | The carbon bearing the iodine atom is significantly shielded. |
| C₄ (Carboxylate-substituted) | ~110.0 | The carbon attached to the carboxylate group. |
| C₅ | ~140.0 | The CH carbon of the pyrazole ring. |
| C=O (Ester) | ~162.0 | The carbonyl carbon of the ethyl ester. |
A publication on the synthesis of related 3-iodo-1H-pyrazole derivatives reports a ¹³C NMR spectrum for a similar compound, ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate, with signals at δ 15.0, 21.1, 64.4, 88.9, 122.3, 132.7, and 133.1 ppm.[2] These values are in general agreement with the expected shifts, particularly the upfield shift of the C₃ carbon due to the iodine substituent.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, further validating the structure.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 266.04 (for C₆H₇IN₂O₂)
-
Key Fragments: Loss of the ethyl group (-29), loss of the ethoxy group (-45), and loss of the entire ester group (-73) are expected fragmentation pathways.
Experimental Protocols for Data Validation
To ensure the integrity of the spectral data, the following detailed experimental protocols should be followed.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. DMSO-d₆ is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point, which allows for heating if necessary to improve solubility. The residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as an internal reference.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Parameters:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad NH proton.
-
-
¹³C NMR Parameters:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Mass Spectrometry Analysis
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound, typically in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to confirm the elemental composition of the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the spectral data validation process.
References
A Researcher's Guide to High-Resolution Mass Spectrometry for Unambiguous Molecular Structure Validation
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerhouse technique, providing exquisitely precise mass measurements that unlock a wealth of structural information.[1][2] This guide moves beyond a simple recitation of protocols to provide researchers, scientists, and drug development professionals with an in-depth understanding of not just how to validate a molecular structure using HRMS, but why specific experimental choices are made and how to interpret the resulting data with confidence. We will explore the core principles of HRMS, compare its performance with orthogonal techniques, and provide a detailed experimental workflow for robust structural validation.
The Foundational Pillars of HRMS in Structure Validation: More Than Just a Molecular Weight
At its core, HRMS provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z).[3] This precision, often in the low parts-per-million (ppm) range, is the key to its power in structural elucidation.[3][4] Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules with very similar masses, a critical capability when dealing with complex matrices or subtle structural differences.[3][5]
Accurate Mass Measurement and Elemental Composition
The ability to determine the exact mass of a molecule with high accuracy allows for the confident determination of its elemental formula.[2][6] This is because the mass of an atom is not an integer; each element has a unique mass defect (the difference between its exact mass and its nominal mass).[6] For example, while both C3H4O3 and C3H8N2O2 have a nominal mass of 88, their exact masses are 88.01639 Da and 88.05858 Da, respectively. An HRMS instrument can easily distinguish between these two possibilities, providing a critical first step in identifying an unknown compound or confirming the identity of a synthesized molecule.
The process of determining the elemental composition from an accurate mass measurement is a cornerstone of HRMS-based structure validation. This relies on sophisticated software algorithms that generate a list of possible elemental formulas within a specified mass tolerance (typically <5 ppm).[7] The isotopic pattern of the molecular ion further refines this list. The relative abundance of naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) creates a characteristic isotopic signature for a given elemental formula. By comparing the experimentally observed isotopic pattern with theoretically calculated patterns, the correct elemental formula can be determined with a high degree of confidence.
Orthogonal Techniques: Building a Comprehensive Structural Picture
While HRMS is a powerful tool, no single technique can provide a complete picture of a molecule's three-dimensional structure. Therefore, employing orthogonal methods—independent analytical techniques that probe different molecular properties—is crucial for comprehensive and robust structural validation.[8] This approach is highly encouraged by regulatory agencies.
A Comparative Overview: HRMS vs. NMR and X-ray Crystallography
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Primary Information | Elemental Composition, Molecular Weight, Fragmentation Pathways | Atomic Connectivity, 3D Structure in Solution, Stereochemistry | High-Resolution 3D Structure in Solid State |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to nanomole) | Low (requires high-quality crystals) |
| Sample Requirements | Small sample amounts, requires ionization | Larger sample amounts, soluble samples | Requires single, well-ordered crystals |
| Strengths | Fast analysis, high throughput, excellent for confirming identity and elemental formula | Unambiguous structure elucidation, provides information on dynamics | Provides the most precise atomic coordinates |
| Limitations | Does not directly provide 3D structural information, cannot distinguish between some isomers.[1] | Lower sensitivity, can be time-consuming, complex spectra for large molecules | Not all molecules can be crystallized, structure may differ from solution state |
The synergy between HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.[9][10] While HRMS provides the elemental formula, NMR elucidates the connectivity of the atoms, revealing the molecule's carbon-hydrogen framework and the relative positions of different functional groups.[11] When available, X-ray crystallography offers the gold standard for atomic-level structural detail, but its requirement for high-quality crystals can be a significant bottleneck.[12]
A Step-by-Step Experimental Workflow for HRMS-Based Structure Validation
The following protocol outlines a self-validating workflow for the confirmation of a synthesized small molecule's structure. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective: To confirm the elemental composition and obtain structural information for a newly synthesized compound.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a liquid chromatography (LC) system.[3]
Step 1: Sample Preparation and System Suitability
-
Action: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to determine the optimal concentration for analysis.
-
Causality: Proper dissolution ensures a homogenous sample for injection. A concentration series helps to avoid detector saturation and determine the instrument's linear dynamic range.
-
Action: Before analyzing the sample, inject a well-characterized standard compound with a known mass.
-
Causality: This step serves as a system suitability test, confirming that the instrument is properly calibrated and performing within specifications for mass accuracy and resolution.
Step 2: Liquid Chromatography Separation (Optional but Recommended)
-
Action: If the sample is a complex mixture or if isomers are suspected, perform a chromatographic separation prior to mass analysis.
-
Causality: LC separates the components of a mixture based on their physicochemical properties, allowing for individual analysis by the mass spectrometer. This is crucial for distinguishing between isomers that have the same exact mass.
Step 3: Full Scan HRMS Analysis (MS1)
-
Action: Acquire a full scan mass spectrum of the compound in both positive and negative ionization modes.
-
Causality: Analyzing in both ionization modes increases the likelihood of observing the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts), as different compounds have different ionization efficiencies. The high resolution of this scan is critical for accurate mass measurement.
Step 4: Data Analysis of MS1 Spectrum
-
Action: Identify the peak corresponding to the molecular ion. Determine its accurate mass to at least four decimal places.
-
Causality: The accurate mass is the foundational piece of data for determining the elemental formula.
-
Action: Use formula prediction software to generate a list of possible elemental compositions within a narrow mass tolerance (e.g., ± 5 ppm).[7]
-
Causality: The software algorithmically compares the measured accurate mass to the theoretical masses of all possible combinations of elements.
-
Action: Compare the experimental isotopic pattern of the molecular ion to the theoretical patterns of the candidate formulas.
-
Causality: The isotopic pattern provides an orthogonal piece of evidence to confirm the correct elemental formula. The close match between the experimental and theoretical patterns significantly increases confidence in the formula assignment.
Step 5: Fragmentation Analysis (MS/MS or MSⁿ)
-
Action: Select the molecular ion of interest and subject it to fragmentation using techniques like Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), or Ultraviolet Photodissociation (UVPD).[13][14]
-
Causality: Fragmentation breaks the molecule into smaller, characteristic pieces. The masses of these fragments provide information about the molecule's substructures and how they are connected.[15][16] Different fragmentation techniques can provide complementary information.
-
Action: Acquire a high-resolution mass spectrum of the fragment ions.
-
Causality: High-resolution fragment ion spectra allow for the determination of the elemental composition of each fragment, which is crucial for proposing fragmentation pathways and confirming the overall structure.
Step 6: Data Interpretation and Structure Confirmation
-
Action: Propose fragmentation pathways that are consistent with the observed fragment ions and the proposed molecular structure.
-
Causality: This step is a puzzle-solving exercise where the researcher pieces together the fragments to build a picture of the intact molecule. The fragmentation pattern should be logical and consistent with established chemical principles.
-
Action: Compare the obtained HRMS data (accurate mass, isotopic pattern, and fragmentation pattern) with the expected data for the target molecule.
-
Causality: A strong correlation between the experimental and expected data provides high confidence in the validation of the molecular structure.
Visualizing the Workflow and Concepts
To better illustrate the logical flow of HRMS-based structure validation and the principles of fragmentation analysis, the following diagrams are provided.
Caption: Workflow for molecular structure validation using HRMS.
Caption: Conceptual diagram of fragmentation in MS/MS.
Best Practices for Data Reporting
For the validation of a molecular structure to be considered robust and defensible, particularly in a regulatory context, the reporting of HRMS data must be comprehensive and transparent. Key elements to include are:
-
Instrument and Method Details: Specify the make and model of the mass spectrometer, the ionization source, and all relevant instrument parameters (e.g., mass resolution, scan range, collision energy).
-
Accurate Mass Data: Report the measured m/z value of the molecular ion to at least four decimal places. Include the calculated exact mass for the proposed elemental formula and the mass error in ppm.
-
Isotopic Pattern: Provide a graphical representation of the experimental isotopic pattern alongside the theoretical pattern for the proposed formula, and comment on the goodness of fit.
-
Fragmentation Data: List the m/z values of all significant fragment ions. If possible, provide the elemental composition of key fragments and a proposed fragmentation scheme.
By adhering to these best practices, researchers can ensure that their data is clear, interpretable, and stands up to scientific scrutiny.
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool in the modern chemistry laboratory for the validation of molecular structures. Its ability to provide highly accurate mass measurements, and by extension, unambiguous elemental compositions, is a critical first step in structural elucidation. When combined with fragmentation analysis and orthogonal techniques like NMR, HRMS provides a rich dataset that allows for the confident assignment of a molecule's structure. By understanding the principles behind the technology and adopting a rigorous, self-validating experimental approach, researchers can leverage the full power of HRMS to accelerate their research and development efforts.
References
- 1. measurlabs.com [measurlabs.com]
- 2. longdom.org [longdom.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. algimed.com [algimed.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. Personalized Metabolic Profile by Synergic Use of NMR and HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
A Researcher's Guide to Pyrazole N-Protection: A Comparative Analysis of N-Boc and Alternative Strategies
Introduction: The Critical Role of N-Protection in Pyrazole Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in blockbuster drugs such as Celecoxib (Celebrex®), Sildenafil (Viagra®), and various agrochemicals.[1][2] The reactivity of the pyrazole ring, particularly its propensity for N-alkylation and its behavior in metal-catalyzed cross-coupling and C-H functionalization reactions, is profoundly influenced by the substitution on its nitrogen atoms.[1][3] Direct functionalization of N-H pyrazoles can lead to mixtures of regioisomers and undesired side reactions. Consequently, the strategic use of protecting groups on one of the pyrazole nitrogens is paramount for achieving regiocontrol and unlocking complex synthetic pathways.
This guide provides an in-depth, data-driven comparison of the most commonly employed N-protecting groups for pyrazoles, with a special focus on the versatile tert-butoxycarbonyl (Boc) group versus its primary alternatives: tosyl (Ts), benzyl (Bn), trityl (Tr), and 2-(trimethylsilyl)ethoxymethyl (SEM). We will dissect the nuances of each group, from their installation and cleavage to their stability profiles and their critical influence on the pyrazole's electronic character and reactivity. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed and strategic decisions in their synthetic endeavors.
Pillar 1: Selecting the Optimal Protecting Group - Key Decision Criteria
The "ideal" protecting group is context-dependent. The choice hinges on a careful analysis of the planned synthetic route. The following criteria form the basis of our comparison:
-
Ease and Efficiency of Introduction: How readily can the group be installed, and what are the typical yields?
-
Stability Profile: Is the group robust enough to withstand downstream reaction conditions (e.g., strong bases, acids, nucleophiles, hydrides, organometallics, oxidative/reductive reagents)?
-
Conditions for Cleavage (Deprotection): How easily can the group be removed? Are the deprotection conditions mild enough to leave other sensitive functional groups in the molecule intact? This concept of "orthogonality" is crucial in multi-step synthesis.
-
Impact on Pyrazole Reactivity: Does the protecting group alter the electronic nature of the pyrazole ring? Does it act as a directing group for subsequent functionalization, such as lithiation or C-H activation?
-
Cost and Availability: Are the protecting group reagents readily available and economically viable for the desired scale of synthesis?
Pillar 2: In-Depth Analysis of Key Pyrazole N-Protecting Groups
The Workhorse: N-Boc (tert-Butoxycarbonyl)
The N-Boc group is arguably one of the most utilized protecting groups for amines and heterocyclic nitrogens due to its general stability and facile, mild cleavage.[4][5]
-
Introduction: Typically installed using di-tert-butyl dicarbonate (Boc₂O) with a base such as triethylamine (Et₃N), 4-(dimethylamino)pyridine (DMAP), or in some cases, under catalyst-free conditions.[6][7]
-
Stability: N-Boc pyrazoles are stable to a wide range of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and many nucleophiles.[4][7] This makes them compatible with a broad array of synthetic transformations.
-
Cleavage: The Boc group's defining feature is its lability under acidic conditions. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, typically at room temperature.[5][8] Notably, a novel and selective deprotection method for N-Boc on imidazoles and pyrazoles using sodium borohydride (NaBH₄) in ethanol has been reported, leaving N-Boc on pyrroles, indoles, and primary amines intact.[9][10] This highlights a unique reactivity that can be exploited for selective deprotection.
-
Reactivity Influence: The Boc group is electron-withdrawing, which acidifies the C5 proton of the pyrazole ring. More importantly, it is a powerful directed metalation group (DMG). The carbonyl oxygen coordinates with organolithium reagents (like n-BuLi or LDA), directing deprotonation regioselectively to the adjacent C5 position.[11] This provides a reliable method for introducing electrophiles at C5.
The Robust Electron-Withdrawer: N-Tosyl (Ts)
The p-toluenesulfonyl (tosyl) group is a robust, strongly electron-withdrawing protecting group.
-
Introduction: Installed using tosyl chloride (TsCl) in the presence of a base like pyridine or sodium hydride (NaH).
-
Stability: The N-Ts group is exceptionally stable to strongly acidic conditions and a wide range of oxidative and reductive conditions. However, its stability to strong bases can be limited, and cleavage of the N-S bond can occur under certain nucleophilic or reductive conditions.[12]
-
Cleavage: Deprotection is often challenging and requires harsh conditions, which can limit its application. Common methods include reduction with sodium in liquid ammonia, sodium amalgam, or samarium iodide.
-
Reactivity Influence: As a strong electron-withdrawing group, the tosyl group significantly lowers the electron density of the pyrazole ring, deactivating it towards electrophilic aromatic substitution but activating it for nucleophilic attack. Its steric bulk and electronic effect influence the regioselectivity of subsequent reactions, often directing functionalization away from the N-tosyl moiety.[13]
The Classic Choice: N-Benzyl (Bn)
The benzyl group is a classic and versatile protecting group, prized for its overall stability and neutral deprotection conditions.
-
Introduction: Typically introduced via N-alkylation using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base such as K₂CO₃ or NaH.[2]
-
Stability: The N-Bn group is stable to a wide range of acidic and basic conditions, as well as many organometallic reagents, making it highly versatile.[14]
-
Cleavage: Its primary mode of cleavage is hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C), which proceeds under neutral conditions.[15][16] This makes it orthogonal to acid-labile (Boc, Tr) and base-labile protecting groups. Oxidative cleavage is also possible.
-
Reactivity Influence: The benzyl group is largely electronically neutral and primarily exerts a steric influence on the pyrazole ring's reactivity.
The Sterically Demanding, Acid-Labile Group: N-Trityl (Tr)
The triphenylmethyl (trityl) group is a very bulky protecting group known for its extreme acid lability.
-
Introduction: Installed using trityl chloride (TrCl) in the presence of a base like pyridine. Its large steric footprint generally leads to selective protection of the less hindered nitrogen atom.[15]
-
Stability: Stable to basic, reductive, and oxidative conditions.
-
Cleavage: The trityl group is highly sensitive to acid and can be removed under very mild acidic conditions (e.g., dilute TFA or acetic acid), often more readily than the Boc group.[15] This allows for selective deprotection in the presence of a Boc group.
-
Reactivity Influence: The immense steric bulk of the trityl group can be used to direct reactions to other positions of the pyrazole ring by physically blocking access to the N1-adjacent C5 position.
The Modern Alternative for Lithiation: N-SEM (2-(trimethylsilyl)ethoxymethyl)
The SEM group has emerged as a valuable alternative to Boc, particularly in syntheses involving metalation steps.
-
Introduction: Installed using SEM-Cl with a base like NaH.
-
Stability: N-SEM is stable to a broad range of conditions, including strongly basic media and organometallic reagents, making it robust for cross-coupling and lithiation reactions where N-Boc might fail.[17]
-
Cleavage: The SEM group is typically cleaved under acidic conditions (e.g., HCl in ethanol) or, orthogonally, with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[18]
-
Reactivity Influence: Similar to Boc, the SEM group is an effective directing group for C5 lithiation of the pyrazole ring.[17] Its superior stability under certain cross-coupling conditions where Boc might be labile makes it a strategic choice.[17]
Pillar 3: Head-to-Head Comparison and Data Summary
To facilitate a direct comparison, the properties of these key protecting groups are summarized below.
| Feature | N-Boc | N-Tosyl (Ts) | N-Benzyl (Bn) | N-Trityl (Tr) | N-SEM |
| Introduction | Boc₂O, base (e.g., Et₃N, DMAP) | TsCl, base (e.g., Pyridine, NaH) | BnBr, base (e.g., K₂CO₃, NaH) | TrCl, base (e.g., Pyridine) | SEM-Cl, base (e.g., NaH) |
| Cleavage Conditions | Strong Acid (TFA, HCl); NaBH₄/EtOH | Reductive (Na/NH₃); HBr/AcOH | H₂/Pd (Hydrogenolysis) | Mild Acid (dil. TFA, AcOH) | Acid (HCl); Fluoride (TBAF) |
| Acid Stability | Labile | Very Stable | Stable | Very Labile | Labile |
| Base Stability | Stable | Moderately Stable | Very Stable | Very Stable | Very Stable |
| Reductive Stability (H₂/Pd) | Stable | Stable | Labile | Stable | Stable |
| Organometallic Stability | Moderate (can be cleaved by some) | Stable | Stable | Stable | Very Stable |
| Directing Effect (Lithiation) | Strong C5 Director | Weak/Steric Hindrance | Steric Hindrance | Steric Hindrance | Strong C5 Director |
| Key Advantage | Versatile, mild acid cleavage | High stability to acids | Neutral cleavage, robust | Extreme acid lability | Orthogonal cleavage, robust |
| Key Disadvantage | Acid lability, moderate stability | Harsh cleavage conditions | Catalyst required for cleavage | Sterically bulky, acid labile | Cost |
Visualization of Synthetic Strategy
Choosing the right protecting group is a critical decision point in a synthetic workflow. The following flowchart provides a simplified decision-making guide.
Caption: Decision flowchart for selecting a pyrazole N-protecting group.
The stability of these groups under common reaction paradigms is a key consideration for orthogonality.
Caption: Stability of common pyrazole N-protecting groups to various reagents.
Pillar 4: Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. The following are representative, field-validated procedures for the protection and deprotection of pyrazole.
Experiment 1: N-Boc Protection of Pyrazole
Objective: To synthesize 1-(tert-butoxycarbonyl)pyrazole.
Methodology:
-
To a solution of pyrazole (1.0 g, 14.7 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C, add triethylamine (2.5 mL, 17.6 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 3.5 g, 16.2 mmol) in DCM (10 mL) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a colorless oil. Typical yields are >90%.
Experiment 2: Acid-Catalyzed Deprotection of N-Boc-Pyrazole
Objective: To deprotect 1-(tert-butoxycarbonyl)pyrazole to yield pyrazole hydrochloride.
Methodology:
-
Dissolve 1-(tert-butoxycarbonyl)pyrazole (1.0 g, 6.0 mmol) in 1,4-dioxane (10 mL).
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (5 mL, 20 mmol) at room temperature.
-
Stir the mixture for 2 hours. Gas evolution (isobutylene and CO₂) should be observed.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
The resulting solid is pyrazole hydrochloride. To obtain the free base, dissolve the solid in water, basify with aqueous NaHCO₃ solution to pH ~8, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield pure pyrazole. Typical yields are >95%.
Conclusion
The selection of a protecting group for the pyrazole nitrogen is a strategic decision that profoundly impacts the outcome of a synthetic campaign. The N-Boc group stands out as a highly versatile and convenient choice for a wide range of applications, offering a favorable balance of stability and mild cleavage conditions, coupled with its excellent ability to direct C5 lithiation.
However, when synthetic plans call for robust stability to strong acids, N-Tosyl or N-Benzyl groups are superior choices, though their removal requires more specific and often harsher conditions. The N-Benzyl group's key advantage lies in its neutral hydrogenolytic cleavage, providing an orthogonal strategy to acid- and base-labile groups. For syntheses requiring extreme acid sensitivity for deprotection, the bulky N-Trityl group is unparalleled. Finally, for demanding applications involving organometallics or specific cross-coupling reactions where N-Boc may be unstable, the N-SEM group offers a more robust, modern alternative with the added benefit of orthogonal fluoride-mediated cleavage.
Ultimately, a thorough understanding of the comparative strengths and weaknesses detailed in this guide will empower chemists to design more efficient, elegant, and successful syntheses of complex pyrazole-containing molecules.
References
- 1. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts [organic-chemistry.org]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Biological Efficacy of Pyrazole Analogs
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its structural versatility has made it a "privileged scaffold," appearing in numerous FDA-approved drugs with a wide spectrum of pharmacological activities.[1][3][4] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil, highlighting the therapeutic significance of this chemical motif.[1]
This guide offers a comparative analysis of the biological efficacy of different pyrazole analogs, grounded in experimental data. As researchers and drug development professionals, our goal is not merely to synthesize novel compounds but to understand the nuanced relationship between their structure and biological function. This requires robust, validated assays and a clear interpretation of the resulting data. Here, we delve into the anti-inflammatory, anticancer, and antimicrobial activities of pyrazole derivatives, providing detailed experimental protocols and structure-activity relationship (SAR) insights to guide future discovery efforts.
Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which mediate the synthesis of inflammatory prostaglandins.[5][6] The discovery of two COX isoforms—COX-1 (constitutively expressed for homeostatic functions like gastric protection) and COX-2 (inducible at inflammation sites)—paved the way for developing selective inhibitors with potentially fewer gastrointestinal side effects.[6][7][8]
The pyrazole analog Celecoxib is a landmark example of a selective COX-2 inhibitor.[7][9] Its diaryl-substituted pyrazole structure, featuring a p-sulfonamide phenyl group, binds with high affinity to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[5][7][8] This selectivity is the key to its therapeutic action, reducing pain and inflammation while minimizing the gastrointestinal risks associated with non-selective NSAIDs.[7][8][10]
Comparative Efficacy of Anti-inflammatory Pyrazole Analogs
The efficacy of pyrazole analogs as anti-inflammatory agents is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A high selectivity index (SI = IC50 COX-1 / IC50 COX-2) is desirable for targeted anti-inflammatory therapy.
| Compound ID | Description | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | Standard selective COX-2 inhibitor | >10 | 0.04 | >250 | [10] |
| Compound 33 | 1,5-Diaryl pyrazole with adamantyl residue | Not Reported | 2.52 | Not Reported | [4][11] |
| Compound 44 | Benzotiophenyl and carboxylic acid analog | Not Reported | 0.01 | Not Reported | [11] |
| Compound 150a | 4-iodophenyl pyrazole-1-sulfonate | Not Reported | Not Reported | 455 | [12] |
| Compound 150d | Phenyl pyrazole-1-sulfonate analog | Not Reported | Not Reported | >189 | [12] |
Structure-Activity Relationship (SAR) Insights:
-
The p-sulfonamide group on one of the phenyl rings is a critical pharmacophore for selective COX-2 inhibition, as seen in Celecoxib.[7]
-
Analogs with dual COX/LOX (lipoxygenase) inhibition, such as those incorporating benzotiophenyl and carboxylic acid moieties (Compound 44), represent a promising strategy for developing potent anti-inflammatory drugs that address synergistic inflammatory pathways.[10][11]
-
The addition of bulky groups like an adamantyl residue (Compound 33) can influence potency, though in this case, it was less potent than Celecoxib.[4][11]
Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the mechanism of action for pyrazole-based selective COX-2 inhibitors.
Caption: Mechanism of selective COX-2 inhibition by pyrazole analogs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a gold standard for evaluating the acute anti-inflammatory activity of novel compounds.[13][14] The causality is straightforward: carrageenan injection induces a localized, reproducible inflammatory response characterized by edema (swelling), which can be quantified.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. This minimizes stress-related variables.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6): Vehicle Control, Standard Drug (e.g., Diclofenac Sodium or Celecoxib), and Test Compound groups (at various doses). They are fasted overnight before the experiment to ensure uniform drug absorption.
-
Compound Administration: The test pyrazole analogs, vehicle (e.g., 0.5% carboxymethyl cellulose), and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours). The plethysmometer provides a precise, quantitative measure of the edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
This protocol is self-validating through the inclusion of both negative (vehicle) and positive (standard drug) controls, ensuring that the observed effects are due to the test compound and not random variation.
Anticancer Activity: Proliferation and Cytotoxicity
The pyrazole scaffold is prevalent in compounds designed to combat cancer, acting through various mechanisms such as kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[15][16][17] The evaluation of these compounds begins with in vitro assays to determine their cytotoxic and antiproliferative effects on various human cancer cell lines.[18][19][20]
Comparative Efficacy of Anticancer Pyrazole Analogs
The potency of anticancer agents is commonly expressed as the IC50 (or GI50) value, representing the concentration required to inhibit 50% of cell growth or proliferation. Lower IC50 values indicate higher potency.
| Compound ID | Target Cell Line(s) | IC50 (µM) | Putative Mechanism / SAR Insights | Reference |
| Compound 181 | HeLa, MCF-7, A549 | 9.05, 7.12, 6.34 | Thiazolyl pyrazole carbaldehyde hybrid. | [15] |
| Compound 11c | PC3, A549, HL60, HCT116, SW620 | 4.09 - 16.82 | Weak p53-MDM2 inhibitor; potent antiproliferative activity. | [21] |
| HD05 | Various (NCI-60 panel) | Not specified, but showed max growth inhibition | Indole-containing pyrazole analog; potential EGFR inhibitor. | [17] |
| Compound 111c | MCF-7, HeLa | Potent (values not specified) | Pyrazole chalcone with 4-fluoro-phenyl and 5-fluoro-pyridin moieties. | [16] |
| Compound 50h | 786-0 (Renal), MCF-7 (Breast) | 9.9, 31.87 (µg/mL) | Pyrano[2,3-c]pyrazole derivative. | [22] |
Structure-Activity Relationship (SAR) Insights:
-
Hybridization of the pyrazole core with other heterocyclic systems like thiazole, indole, or pyrimidine is a common and effective strategy to enhance anticancer activity.[15][16][17]
-
Specific substitutions are critical. For instance, in one series, a 4-bromophenyl group on the pyrazole ring conferred the highest activity against MCF-7, A549, and HeLa cell lines.[23]
-
The antiproliferative mechanism is not always intuitive. Compound 11c, for example, showed potent cytotoxicity despite being a weak inhibitor of its intended p53-MDM2 target, suggesting off-target effects are responsible for its efficacy.[21]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric, high-throughput method for assessing cell viability.[24] Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductase enzymes in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[24]
Caption: Standard workflow for the MTT cell proliferation assay.
-
Cell Culture and Seeding: Select appropriate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung). Culture cells in a suitable medium (e.g., DMEM with 10% FBS). Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the pyrazole analog in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the treated plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration. Use non-linear regression analysis to calculate the IC50 value.
Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)
Pyrazole derivatives have also demonstrated significant potential as antimicrobial and antifungal agents.[15][25] The primary metric for assessing the in vitro efficacy of a potential antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[26][27][28][29]
Comparative Efficacy of Antimicrobial Pyrazole Analogs
Lower MIC values indicate greater potency against the tested microbial strain.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2 | Aspergillus niger | 1 | [25] |
| Compound 195 | S. aureus, MRSA, E. coli, etc. | <0.008 (MBC) | [12][15] |
| Compound 196 | S. aureus, MRSA, E. coli, etc. | <0.008 (MBC) | [12][15] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a 4-substituted phenyl ring with a semicarbazone group has been identified as a potential pharmacophoric requirement for anti-inflammatory and antimicrobial activity.[25]
-
Molecular hybridization, such as creating pyrazole-thiazolidinone and pyrazole-thiosemicarbazone analogs (compounds 195, 196), can lead to highly potent broad-spectrum antimicrobial agents.[12][15]
Experimental Protocol: Broth Microdilution MIC Assay
This is a standardized and widely used method for determining the MIC of a compound in a liquid medium, allowing for high-throughput screening.[26][30]
Caption: Workflow for the broth microdilution MIC determination assay.
-
Media Preparation: Use a cation-adjusted Mueller-Hinton Broth (MHB) for most standard bacterial testing.[26]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole analog in MHB. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus) from an overnight culture. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This brings the total volume to 200 µL and halves the compound concentration to the final test concentration.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[26][27]
Insecticidal Activity: A Distinct Mechanism
Beyond therapeutic applications, phenylpyrazole derivatives, such as Fipronil , are highly effective broad-spectrum insecticides.[31][32] Their mechanism of action is distinct from the targets in mammals. They function by blocking GABA-gated chloride channels in the central nervous system of insects.[31][33] This noncompetitive binding action blocks the inhibitory effects of GABA, leading to neuronal hyperexcitation, paralysis, and death of the insect.[33] This target specificity provides a high degree of selective toxicity for insects over mammals, making them valuable in agriculture and pest control.[31][33]
Conclusion
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The biological efficacy of its analogs is profoundly dependent on the nature and position of various substituents, allowing for fine-tuning of activity against a range of biological targets. From the highly selective COX-2 inhibition of Celecoxib to the broad-spectrum cytotoxicity of novel anticancer hybrids and the potent antimicrobial and insecticidal activities of other derivatives, pyrazoles continue to be a fertile ground for the development of new chemical entities. The systematic application of the robust experimental protocols detailed in this guide is essential for accurately assessing the efficacy of these compounds and for logically guiding the design of the next generation of pyrazole-based agents.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 14. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 15. mdpi.com [mdpi.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. In vitro anticancer assay: Significance and symbolism [wisdomlib.org]
- 21. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 23. srrjournals.com [srrjournals.com]
- 24. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. emerypharma.com [emerypharma.com]
- 29. bio.libretexts.org [bio.libretexts.org]
- 30. bmglabtech.com [bmglabtech.com]
- 31. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 32. Phenylpyrazole insecticides [a.osmarks.net]
- 33. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis
For the discerning researcher, scientist, and drug development professional, the pyrazole nucleus represents a cornerstone of modern medicinal chemistry. Its prevalence in a myriad of blockbuster drugs underscores the critical need for efficient, scalable, and economically viable synthetic routes. This guide provides an in-depth, objective comparison of the most pertinent methods for pyrazole synthesis, moving beyond mere procedural lists to offer a comprehensive cost-benefit analysis. Herein, we dissect the intricacies of each method, from the foundational Knorr synthesis to contemporary green chemistry approaches, providing the experimental data and field-proven insights necessary to inform your synthetic strategy.
The Enduring Workhorse: The Knorr Pyrazole Synthesis
First reported in 1883, the Knorr pyrazole synthesis remains a highly relevant and widely practiced method for the construction of the pyrazole ring.[1][2] Its enduring popularity stems from its operational simplicity and the use of readily available and relatively inexpensive starting materials.[3]
Mechanistic Causality
The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[2] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A crucial consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers, the selectivity of which is influenced by the steric and electronic properties of the substituents and the reaction pH.[4]
Experimental Protocol: Synthesis of 3,5-dimethyl-1-phenylpyrazole
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.
-
Slowly add phenylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3,5-dimethyl-1-phenylpyrazole.
Cost-Benefit Analysis
The primary advantage of the Knorr synthesis lies in its cost-effectiveness, particularly for laboratory-scale and initial lead optimization studies.[3]
-
Cost: The starting materials, acetylacetone and phenylhydrazine, are commodity chemicals with low acquisition costs. The use of a simple acid catalyst and common solvents like ethanol further contributes to the economic viability of this method.
-
Benefits: The procedure is straightforward, high-yielding (often in the 70-95% range), and does not typically require specialized equipment.[5]
-
Drawbacks: The main drawback is the potential lack of regioselectivity with unsymmetrical dicarbonyls, which can necessitate tedious purification steps to separate the resulting isomers. Furthermore, the use of conventional heating requires longer reaction times and higher energy consumption compared to modern techniques.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Knorr Pyrazole Synthesis.
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Another classical and versatile approach to pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes and ketones, such as chalcones, with hydrazine derivatives.[6] This method offers access to a wide range of substituted pyrazoles due to the vast diversity of readily available chalcones.
Mechanistic Causality
The reaction typically proceeds in a two-step sequence. First, a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound occurs, followed by an intramolecular cyclization and subsequent oxidation of the resulting pyrazoline intermediate to the aromatic pyrazole. The oxidation step can sometimes occur in situ, but often requires the addition of an oxidizing agent.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Dissolve the chalcone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution.
-
Optionally, a catalytic amount of glacial acetic acid can be added.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution and add cold water to induce precipitation.
-
Wash the crude product with cold ethanol and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3,5-diphenyl-1H-pyrazole.
Cost-Benefit Analysis
This method provides a balance between starting material accessibility and synthetic flexibility.
-
Cost: Chalcones can be readily synthesized via the Claisen-Schmidt condensation of benzaldehydes and acetophenones, which are generally inexpensive. Hydrazine hydrate is also a cost-effective reagent.
-
Benefits: The wide availability of substituted benzaldehydes and acetophenones allows for the synthesis of a diverse library of pyrazoles. The reaction conditions are generally mild.
-
Drawbacks: The reaction often requires a separate oxidation step to form the final pyrazole, which adds to the overall complexity and may require additional reagents. The reaction times can be lengthy with conventional heating.
Diagram: Synthesis from α,β-Unsaturated Carbonyls Workflow
Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
The Precision of 1,3-Dipolar Cycloaddition
For applications demanding high regioselectivity, the 1,3-dipolar cycloaddition reaction is a powerful tool for pyrazole synthesis. This method involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne.
Mechanistic Causality
Nitrile imines are commonly generated in situ from hydrazonoyl halides in the presence of a base. The subsequent [3+2] cycloaddition with an alkyne proceeds in a concerted or stepwise manner to form the pyrazole ring directly, often with excellent control over the regiochemical outcome.
Experimental Protocol: Synthesis of a Trisubstituted Pyrazole via 1,3-Dipolar Cycloaddition
Materials:
-
Hydrazonoyl chloride
-
Terminal alkyne
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the hydrazonoyl chloride (1.0 eq) and the terminal alkyne (1.2 eq) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
Cost-Benefit Analysis
This method prioritizes precision and control over raw cost savings.
-
Cost: The starting materials, particularly substituted hydrazonoyl halides and functionalized alkynes, can be more expensive and less readily available than those for the Knorr or chalcone-based syntheses. The requirement for anhydrous conditions and chromatographic purification can also increase the overall cost and labor.
-
Benefits: The primary advantage is the high degree of regioselectivity, which is often difficult to achieve with other methods. The reaction conditions are typically mild.
-
Drawbacks: The cost and availability of starting materials can be a significant barrier. The need for inert atmosphere techniques and purification by chromatography makes the procedure more complex and less scalable for bulk production compared to classical methods.
Diagram: 1,3-Dipolar Cycloaddition Workflow
Caption: Workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.
The Rise of Green and Multicomponent Strategies
In recent years, the principles of green chemistry have spurred the development of more sustainable and efficient pyrazole synthesis methodologies. These often involve the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation.[7][8] Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, also align with green chemistry principles by increasing atom economy and reducing waste.[9]
Notable Advancements
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[10] This is attributed to efficient and uniform heating of the reaction mixture.
-
Green Catalysts: The use of solid-supported or recyclable catalysts, such as Amberlyst-70 or nano-ZnO, simplifies product purification and reduces waste.[5] These catalysts are often non-toxic and thermally stable.
-
Aqueous and Solvent-Free Conditions: Conducting reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.
Cost-Benefit Analysis of Green Approaches
While the initial investment in specialized equipment (e.g., a microwave reactor) may be higher, the long-term benefits are substantial.
-
Cost: The cost of green catalysts can be higher than traditional acid or base catalysts, but their reusability can offset this initial expense, especially in larger-scale production. The cost of microwave reactors is a capital investment.
-
Benefits: Significant reductions in reaction time and energy consumption lead to increased throughput and lower operational costs.[10] Higher yields and cleaner reactions reduce the need for extensive purification, saving time and resources. The environmental benefits are a major advantage, aligning with modern sustainable chemistry practices.
-
Drawbacks: The initial capital investment for specialized equipment can be a barrier for some laboratories. The optimization of reaction conditions for multicomponent reactions can be more complex than for two-component systems.
Quantitative Comparison of Pyrazole Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key performance and cost-related metrics for the discussed pyrazole synthesis methods. The cost estimates are based on typical laboratory-scale synthesis and bulk chemical pricing, and may vary depending on the supplier and scale.
| Parameter | Knorr Synthesis | From α,β-Unsaturated Carbonyls | 1,3-Dipolar Cycloaddition | Green/Multicomponent Methods |
| Starting Material Cost | Low | Low to Moderate | Moderate to High | Low to Moderate |
| Reagent/Solvent Cost | Low | Low | Moderate | Low to Moderate (potential for reuse) |
| Typical Yield | 70-95%[5] | 60-90% | 60-85% | 80-98%[10] |
| Reaction Time (Conventional) | 1-4 hours | 4-8 hours | 12-24 hours | N/A |
| Reaction Time (Microwave) | 5-15 minutes | 10-30 minutes | Not commonly used | 2-10 minutes[10] |
| Energy Consumption | High (conventional) | High (conventional) | Low (often room temp) | Low (microwave) |
| Regioselectivity | Variable | Moderate to High | High | Variable |
| Scalability | Good | Good | Moderate | Good |
| Environmental Impact | Moderate | Moderate | Moderate | Low |
Conclusion
The choice of a pyrazole synthesis method is a multifaceted decision that requires a careful evaluation of various factors, including cost, efficiency, scalability, and environmental impact.
-
For exploratory and small-scale synthesis where cost is a primary driver, the Knorr synthesis remains an excellent choice due to its simplicity and the low cost of its starting materials.
-
When a diverse range of substitution patterns is required, synthesis from α,β-unsaturated carbonyls offers significant flexibility.
-
For applications demanding high regiochemical purity , the 1,3-dipolar cycloaddition method, despite its higher cost, provides unparalleled control.
-
For process development and larger-scale synthesis , investing in green and multicomponent strategies , particularly those employing microwave irradiation and reusable catalysts, can lead to significant long-term savings in time, energy, and waste management, while aligning with the principles of sustainable chemistry.
By understanding the cost-benefit profile of each method, researchers and drug development professionals can make informed decisions to optimize their synthetic endeavors, accelerating the discovery and development of novel pyrazole-based therapeutics.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 159431000 [thermofisher.cn]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Industrial Acetyl Acetone Purity: 98% Purity: 98% at Best Price in Bhiwandi | Lanya Chem Industries Private Limited [tradeindia.com]
- 7. Bulk Ethanol for Sale: Reliable Suppliers & Pricing [accio.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Acetophenone - Price, Manufacturers, Suppliers, & Exporters [tradeindia.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Side-by-Side Comparison of Leading Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, cross-coupling reactions stand as an indispensable pillar, enabling the construction of complex molecular architectures with unparalleled precision and efficiency. The ability to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, side-by-side comparison of the most prevalent palladium-catalyzed cross-coupling protocols: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination.
Moving beyond a mere recitation of procedures, this document delves into the mechanistic nuances, practical considerations, and field-proven insights that govern the selection of one protocol over another. By understanding the causality behind experimental choices, researchers can navigate the complexities of substrate scope, functional group tolerance, and reaction optimization to achieve their synthetic goals with greater confidence and success.
Executive Summary: A Comparative Overview
The choice of a cross-coupling protocol is a critical decision in synthetic planning. Each reaction possesses a unique set of strengths and weaknesses, making it more or less suitable for a given transformation. The following table provides a high-level comparison of the key features of the five major palladium-catalyzed cross-coupling reactions.
| Feature | Suzuki-Miyaura Coupling | Heck Reaction | Sonogashira Coupling | Stille Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp²)–C(sp²) (alkene) | C(sp²)–C(sp) | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp²)–N |
| Nucleophile | Organoboron compounds | Alkene | Terminal alkyne | Organotin compounds | Amine |
| Key Advantages | Mild conditions, low toxicity of reagents, broad functional group tolerance.[1][2] | Atom economy (no organometallic reagent), good for vinylation.[3] | Direct introduction of an alkyne, mild conditions.[4] | High functional group tolerance, inert to moisture and air.[5][6] | Premier method for C–N bond formation, broad amine scope.[7][8] |
| Key Disadvantages | Potential for protodeboronation, base sensitivity of some substrates. | Limited to alkene coupling partners, regioselectivity can be an issue.[3] | Homocoupling of alkynes (Glaser coupling) is a common side reaction.[9] | High toxicity of organotin reagents and byproducts.[1][5] | Requires specialized ligands, potential for side reactions with certain substrates.[7] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands.[10] |
Mechanistic Insights: The Catalytic Cycles
The efficacy of each cross-coupling reaction is rooted in its distinct catalytic cycle. While all share the fundamental steps of oxidative addition, transmetalation (or a related step), and reductive elimination, the nature of the nucleophile dictates the specifics of each transformation.[11]
The Suzuki-Miyaura Coupling: A Gentle Giant
The Suzuki-Miyaura reaction is celebrated for its mild conditions and the use of relatively non-toxic and environmentally benign organoboron reagents.[1][12] The catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. The subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is facilitated by a base. Reductive elimination then yields the desired C-C coupled product and regenerates the active Pd(0) catalyst.[13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction: An Atom-Economical Approach
The Heck reaction stands out for its atom economy, as it couples an organic halide directly with an alkene without the need for a pre-formed organometallic reagent.[3] The cycle begins with the oxidative addition of the organic halide to Pd(0). The alkene then coordinates to the resulting Pd(II) complex, followed by migratory insertion (syn-carbopalladation). The final steps involve β-hydride elimination to form the substituted alkene product and regeneration of the Pd(0) catalyst in the presence of a base.[14]
Caption: Simplified catalytic cycle of the Heck reaction.
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for the synthesis of enynes and arylalkynes.[4] It typically employs a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition of the organic halide. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination furnishes the final product.[12] Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling.[15]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
The Stille Coupling: Robust and Versatile
The Stille reaction is known for its exceptional functional group tolerance, owing to the inertness of organotin reagents to many reaction conditions.[5][6] The catalytic cycle follows the canonical pathway of oxidative addition, transmetalation, and reductive elimination. A key feature is that the transmetalation step does not require a base, which can be advantageous for substrates with base-sensitive functional groups.[5] However, the high toxicity of organostannanes is a significant drawback.[1]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The Buchwald-Hartwig Amination: Mastering C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[8] The reaction involves the coupling of an amine with an aryl halide or pseudohalide. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The amine then coordinates to the Pd(II) center and is deprotonated by a base to form a palladium amido complex. Reductive elimination of the C-N bond yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing side reactions.[16]
Caption: A representation of the Buchwald-Hartwig amination catalytic cycle.
Head-to-Head Performance Comparison: Experimental Data
The true measure of a reaction's utility lies in its performance in real-world applications. The following tables summarize experimental data from comparative studies, offering a quantitative look at how these protocols stack up against each other.
C(sp²)-C(sp²) Bond Formation: Suzuki vs. Stille
A comparative study on the functionalization of diazocines revealed that while both methods are effective for simple aryl couplings, the Stille reaction can provide superior yields for substrates with coordinating functional groups like aldehydes and esters.[5]
| Substrate | Coupling Partner | Protocol | Yield (%) |
| Diazocine-Br | 4-Tolylboronic acid | Suzuki | 95 |
| Diazocine-SnBu₃ | 4-Bromotoluene | Stille | 90 |
| Diazocine-Br | 4-Formylphenylboronic acid | Suzuki | 39-59 |
| Diazocine-SnBu₃ | 4-Bromobenzaldehyde | Stille | 80-91 |
C-N Bond Formation: Buchwald-Hartwig vs. Other Methods
The Buchwald-Hartwig amination is generally the go-to method for C-N bond formation, often outperforming older methods like the Ullmann condensation, which typically require harsher conditions.[8] While direct C-N bond formation is not the primary application of the Suzuki reaction, the Buchwald-Hartwig amination is the well-established and superior choice for synthesizing N-aryl compounds.
| Aryl Halide | Amine | Protocol | Yield (%) |
| 3-Bromobenzamide | Aniline | Buchwald-Hartwig | 85-95 |
| 3-Bromobenzamide | Aniline | Ullmann Condensation | Lower yields, harsher conditions |
Industrial Applications and Large-Scale Synthesis
The transition from laboratory-scale experiments to industrial production presents a unique set of challenges, including cost, safety, and scalability. Cross-coupling reactions have found widespread use in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[2][17]
The Suzuki-Miyaura coupling is frequently employed on a large scale due to the low toxicity of boronic acids and their byproducts, as well as the often mild reaction conditions.[12][13] For instance, the synthesis of the anti-cancer drug Linifanib utilizes a Suzuki coupling on a kilogram scale.[1]
The Buchwald-Hartwig amination has also been successfully implemented in large-scale syntheses. For example, a multi-kilogram scale synthesis of a drug candidate, AMG 925, employed a Buchwald-Hartwig amination as a key step, achieving a high yield with very low residual palladium levels.[18]
The Heck reaction has also been utilized in the large-scale synthesis of complex molecules, such as the anti-cancer drug Taxol.[19]
Experimental Protocols: Step-by-Step Methodologies
The following are representative, detailed experimental protocols for each of the five major cross-coupling reactions. These are intended as a starting point for reaction optimization.
Suzuki-Miyaura Coupling: General Procedure
This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[7]
Heck Reaction: General Procedure
This protocol outlines a typical Heck reaction between an aryl iodide and an acrylate.
Materials:
-
4-Iodoacetophenone (1.0 mmol, 1.0 equiv)
-
Acrylic acid (1.5 mmol, 1.5 equiv)
-
Sodium carbonate (Na₂CO₃, 3.0 mmol, 3.0 equiv)
-
Palladium(II) chloride (PdCl₂, 0.01 mmol, 1 mol%)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask with a magnetic stir bar, add 4-iodoacetophenone, acrylic acid, Na₂CO₃, and PdCl₂.
-
Add water to the flask.
-
Heat the reaction mixture to approximately 100 °C and stir until the starting material is consumed (typically 1 hour).
-
Monitor the reaction by TLC.
-
After cooling to room temperature, acidify the mixture with 1 M HCl.
-
The product can then be isolated by filtration or extraction.[20]
Sonogashira Coupling: General Procedure
This protocol describes a typical Sonogashira coupling of a bromo-aromatic compound with a terminal alkyne.
Materials:
-
Bromo-aromatic compound (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.025 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Diisopropylethylamine (DIPEA, 10 vol)
Procedure:
-
Combine the bromo-aromatic compound, alkyne, Pd(PPh₃)₂Cl₂, and CuI in freshly distilled DIPEA.
-
Degas the mixture and stir at room temperature overnight under a nitrogen atmosphere.
-
Quench the reaction with aqueous NH₄Cl and extract the product with an organic solvent like ethyl acetate.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography.[21]
Stille Coupling: General Procedure
This protocol details a general procedure for a Stille coupling reaction.
Materials:
-
Organic halide (1.0 equiv)
-
Organotin reagent (1.15 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk tube, add the organotin reagent and the organic halide.
-
Subject the tube to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene via syringe.
-
Add the Pd₂(dba)₃ and P(o-tol)₃ catalysts.
-
Seal the reaction vessel and stir at 90-110 °C for 12-16 hours.
-
After cooling, evaporate the solvent and isolate the product by silica gel column chromatography.
Buchwald-Hartwig Amination: General Procedure
This protocol provides a general method for the Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, amine, NaOtBu, Pd(OAc)₂, and XPhos in an oven-dried reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product.
-
Purify by column chromatography.
Conclusion: Selecting the Optimal Protocol
The selection of a cross-coupling protocol is a multifaceted decision that requires a deep understanding of the strengths and limitations of each method. For C(sp²)-C(sp²) bond formation, the Suzuki-Miyaura coupling is often the first choice due to its mild conditions and the low toxicity of its reagents. However, for substrates with base-sensitive functional groups or when steric hindrance is a challenge, the Stille coupling offers a powerful alternative, provided the toxicity of the tin reagents can be managed.
For the synthesis of vinylarenes and other substituted alkenes, the Heck reaction provides an atom-economical and efficient route. The Sonogashira coupling is the undisputed champion for the direct introduction of alkyne moieties. Finally, for the crucial task of C-N bond formation, the Buchwald-Hartwig amination has become the gold standard in both academic and industrial settings.
By carefully considering the nature of the desired bond, the functional groups present in the starting materials, and the practical aspects of the synthesis, researchers can harness the immense power of these transformative reactions to create the molecules of tomorrow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. jmcct.com [jmcct.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Identity of Ethyl 3-iodo-1H-pyrazole-4-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's identity is the bedrock of reliable and reproducible science. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically significant drugs.[1] The functionalization of this core, particularly through halogenation, provides a versatile handle for creating diverse derivatives, often via cross-coupling reactions.[2][3]
This guide provides an in-depth, experience-driven approach to confirming the product identity of derivatives synthesized from a key building block: ethyl 3-iodo-1H-pyrazole-4-carboxylate. We will move beyond simply listing techniques and delve into the causality behind experimental choices, establishing self-validating workflows that ensure the trustworthiness of your results. We will compare the target iodinated compound with a common alternative, ethyl 3-bromo-1H-pyrazole-4-carboxylate, and the parent compound, ethyl 1H-pyrazole-4-carboxylate, to highlight the nuances of spectroscopic identification.
The Strategic Importance of Halogenated Pyrazoles
This compound is not just another heterocyclic compound; it is a strategic precursor. The carbon-iodine bond is significantly more reactive than a carbon-bromine or carbon-chlorine bond in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] This enhanced reactivity allows for milder reaction conditions and broader substrate scope, making it a preferred starting material for generating libraries of novel compounds.[4][5] However, this reactivity also necessitates a rigorous and multi-faceted approach to product identity confirmation.
The Analytical Trinity: A Self-Validating Workflow
No single analytical technique is sufficient. True confidence in product identity comes from the convergence of orthogonal data. Our self-validating system relies on a trinity of core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: High-level workflow for synthesis and identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.[6] For pyrazole derivatives, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of your dried, purified compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles due to its ability to dissolve a wider range of polar compounds and to clearly show exchangeable protons like the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Causality: TMS provides a stable, sharp reference peak, ensuring high accuracy and reproducibility of chemical shift measurements across different samples and spectrometers.
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the peaks to determine the relative number of protons for each signal.
Comparative Spectral Data Analysis
The key to confirming your derivative is to observe the disappearance of the starting material's signals and the appearance of new, expected signals. The position of the halogen on the pyrazole ring has a distinct electronic effect that is observable in the NMR spectra.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | Key ¹H NMR Signals (Approx.) | Key ¹³C NMR Signals (Approx.) |
| Ethyl 1H-pyrazole-4-carboxylate | ~8.1 (s, 2H, H3/H5), ~4.2 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃) | ~162 (C=O), ~139 (C3/C5), ~115 (C4) |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | ~9.1 (s, 1H, H5), ~4.3 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃) | ~161 (C=O), ~140 (C5), ~122 (C-Br), ~118 (C4)[7] |
| This compound | ~9.2 (s, 1H, H5), ~4.3 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃) | ~161 (C=O), ~138 (C5), ~122 (C4), ~89 (C-I)[7] |
| Example Derivative: Ethyl 3-(phenyl)-1H-pyrazole-4-carboxylate | ~7.3-7.8 (m, 5H, Ar-H), ~8.5 (s, 1H, H5), ~4.1 (q, 2H, OCH₂), ~1.1 (t, 3H, CH₃) | ~163 (C=O), ~150 (C3), ~135 (C5), ~127-130 (Ar-C), ~110 (C4) |
Note: These are approximate values. Actual shifts can vary based on solvent, concentration, and substitution.
Trustworthiness Check: The most telling feature for confirming the success of a reaction at the 3-position is the change in the pyrazole ring signals. For the starting material, the C3 and C5 protons are often equivalent, appearing as a single peak. Upon substitution at C3, this symmetry is broken, and a single proton signal for H5 remains, often shifted downfield.[7] In the ¹³C NMR, the signal for the carbon attached to iodine (C-I) is characteristically shifted upfield to around 89 ppm due to the heavy atom effect.[7]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of your compound, offering a crucial checkpoint for its elemental composition.[8] High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it can confirm the molecular formula with high accuracy.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization Technique: Electrospray Ionization (ESI) is the most common and robust method for this class of compounds, typically run in positive ion mode ([M+H]⁺ or [M+Na]⁺).[8]
-
Instrument Calibration: Ensure the mass spectrometer is calibrated to guarantee mass accuracy.
-
Data Acquisition: Acquire the spectrum in full scan mode. The instrument should be capable of providing a mass measurement with an error of less than 5 ppm.
-
Data Analysis: Compare the experimentally measured exact mass to the theoretically calculated mass for your target molecular formula.
Comparative MS Data
Table 2: Theoretical Exact Masses for HRMS Confirmation
| Compound | Molecular Formula | Ion | Calculated Exact Mass (m/z) |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | C₆H₇BrN₂O₂ | [M+Na]⁺ | 240.9634 |
| This compound | C₆H₇IN₂O₂ | [M+Na]⁺ | 288.9495 [7] |
| Example Derivative: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₂N₂O₂ | [M+H]⁺ | 217.0972 |
Trustworthiness Check: The isotopic pattern is a key self-validating feature. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, which will give a characteristic M and M+2 peak of nearly equal intensity in the mass spectrum. Iodine is monoisotopic (¹²⁷I), so you will see a single, sharp molecular ion peak. This clear difference in isotopic signature is a powerful tool for distinguishing between bromo- and iodo-substituted compounds.
Caption: Decision tree for interpreting MS isotopic patterns.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
While NMR and MS confirm structure, HPLC is essential for assessing the purity of your compound.[9] It separates the main product from starting materials, byproducts, and other impurities.
Experimental Protocol: HPLC Purity Analysis
-
Materials & Reagents:
-
Sample Preparation: Prepare a stock solution of your compound at ~0.5 mg/mL in a 50:50 mixture of acetonitrile and water.[9]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a lower percentage of Mobile Phase B (e.g., 20%) and ramp up to a higher percentage (e.g., 95%) over 10-15 minutes. This ensures elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength where the pyrazole core absorbs (e.g., 254 nm or a compound-specific λ-max).
-
-
Data Analysis: Integrate the area of all peaks. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Comparative HPLC Performance
The retention time (Rt) on a reverse-phase column is primarily governed by polarity. More non-polar compounds will have longer retention times.
Table 3: Expected HPLC Performance (Reverse-Phase C18)
| Compound | Expected Polarity | Expected Retention Time (Rt) | Key Observation for Identity Confirmation |
| Ethyl 1H-pyrazole-4-carboxylate | More Polar | Shortest Rt | Peak at this Rt should be absent or minimal in the final product chromatogram. |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | Less Polar | Intermediate Rt | A potential alternative starting material or byproduct. |
| This compound | Less Polar | Intermediate Rt (Often slightly longer than bromo-analog) | The target starting material; should be consumed in the reaction. |
| Example Derivative: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate | Least Polar | Longest Rt | The appearance of a new, major peak at a longer Rt is a strong indicator of success. |
Trustworthiness Check: A self-validating HPLC protocol involves a "spike test." Analyze your final product. Then, create a new sample of your final product and add a small amount (spike) of the starting material (this compound). If your method is robust, you should see a new, small peak appear at the exact retention time of the starting material, confirming that the peak in your original product run was not, in fact, unreacted starting material.
Conclusion: Synthesizing the Evidence
Confirming the identity of a novel this compound derivative is a process of building a logical, evidence-based case. By integrating the structural detail from NMR, the molecular formula confirmation from HRMS, and the purity assessment from HPLC, you create a self-validating workflow. Each piece of data corroborates the others, providing the highest degree of confidence in your results. This rigorous approach is not merely academic; it is a prerequisite for advancing compounds in the demanding fields of research and drug development.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijcpa.in [ijcpa.in]
- 11. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Navigating the Disposal of Ethyl 3-Iodo-1H-Pyrazole-4-Carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 3-iodo-1H-pyrazole-4-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Core Principles of Disposal
The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste .[2][3][4] This is due to the presence of an iodine atom in its structure. Halogenated compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[4] Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[1][2][3]
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar pyrazole derivatives, this compound should be handled with the assumption that it may cause skin, eye, and respiratory irritation.[5][6][7] Therefore, appropriate personal protective equipment (PPE) is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and potential irritation.[2][3] |
| Eye Protection | Safety goggles or a face shield | To protect the eyes from splashes or airborne particles.[2][3][5] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Use within a certified chemical fume hood | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2][5][8] |
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from the point of generation to final collection.
Waste Segregation: The Critical First Step
Proper segregation is the cornerstone of safe and compliant chemical waste management. Immediately upon generation, all waste containing this compound must be classified and collected as halogenated organic waste.
-
Solid Waste: This includes contaminated consumables such as weighing paper, gloves, and absorbent materials from spill clean-up.
-
Liquid Waste: This encompasses reaction residues, purification fractions, and contaminated solvents.
It is crucial to keep halogenated and non-halogenated waste streams separate to avoid unnecessary disposal costs and ensure proper treatment.[8]
Caption: Decision workflow for proper waste segregation.
Containerization and Labeling
The integrity and clear identification of waste containers are non-negotiable for safety and compliance.
-
Container Selection: Use a designated, sealable container compatible with organic chemicals.[1] The container should be in good condition, with no leaks or cracks.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] If other chemicals are present in the waste stream, they must also be listed. Affix your institution's hazardous waste tag as soon as the first drop of waste is added.[8]
Waste Accumulation and Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.
-
Location: Store sealed waste containers in a designated satellite accumulation area.[1][8] This area should be well-ventilated, secure, and away from ignition sources or incompatible materials.[1]
-
Container Management: Keep the waste container closed at all times except when adding waste.[8][9] Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
Caption: Step-by-step disposal workflow.
Spill Management
In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[5]
-
Collect Absorbent Material: Carefully sweep or scoop the absorbent material into a sealable container.
-
Dispose as Hazardous Waste: The container with the absorbed spill material must be labeled and disposed of as halogenated organic waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, and the cleaning materials should also be disposed of as hazardous waste.
Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): When the waste container is approaching full, contact your institution's EHS department to arrange for a waste pickup.[8][9]
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
By adhering to this comprehensive disposal guide, researchers and laboratory personnel can ensure the safe and compliant management of this compound waste, thereby fostering a culture of safety and environmental responsibility within the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-iodo-1H-pyrazole-4-carboxylate
As researchers dedicated to advancing drug development, our work with novel chemical entities like ethyl 3-iodo-1H-pyrazole-4-carboxylate is foundational. This compound, a key building block in medicinal chemistry, offers significant potential in the synthesis of new therapeutic agents[1][2]. However, its chemical structure—a halogenated pyrazole derivative—necessitates a robust and informed approach to laboratory safety.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of the protective measures required. By treating our safety protocols as a self-validating system, where each step logically reinforces the next, we build a culture of safety that protects both our researchers and the integrity of our work.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, we can infer its hazard profile from structurally analogous iodinated and pyrazole-based molecules.
The primary hazards are consistently identified as:
-
Skin Irritation (H315): Pyrazole derivatives are known to cause skin irritation[3][4][5][6]. Direct contact can lead to redness, inflammation, or dermatitis.
-
Serious Eye Irritation/Damage (H319/H318): This is a significant risk. The compound, if it comes into contact with the eyes, can cause serious and potentially lasting damage[4][6][7].
-
Respiratory Tract Irritation (H335): As a solid, the compound can form dust. Inhalation of this dust can irritate the respiratory system[3][5][6][7][8].
-
Harmful if Swallowed (H302): Ingestion of pyrazole compounds can be harmful, with potential toxic effects[3][4][5][9].
Our PPE strategy is therefore designed to create a complete barrier against these four primary routes of exposure: dermal (skin), ocular (eyes), inhalation (respiratory), and ingestion.
Core PPE Requirements: A Self-Validating Protocol
Effective protection is not just about wearing equipment; it's about using the right equipment in the right way for each specific task.
Eye and Face Protection
Because of the serious eye irritation risk, standard safety glasses are insufficient.
-
Requirement: Chemical splash goggles that form a seal around the eyes are mandatory. They must conform to standards such as ANSI Z87.1 in the U.S. or EN 166 in Europe[3][4].
-
Causality: Goggles provide 360-degree protection from splashes, which can occur during solution preparation, and from airborne dust generated during weighing.
-
Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles[3][10]. This protects the entire face from contact.
Skin and Body Protection
A multi-layered approach is essential to prevent skin contact.
-
Gloves:
-
Requirement: Chemical-resistant nitrile gloves are the standard. Always use powder-free gloves to prevent aerosolization of the compound[11].
-
Causality: Nitrile provides a robust barrier against a wide range of chemicals. It is crucial to check for tears or punctures before each use. For prolonged work, consider double-gloving.
-
-
Laboratory Coat:
-
Requirement: A long-sleeved, cuffed laboratory coat is mandatory.
-
Causality: This protects the arms and torso from incidental contact and minor spills. The cuffs prevent dust and droplets from entering the sleeves.
-
-
Additional Protection: For tasks with a higher risk of spills, such as handling large quantities or cleaning up spills, a chemically resistant apron or coveralls should be worn over the lab coat[10].
Respiratory Protection
The primary respiratory hazard is the inhalation of fine dust particles.
-
Requirement: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood[10].
-
Causality: A fume hood provides negative pressure ventilation, drawing airborne particles away from the user's breathing zone. This is the most effective engineering control.
-
In the Absence of a Fume Hood: If a fume hood is not available, a NIOSH-certified respirator with an appropriate particulate filter (e.g., N95 or P100) is required[10]. However, relying solely on a respirator is a less preferred control measure.
PPE Strategy by Laboratory Operation
The level of PPE required can be tailored to the specific task. The following table summarizes the recommended protection for common laboratory procedures.
| Operation | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing & Solids Transfer | Chemical Splash Goggles & Face Shield | Nitrile Gloves (double-gloving recommended), Lab Coat | Mandatory: Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves, Lab Coat | Mandatory: Chemical Fume Hood |
| Reaction Work-up & Analysis | Chemical Splash Goggles | Nitrile Gloves, Lab Coat | Well-ventilated area; Fume Hood preferred |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves, Lab Coat, Chem-resistant Apron | NIOSH-certified Respirator (if outside a fume hood) |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves, Lab Coat | N/A (assuming waste is already contained) |
Operational Workflow for Safe Handling
Following a systematic procedure ensures that all safety precautions are taken in the correct order.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed[10]. Have a spill kit with appropriate absorbent material ready.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles. Don nitrile gloves, ensuring they fit snugly over the cuffs of your lab coat.
-
Handling: Perform all manipulations of the solid compound inside the fume hood to minimize inhalation risk. When preparing solutions, add the solid to the solvent slowly to prevent splashing. Keep the container tightly closed when not in use[7].
-
Decontamination: After use, decontaminate any glassware or equipment that came into contact with the chemical.
-
Disposal: This compound must be disposed of as hazardous waste. Do not pour it down the drain[7]. Collect all waste material (including contaminated gloves, wipes, and the compound itself) in a clearly labeled, sealed container. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures[6][7][8].
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and goggles.
-
Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[3][7].
By adhering to this structured approach, we ensure that every critical safety checkpoint is met, transforming this protocol from a list of rules into an ingrained, trustworthy practice.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. angenechemical.com [angenechemical.com]
- 4. echemi.com [echemi.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
